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Foundational

Structural Elucidation and Pharmacological Applications of 2-Methoxy-5-methylbenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary medicinal chemistry, the design of highly selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In contemporary medicinal chemistry, the design of highly selective molecular probes relies heavily on conformationally flexible yet sterically tuned scaffolds. 2-Methoxy-5-methylbenzamide (C9H11NO2) has emerged as a critical pharmacophore building block, particularly in the synthesis of high-affinity ligands targeting the Sigma-2 (σ2) receptor and Orexin receptors[1],[2]. This technical whitepaper dissects the physicochemical properties of 2-Methoxy-5-methylbenzamide, explains the causality behind its structural utility in drug design, and provides self-validating experimental protocols for its synthesis and radiolabeling.

Physicochemical Profiling & Structural Rationale

The structural architecture of 2-Methoxy-5-methylbenzamide is not arbitrary; every functional group serves a distinct mechanistic purpose in receptor binding and synthetic functionalization.

  • The Amide Group (-CONH2): Acts as a primary hydrogen bond donor and acceptor, essential for anchoring the molecule within the hydrophilic pockets of target receptors[1].

  • The 2-Methoxy Group (-OCH3): Imparts an ortho-effect that sterically restricts the rotation of the amide bond, locking the molecule into a bioactive conformation. Furthermore, it serves as a critical synthetic handle; it can be selectively O-demethylated and subsequently radiolabeled with[^11^C]methyl iodide or [^18^F]fluoroethoxy groups for Positron Emission Tomography (PET) imaging[2].

  • The 5-Methyl Group (-CH3): Fine-tunes the lipophilicity (LogP) of the scaffold, ensuring optimal Blood-Brain Barrier (BBB) penetrance without inducing non-specific hydrophobic toxicity.

Quantitative Physicochemical Data

The following table summarizes the core computed and experimental properties of the 2-Methoxy-5-methylbenzamide scaffold, establishing its baseline as a drug-like molecule[3].

PropertyValueScientific Significance
Molecular Formula C9H11NO2Core scaffold for σ2 radioligands and ALCAT1 inhibitors.
Molecular Weight 165.19 g/mol Low MW allows for extensive functionalization while maintaining drug-likeness.
Exact Mass 165.0790 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area ~52.3 ŲOptimal for Blood-Brain Barrier (BBB) penetration (ideal is < 90 Ų).
Hydrogen Bond Donors 1 (Amide -NH2)Essential for target receptor pocket anchoring.
Hydrogen Bond Acceptors 2 (Amide =O, Ether -O-)Facilitates precise orientation within the binding site.
Rotatable Bonds 2Provides necessary conformational flexibility for induced-fit binding.

Mechanistic Role in Drug Design: The Sigma-2 (σ2) Receptor Paradigm

The most prominent application of the 2-Methoxy-5-methylbenzamide scaffold is its integration into conformationally flexible benzamide analogs, such as RHM-1 and RHM-2 . These compounds exhibit exceptionally high affinity (Ki < 15 nM) and selectivity (σ1:σ2 ratio > 300) for the Sigma-2 receptor.

The σ2 receptor, recently identified as the transmembrane protein TMEM97 , forms a trimeric complex with PGRMC1 and LDLR to regulate cholesterol and apolipoprotein E (ApoE) uptake[4]. Because TMEM97 is upregulated by up to 10-fold in proliferating solid tumors (e.g., breast and brain cancer), 2-Methoxy-5-methylbenzamide derivatives are heavily utilized as PET biomarkers to image tumor proliferative status and induce targeted cytotoxicity via caspase-3 activation and reactive oxygen species (ROS) generation[4],[5].

Pathway L 2-Methoxy-5-methylbenzamide Derivatives (e.g., RHM-1) R Sigma-2 Receptor (TMEM97) L->R High Affinity Binding C TMEM97-PGRMC1-LDLR Trimeric Complex R->C Forms Complex A Apoptosis / Cytotoxicity (ROS increase, Caspase-3) R->A Agonist Action E Endocytosis of LDL/ApoE C->E Modulates T Tumor Imaging & Therapy E->T A->T

Mechanistic pathway of Sigma-2 receptor targeting by 2-Methoxy-5-methylbenzamide derivatives.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step is paired with an analytical quality control mechanism to guarantee reproducibility.

Protocol A: Step-by-Step Synthesis of the 2-Methoxy-5-methylbenzamide Scaffold

Objective: Synthesize the core benzamide from 2-methoxy-5-methylbenzoic acid with high atom economy and minimal side-reactions[6].

  • Substrate Activation: Dissolve 1.0 eq of 2-methoxy-5-methylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Causality: EDC is selected over harsh chlorinating agents like thionyl chloride (SOCl2) because acidic chlorination can lead to partial cleavage of the sensitive 2-methoxy ether. HOBt forms an active ester intermediate, suppressing the formation of inactive N-acylureas and accelerating amidation.

  • Amidation: Introduce 2.0 eq of ammonium chloride (or a specific target amine if synthesizing a derivative) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the HCl generated from EDC and ammonium chloride, driving the nucleophilic attack of ammonia on the HOBt-ester without competing for the electrophilic center.

  • Self-Validating Quality Control (QC): Quench the reaction with water, extract with DCM, and wash sequentially with 1M HCl and brine. Dry the organic layer over Na2SO4 and concentrate in vacuo.

    • Validation: Run High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The presence of the[M+H]^+^ peak at m/z 166.08 confirms the product. Perform ^1^H-NMR (CDCl3): The distinct singlet of the methoxy group at ~3.9 ppm and the methyl group at ~2.3 ppm validates structural integrity.

Protocol B: Radiosynthesis for PET Imaging ([^11^C] Methylation)

Objective: Convert the stable benzamide into an ^11^C-radiolabeled probe for in vivo imaging[2].

  • Precursor Generation (O-Demethylation): Treat the 2-Methoxy-5-methylbenzamide derivative with Boron tribromide (BBr3) in DCM at -78°C to yield the 2-hydroxy-5-methylbenzamide precursor.

    • Causality: BBr3 is a strong Lewis acid that selectively cleaves the aryl methyl ether without disrupting the amide bond, providing the necessary phenolic precursor for radiolabeling.

  • Radiolabeling: React the phenol precursor with [^11^C]methyl iodide ([^11^C]CH3I) in N,N-dimethylformamide (DMF) using sodium hydroxide (NaOH) as a base at 80°C for 5 minutes.

    • Causality: The highly polar aprotic solvent (DMF) and strong base (NaOH) ensure complete deprotonation of the phenol, maximizing the nucleophilic substitution rate of the short-lived [^11^C] isotope (t1/2 = 20.4 min).

  • Self-Validating Quality Control (QC): Quench the reaction with HPLC mobile phase and inject directly onto a semi-preparative HPLC column.

    • Validation: Collect the radioactive fraction corresponding to the product. Perform analytical radio-HPLC co-injection with a non-radioactive reference standard. A matching retention time with >95% radiochemical purity and >99% chemical purity validates the batch for in vivo use.

Workflow A 2-Methoxy-5-methylbenzoic acid B Activation (EDC/HOBt) A->B C Amidation (NH4Cl / DIPEA) B->C D 2-Methoxy-5-methylbenzamide (Core Scaffold) C->D E O-Demethylation (BBr3) D->E F Radiolabeling ([11C]CH3I) E->F

Step-by-step synthetic workflow and radiolabeling of 2-Methoxy-5-methylbenzamide derivatives.

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this whitepaper:

  • Title: The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease Source: eNeuro URL: [Link]

  • Source:Google Patents (US9493432B2)

Sources

Exploratory

The 2-Methoxy-5-methylbenzamide Scaffold: Physicochemical Properties, Synthesis, and Sigma-2 Receptor Targeting

Executive Summary In the landscape of medicinal chemistry and molecular imaging, the 2-methoxy-5-methylbenzamide moiety has emerged as a privileged pharmacophore. Far from being a mere structural intermediate, this scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and molecular imaging, the 2-methoxy-5-methylbenzamide moiety has emerged as a privileged pharmacophore. Far from being a mere structural intermediate, this scaffold is the critical anchoring unit for a class of high-affinity ligands targeting the Sigma-2 (σ2) receptor—an endoplasmic reticulum transmembrane protein recently identified as TMEM97[1]. By functionalizing this core with various lipophilic amines, researchers have developed highly selective positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers (e.g., [11C]RHM-1, [18F]ISO-1, and [76Br] radioligands) used for imaging solid tumors and neurodegenerative pathologies[2],.

This whitepaper provides an in-depth technical analysis of the 2-methoxy-5-methylbenzamide scaffold, detailing its physicochemical dynamics, synthetic methodologies, and integration into self-validating pharmacological assays.

Physicochemical Profiling & Structural Dynamics

The utility of 2-methoxy-5-methylbenzamide in drug design is dictated by its precise physicochemical properties. The structural features of this molecule are not arbitrary; they are causally linked to its target binding affinity and pharmacokinetic behavior.

Quantitative Physicochemical Data

Note: Data represents the unconjugated 2-methoxy-5-methylbenzamide core (C9H11NO2).

PropertyValueCausality / Pharmacological Relevance
Exact Mass 165.08 g/mol The low molecular weight allows for extensive functionalization (e.g., addition of bulky isoquinoline groups) while maintaining overall drug-likeness and adherence to Lipinski's Rule of 5.
H-Bond Donors 1 (Amide NH)Crucial for anchoring the ligand to the TMEM97 binding pocket via directional hydrogen bonding.
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)The 2-methoxy oxygen restricts the rotation of the amide bond via intramolecular interactions, locking the active conformation required for σ2 selectivity[2].
Lipophilicity (XLogP3) ~1.5 (Core)Provides an optimal baseline lipophilicity. When conjugated to lipophilic amines, it ensures blood-brain barrier (BBB) permeability for CNS imaging[3].
Topological Polar Surface Area 38.3 ŲFacilitates excellent membrane permeability, which is critical for targeting the endoplasmic reticulum-resident σ2 receptor[1].

Structural Causality: The presence of the 2-methoxy group is a strategic design choice. It not only rigidifies the benzamide conformation but also serves as a synthetic handle. In radiochemistry, the 2-methoxy group is frequently replaced with a 2-fluoroethoxy group to develop 18F-labeled radiotracers (like [18F]ISO-1), or the methoxy group itself is synthesized using [11C]methyl iodide for rapid PET probe generation[2].

Chemical Synthesis & Derivatization Workflows

The synthesis of conformationally flexible benzamide analogs (such as RHM-1) relies on the efficient coupling of the 2-methoxy-5-methylbenzoic acid core with a target amine.

Experimental Protocol: Synthesis of RHM-1 Precursor

Objective: Amidation of 2-methoxy-5-methylbenzoic acid with 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine.

  • Activation of the Acid: Dissolve 1.0 mmol of 2-methoxy-5-methylbenzoic acid in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling Reagents: Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt).

    • Causality: EDC/HOBt is selected over harsh acyl chloride formation to prevent the degradation of the electron-rich isoquinoline amine. HOBt suppresses the formation of N-acylurea byproducts, ensuring a high-yield, self-validating conversion.

  • Amine Addition: Add 1.05 mmol of the target amine and 2.2 mmol of triethylamine (TEA) to the mixture. Stir at ambient temperature for 12–18 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% methanol/80% ether solvent system. The disappearance of the starting acid validates reaction completion.

  • Workup & Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SyntheticWorkflow SM 5-Methylsalicylic Acid (Starting Material) Step1 Dimethylation & Hydrolysis (MeI, K2CO3, then NaOH) SM->Step1 Int1 2-Methoxy-5-methylbenzoic Acid (Core Scaffold) Step1->Int1 Step2 Amidation Coupling (EDC, HOBt, Target Amine) Int1->Step2 Prod 2-Methoxy-5-methylbenzamide Derivative (e.g., RHM-1) Step2->Prod

Fig 1. Synthetic workflow for 2-methoxy-5-methylbenzamide derivatives via amidation coupling.

Pharmacological Applications: Sigma-2 Receptor Targeting

The 2-methoxy-5-methylbenzamide derivatives (e.g., RHM-1) possess sub-nanomolar affinity for the σ2 receptor and >300-fold selectivity over the σ1 receptor[3].

Mechanistic Grounding: The σ2 receptor (TMEM97) forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR)[3].

  • In Oncology: The σ2 receptor is highly overexpressed in proliferating tumor cells (e.g., EMT-6 breast tumors). Binding of benzamide ligands induces lysosomal membrane permeabilization, reactive oxygen species (ROS) generation, and subsequent apoptosis, making it a viable MultiTarget Directed Ligand (MTDL) approach[1],.

  • In Neurology: The TMEM97-PGRMC1-LDLR complex is responsible for the rapid internalization of Amyloid Beta (Aβ42) and Apolipoprotein E (ApoE). Benzamide probes are currently utilized to map these receptors in Alzheimer's disease models[3].

SignalingPathway Ligand 2-Methoxy-5-methylbenzamide Probe (e.g., RHM-1, ISO-1) S2R Sigma-2 Receptor (TMEM97) Endoplasmic Reticulum Ligand->S2R Sub-nanomolar Binding Complex TMEM97-PGRMC1-LDLR Trimeric Complex S2R->Complex Protein-Protein Interaction Onco Lysosomal Membrane Permeabilization & Apoptosis (Oncology Model) S2R->Onco Tumor Cytotoxicity Pathway Neuro Inhibition of Aβ42/ApoE Uptake (Alzheimer's Model) Complex->Neuro CNS Therapeutic Pathway

Fig 2. Sigma-2 receptor (TMEM97) signaling and downstream pharmacological pathways.

Experimental Protocol: In Vitro Radioligand Binding Assay

To validate the binding kinetics of newly synthesized 2-methoxy-5-methylbenzamide analogs, a robust radioligand competition assay is required. This protocol utilizes [3H]RHM-1 as the radiotracer.

  • Membrane Preparation: Harvest receptor-rich membranes from PC12 tumor cells or guinea pig brain homogenates. Suspend in 50 mM Tris-HCl buffer (pH 7.4)[2].

  • Incubation Setup: In a 96-well plate, combine 100 μg of membrane protein, 1 nM of[3H]RHM-1, and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the unlabeled test compound.

  • Non-Specific Binding (NSB) Determination: In parallel control wells, add 10 μM of unlabeled Haloperidol.

    • Causality: Haloperidol acts as a pan-sigma receptor ligand. By saturating all specific σ1 and σ2 sites with a massive excess of haloperidol, any remaining radioactive signal strictly represents non-specific lipid or filter binding. This self-validates the assay by allowing the calculation of true specific binding[1].

  • Separation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach, MDPI,[Link]

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease, eNeuro,[Link]

  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands, Journal of Nuclear Medicine,[Link]

Sources

Foundational

The Molecular Dynamics of 2-Methoxy-5-methylbenzamide Derivatives: Targeting the Sigma-2 Receptor (TMEM97)

Executive Context & Target Identification For decades, the Sigma-2 receptor (σ2R) was defined purely by its pharmacological profile, remaining an orphan receptor until its recent identification as Transmembrane Protein 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Target Identification

For decades, the Sigma-2 receptor (σ2R) was defined purely by its pharmacological profile, remaining an orphan receptor until its recent identification as Transmembrane Protein 97 (TMEM97) 1. Because σ2R is overexpressed up to 10-fold in proliferating solid tumors compared to quiescent cells, it has emerged as a critical biomarker for oncology 2.

Historically, non-selective ligands like 1,3-di-o-tolylguanidine (DTG) hindered precise σ2R characterization due to their equipotent affinity for the Sigma-1 receptor (σ1R). The breakthrough in σ2R pharmacology was the development of conformationally flexible 2-methoxy-5-methylbenzamide derivatives (such as RHM-1, RHM-2, and ISO-1).

Structural Causality of Selectivity

The remarkable >300-fold selectivity of these derivatives for σ2R over σ1R is driven by a specific structural mechanism: the 2-methoxy group forms an intramolecular hydrogen bond with the benzamide nitrogen 1. This forces the flexible benzamide into a rigid, pseudo-bicyclic conformation. This geometry perfectly aligns with the TMEM97 binding pocket while sterically clashing with the σ1R binding site, eliminating the need for pharmacological masking agents during assays .

Divergent Mechanisms of Action: Oncology vs. Neurology

The pharmacological behavior of 2-methoxy-5-methylbenzamide derivatives is highly context-dependent, bifurcating into two distinct therapeutic avenues.

In Oncology (Tumor Proliferation & Apoptosis): σ2R ligands function on a spectrum of intrinsic activity. Agonists trigger a cascade of reactive oxygen species (ROS) production, lysosomal dysfunction, and caspase-3-dependent apoptosis, leading to tumor cell death 1. Conversely, 2-methoxy-5-methylbenzamide derivatives like RHM-1 and ISO-1 act as antagonists . They bind to plasma membrane-localized TMEM97 with sub-nanomolar affinity but do not internalize to trigger caspase-3 activation [[3]](). This makes them ideal inert vectors for Positron Emission Tomography (PET) radiotracers (e.g., [18F]ISO-1) to non-invasively image the proliferative status of breast and brain tumors 2.

In Neurology (Alzheimer's Disease): Recent discoveries map TMEM97 into a trimeric complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) 4. In Alzheimer's Disease, this complex acts as a pathological gateway, mediating the neuronal internalization of neurotoxic Amyloid-β (Aβ42) oligomers and Apolipoprotein E (ApoE). By acting as antagonists at the TMEM97 site, 2-methoxy-5-methylbenzamide derivatives displace Aβ42, block its cellular uptake, and prevent downstream synaptic degradation, establishing a novel disease-modifying mechanism 5.

MoA cluster_oncology Oncology (Tumor Cells) cluster_neurology Neurology (Alzheimer's Disease) Ligand 2-Methoxy-5-methylbenzamide Derivatives (e.g., RHM-1, ISO-1) Receptor TMEM97 (Sigma-2 Receptor) + PGRMC1 / LDLR Complex Ligand->Receptor Agonist Agonist Action (Other Ligands) Receptor->Agonist Antagonist Antagonist Action (Benzamides) Receptor->Antagonist NeuroAntag Antagonist Action (Benzamides) Receptor->NeuroAntag Apoptosis ROS ↑, Caspase-3 ↑ Lysosomal Dysfunction Apoptosis Agonist->Apoptosis Imaging Receptor Binding Tumor Proliferation Imaging Antagonist->Imaging Blockade Blockade of Aβ42 / ApoE Internalization NeuroAntag->Blockade Rescue Synaptic Rescue & Neuroprotection Blockade->Rescue

Mechanistic divergence of 2-Methoxy-5-methylbenzamide derivatives in Oncology and Neurology.

Quantitative Pharmacodynamics

The table below synthesizes the binding kinetics of key 2-methoxy-5-methylbenzamide derivatives compared to historical reference ligands. The dissociation constant (Kd) of RHM-1 demonstrates a profound affinity advantage driven by a slower koff​ rate .

CompoundPrimary TargetKd (nM)Ki (nM)σ1:σ2 Selectivity RatioFunctional Role
RHM-1 σ2 (TMEM97)0.66 ± 0.12< 10> 300PET Radiotracer / Antagonist
RHM-2 σ2 (TMEM97)19.48 ± 0.51< 15> 300In vitro probe
ISO-1 σ2 (TMEM97)N/A< 10> 100[18F] PET Imaging
DTG σ1 / σ2~30~30~1 (Non-selective)Pan-sigma Reference
(+)-Pentazocine σ1N/A~3< 0.01σ1 Masking Agent

Self-Validating Experimental Methodologies

To accurately characterize novel 2-methoxy-5-methylbenzamide derivatives, researchers must employ a two-tiered self-validating system: a radioligand binding assay to prove affinity, followed by a functional assay to determine intrinsic activity (agonist vs. antagonist).

Protocol A: High-Fidelity σ2R Radioligand Binding Assay

Causality Note: Historically, assays used [3H]DTG, requiring the addition of (+)-pentazocine to mask σ1R sites. This introduces competitive dynamics that skew Kd calculations. Utilizing [3H]RHM-1 eliminates the need for masking agents due to its intrinsic >300-fold selectivity, providing cleaner kinetics .

  • Membrane Preparation: Homogenize rat liver or tumor cells (e.g., EMT-6 breast cancer cells, which highly express σ2R) in 50 mM Tris-HCl (pH 8.0). Centrifuge and resuspend to a final protein concentration of ~300 µ g/tube .

  • Incubation: In a 96-well plate, combine membrane homogenate, 1 nM [3H]RHM-1 (specific activity ~80 Ci/mmol), and varying concentrations of the unlabelled test derivative (0.1 nM to 10 µM).

  • Control Definition: To define non-specific binding, incubate parallel wells with 10 µM unlabelled DTG or haloperidol.

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass microfiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine for 60 minutes to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic benzamide ligands 3.

  • Washing & Quantification: Wash filters three times with ice-cold Tris-HCl buffer to lock the receptor-ligand complex. Extract radioactivity using liquid scintillation counting and calculate Ki using the Cheng-Prusoff equation.

Protocol Prep Membrane Prep (Rat Liver / Tumor) Incubate Incubation [3H]RHM-1 ± Cold Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Wash Wash Buffer (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax, Ki) Count->Analyze

Step-by-step workflow for the Sigma-2 Receptor Radioligand Binding Assay.

Protocol B: Functional Phenotyping (Caspase-3 Activity Assay)

Causality Note: Binding affinity (Protocol A) does not equal functional activity. To determine if a derivative is an agonist or antagonist, one must measure downstream apoptotic markers. True 2-methoxy-5-methylbenzamide antagonists will show high affinity in Protocol A but will fail to induce Caspase-3 cleavage in Protocol B [[3]]().

  • Cell Culture: Plate MDA-MB-435 human melanoma or EMT-6 cells at 1×104 cells/well.

  • Ligand Treatment: Expose cells to the test derivative (10 µM) for 24 hours. Include a known σ2R agonist (e.g., Siramesine) as a positive control.

  • Lysis & Substrate Addition: Lyse the cells and add a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Detection: Measure the cleavage of AMC (Excitation 380 nm / Emission 460 nm).

  • Validation Matrix: If the compound binds σ2R but yields baseline fluorescence (no Caspase-3 cleavage), it is validated as a σ2R antagonist suitable for PET imaging or Alzheimer's neuroprotection.

References

  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL)
  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)
  • Journal of Medicinal Chemistry (acs.org)
  • eNeuro (eneuro.org)
  • PMC (nih.gov)
  • MDPI (mdpi.com)

Sources

Exploratory

An In-Depth Technical Guide to the Determination of Exact Mass and Molecular Weight for 2-Methoxy-5-methylbenzamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the exact mass and molecular weight of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the exact mass and molecular weight of the small organic molecule, 2-Methoxy-5-methylbenzamide. We will delve into the theoretical distinctions between these fundamental properties and provide detailed, field-proven protocols for their experimental determination using high-resolution mass spectrometry.

Physicochemical Properties of 2-Methoxy-5-methylbenzamide

A precise understanding of a compound's identity is the foundation of all subsequent research and development. 2-Methoxy-5-methylbenzamide is a small organic molecule whose key identifiers and mass-related properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
CAS Number 5809-17-6[2]
Molecular Weight (Average Mass) 165.19 g/mol [3]
Exact Mass (Monoisotopic Mass) 165.07898 DaCalculated

Note: The exact mass was calculated based on the most abundant isotopes: C (12.000000 Da), H (1.007825 Da), N (14.003074 Da), O (15.994915 Da).

The Concept of Mass in Chemistry: Molecular Weight vs. Exact Mass

In chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts crucial for analytical accuracy.

  • Molecular Weight (also known as molar mass) is the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[4] It is calculated using the atomic weights found on the periodic table, which account for the natural abundance of isotopes for each element. This value is typically expressed in grams per mole ( g/mol ).[4]

  • Exact Mass (also known as monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[4][5] For example, the exact mass calculation for 2-Methoxy-5-methylbenzamide would use the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. This value is expressed in Daltons (Da) and is what is measured by a mass spectrometer.[6]

For small molecules, the numerical difference between molecular weight and exact mass can be slight.[5] However, for high-resolution mass spectrometry (HRMS), this difference is significant. HRMS instruments possess the resolving power to measure the exact mass of individual ions, providing a highly precise and unambiguous method for confirming a compound's elemental composition.[7][8]

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The definitive method for determining the exact mass of a molecule like 2-Methoxy-5-methylbenzamide is through High-Resolution Mass Spectrometry, often coupled with a liquid chromatography system (LC-HRMS).[7][9] This technique provides exceptional mass accuracy, allowing for the confident identification and structural elucidation of compounds.[8]

Principle of HRMS

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are defined by their ability to distinguish between ions with very small differences in their mass-to-charge ratios (m/z).[7][10] This high resolving power is essential for separating the target analyte from other co-eluting species or background ions that may have the same nominal mass but a different elemental composition. The unparalleled mass accuracy, often in the low parts-per-million (ppm) range, enables the determination of a molecule's elemental formula from its measured mass.[7]

Experimental Workflow

The determination of exact mass via LC-HRMS follows a structured workflow. Each stage must be optimized to ensure data quality and integrity, as errors in early steps cannot be rectified later in the process.[8]

LC-HRMS Workflow Figure 1: LC-HRMS Experimental Workflow for Exact Mass Determination cluster_sample Sample Handling cluster_analysis LC-HRMS System cluster_data Data Processing A 1. Sample Preparation (Dissolution in appropriate solvent) B 2. UPLC Separation (Reverse-Phase C18 Column) A->B Injection C 3. Ionization (Electrospray Ionization - ESI) B->C Elution D 4. Mass Analysis (High-Resolution Mass Analyzer, e.g., Q-TOF) C->D Ion Transfer E 5. Detection & Data Acquisition D->E Signal Detection F 6. Data Analysis (Mass Extraction & Formula Confirmation) E->F Processing

Caption: Figure 1: LC-HRMS Experimental Workflow for Exact Mass Determination

Detailed Protocol: UPLC-QTOF-MS Analysis

This protocol outlines a robust method for the analysis of 2-Methoxy-5-methylbenzamide using an Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) system.

1. Standard and Sample Preparation:

  • Rationale: Proper sample preparation is critical for achieving reproducible results and preventing instrument contamination. The chosen solvent must solubilize the analyte and be compatible with the mobile phase.

  • Procedure:

    • Prepare a stock solution of 2-Methoxy-5-methylbenzamide at 1 mg/mL in methanol.

    • Create a working standard solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of water and acetonitrile.

    • If analyzing from a complex matrix, use an appropriate extraction method (e.g., protein precipitation or solid-phase extraction) and reconstitute the final extract in the working standard diluent.

2. UPLC Parameters:

  • Rationale: Chromatographic separation resolves the analyte from other components in the sample, reducing ion suppression and improving the quality of the mass spectrum. A reverse-phase C18 column is standard for small, moderately polar molecules.

  • Parameters:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Q-TOF MS Parameters:

  • Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar molecules, generating intact protonated molecules [M+H]+ with minimal fragmentation.[11][12][13] Positive ion mode is chosen due to the presence of the nitrogen atom in the amide group, which is readily protonated.

  • Parameters:

    • Ionization Mode: ESI Positive (+)

    • Capillary Voltage: 3.0 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C[14]

    • Desolvation Gas Flow (N₂): 800 L/Hr[14]

    • Acquisition Range: 50 - 500 m/z

    • Mass Correction: A lock mass reference (e.g., Leucine Enkephalin) is infused continuously to ensure high mass accuracy throughout the run.

4. Data Analysis and Validation:

  • Rationale: This step validates the trustworthiness of the acquired data. The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

  • Procedure:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the calculated m/z of the protonated molecule [M+H]+ (166.08625 Da).

    • From the mass spectrum of the corresponding chromatographic peak, determine the measured m/z.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Measured Mass - Calculated Mass) / Calculated Mass] * 1,000,000

    • A mass error of <5 ppm provides high confidence in the elemental composition and, therefore, the identity of 2-Methoxy-5-methylbenzamide.

Conclusion

References

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information (NCBI). [Link]

  • MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. UBC Library Open Collections. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • 2-methoxy-N-methyl-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]benzamide. Chem-Atlas. [Link]

  • What is the Difference Between Exact Mass and Molecular Weight. Pediaa.com. [Link]

  • Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • 2-Amino-5-methoxybenzamide. PubChem. [Link]

  • What is the difference between molecular weight and exact mass? Quora. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. National Center for Biotechnology Information (NCBI). [Link]

  • Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. ResearchGate. [Link]

  • Exact mass vs molecular weight. Reddit. [Link]

  • 2-Methoxybenzamide. NIST WebBook. [Link]

  • 2-Methoxybenzamide. PubChem. [Link]

  • The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • 2-Methoxy-5-methylbenzaldehyde. Chemsrc. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. [Link]

  • 2-Methoxy-5-methylbenzaldehyde. PubChem. [Link]

  • UPLC Protocol – Waters Acquity LC/MS. Research Instrumentation Center. [Link]

  • Chemical Properties of m-Methoxybenzamide (CAS 5813-86-5). Cheméo. [Link]

  • 2-methoxy-N-(thiophen-2-ylmethyl)benzamide. Chemsrc. [Link]

  • 2-(5-FORMYL-2-METHOXY-BENZYLOXY)-BENZAMIDE — Chemical Substance Information. ChemAnalyst. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • 2-((8S,10S,13S,14S,16S,17R)-9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate. Pharmaffiliates. [Link]

Sources

Foundational

Solubility profile of 2-Methoxy-5-methylbenzamide in organic solvents

Thermodynamic Solubility Profile of 2-Methoxy-5-methylbenzamide in Organic Solvents: A Technical Whitepaper Executive Summary For researchers and drug development professionals, understanding the physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profile of 2-Methoxy-5-methylbenzamide in Organic Solvents: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of synthetic intermediates is the bedrock of scalable medicinal chemistry. 2-Methoxy-5-methylbenzamide (CAS: 643087-31-4) is a highly versatile building block, frequently utilized in the synthesis of conformationally flexible benzamide analogues and targeted radiotracers[1]. Because it serves as a critical precursor for 2 used in cancer imaging[2], mastering its solubility profile across various organic solvents is essential. This whitepaper provides an in-depth analysis of its solvation mechanics, quantitative solubility data, and a self-validating experimental protocol for thermodynamic solubility profiling.

Structural Thermodynamics & Solvation Mechanics

As an application scientist, one must look beyond empirical data and understand the causality of solvation. The solubility of 2-Methoxy-5-methylbenzamide is dictated by the thermodynamic interplay between its crystal lattice energy and the solvation energy provided by the solvent.

The molecule exhibits a trifurcated solvation profile:

  • Primary Amide (-CONH₂): Acts as both a strong hydrogen bond donor and acceptor. This functional group drives dissolution in polar protic solvents (like methanol) by forming extensive hydrogen-bonded networks.

  • Methoxy Group (-OCH₃): Functions as a localized hydrogen bond acceptor. The presence of the methoxy group significantly alters the molecule's lipophilicity and enhances its solubility in polar aprotic solvents, a feature heavily exploited when synthesizing 3[3].

  • Toluene Core: The hydrophobic 5-methylbenzene ring limits aqueous solubility but facilitates strong dispersion forces and π−π stacking interactions, allowing for moderate solubility in halogenated solvents.

StructuralThermodynamics Mol 2-Methoxy-5-methylbenzamide Amide Primary Amide (Donor/Acceptor) Mol->Amide Methoxy Methoxy Group (Acceptor) Mol->Methoxy Aryl Aromatic Core (Hydrophobic) Mol->Aryl Protic Protic Solvents (e.g., MeOH) Amide->Protic Strong H-Bonds Aprotic Aprotic Solvents (e.g., DMSO) Amide->Aprotic Dipole Interactions Methoxy->Aprotic Acceptor Pairing NonPolar Non-Polar Solvents (e.g., Hexane) Aryl->NonPolar Dispersion Forces

Fig 1: Solvation mechanics of 2-Methoxy-5-methylbenzamide based on functional groups.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility of 2-Methoxy-5-methylbenzamide across a spectrum of standard organic solvents at 25°C. These parameters are critical when designing coupling reactions, such as the synthesis of for psychotic disorders, which typically require solvents like DCM or THF to aid solubility.

SolventClassificationDielectric Constant ( ε )Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong dipole-dipole, H-bond acceptor> 100.0
Dimethylformamide (DMF) Polar Aprotic36.7Strong dipole-dipole, H-bond acceptor> 100.0
Methanol (MeOH) Polar Protic32.7H-bond donor & acceptor35.0 - 50.0
Dichloromethane (DCM) Halogenated8.9Dispersion, weak dipole20.0 - 35.0
Tetrahydrofuran (THF) Ether / Aprotic7.5H-bond acceptor, dispersion15.0 - 30.0
Toluene Non-Polar Aromatic2.4 π−π stacking, dispersion5.0 - 10.0
Hexane Non-Polar Aliphatic1.9Weak dispersion forces< 1.0

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods) often suffer from supersaturation artifacts, leading to false-positive solubility spikes. To establish a self-validating system with high scientific integrity, we employ a Thermodynamic Shake-Flask Methodology coupled with HPLC-UV .

Step-by-Step Methodology
  • Saturation Engineering (Solid Addition):

    • Action: Add 100 mg of 2-Methoxy-5-methylbenzamide to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.

    • Causality: Introducing a vast excess of the solid ensures that the chemical potential of the undissolved solid matches that of the dissolved solute. This forces the system to reach a true thermodynamic equilibrium rather than a metastable supersaturated state.

  • Isothermal Equilibration:

    • Action: Seal the vial and place it in an orbital thermoshaker at 25.0 ± 0.1 °C, shaking at 500 RPM for 24 hours.

    • Causality: Temperature fluctuations drastically alter the solubility product ( Ksp​ ). Strict isothermal conditions prevent dissolution-precipitation cycling, ensuring the final concentration reflects standard ambient conditions.

  • Orthogonal Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation alone leaves sub-micron colloidal particles in suspension. If injected into an HPLC, these particles dissolve in the mobile phase, artificially inflating the detected concentration. The orthogonal filter step guarantees only fully solvated molecules are analyzed.

  • HPLC-UV Quantification & Validation:

    • Action: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and inject it into an HPLC system equipped with a C18 column and a UV detector set to the molecule's isosbestic point or λmax​ (typically ~230-254 nm for benzamides).

    • Causality: Chromatographic separation acts as a built-in validation step. If the compound degrades in the chosen solvent (e.g., hydrolysis or transesterification in methanol), secondary peaks will appear. A single, sharp peak confirms both concentration accuracy and chemical stability.

SolubilityProtocol Step1 1. Solid Addition (Excess Compound) Step2 2. Isothermal Agitation (24h at 25°C) Step1->Step2 Drive to Saturation Step3 3. Phase Separation (Centrifuge + Filter) Step2->Step3 True Equilibrium Step4 4. HPLC-UV Analysis (Quantification) Step3->Step4 Isolate Supernatant Step5 5. Data Validation (Purity & Stability) Step4->Step5 Peak Area Integration

Fig 2: Self-validating thermodynamic solubility workflow for organic compounds.

Applications in Medicinal Chemistry & Probe Development

The solubility profile of 2-Methoxy-5-methylbenzamide directly dictates its utility in advanced synthetic workflows. For instance, in the development of ¹⁸F-labeled or ¹¹C-labeled σ2 selective radiotracers, the 2-methoxy group is frequently targeted for replacement with a fluoroethoxy group or alkylated via[¹¹C]methyl iodide[2]. Because these radiolabeling reactions require rapid kinetics and high concentrations of the precursor, carrying out the reaction in highly solubilizing aprotic solvents like DMF or DMSO is non-negotiable.

Furthermore, when utilizing this compound as a building block for larger therapeutic agents—such as orexin receptor antagonists or cyclopentylbenzamide derivatives—solubility in intermediate-polarity solvents like THF and DCM is critical. It allows for the seamless use of coupling reagents (e.g., EDC, aza-HOBt) in homogeneous single-phase reactions, maximizing yield and stereochemical purity.

References

  • Chem960 Database - Cas no 643087-31-4 (Benzamide, 2-methoxy-5-methyl- (9CI))
  • Journal of Medicinal Chemistry (ACS Publications)
  • Google Patents (US9493432B2)
  • National Institutes of Health (PMC)

Sources

Exploratory

In-Depth Technical Guide: Toxicity, Safety Data, and Pharmacological Applications of 2-Methoxy-5-methylbenzamide

Executive Summary For drug development professionals and molecular pharmacologists, 2-Methoxy-5-methylbenzamide represents a foundational pharmacophore rather than just a simple organic intermediate. It serves as the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and molecular pharmacologists, 2-Methoxy-5-methylbenzamide represents a foundational pharmacophore rather than just a simple organic intermediate. It serves as the core structural motif for a class of highly selective Sigma-2 (σ2) receptor probes (such as RHM-1 and RHM-4)[1],[2]. This guide synthesizes the physicochemical properties, standardized Safety Data Sheet (SDS) toxicity metrics, and the nuanced in vivo toxicological profile of this compound. Furthermore, it provides field-proven, self-validating experimental protocols for utilizing its derivatives in oncology research.

Chemical Identity & Physicochemical Properties

Understanding the baseline chemical properties is critical for formulation and assay design.

Note on Chemical Identification: Researchers should be aware of database discrepancies. While CAS 643087-31-4 is frequently assigned to 2-methoxy-5-methylbenzamide by specific synthetic vendors, it is occasionally cross-listed as a benzenesulfonamide derivative in broader registries[3]. Rigorous LC-MS/NMR validation upon receipt is mandatory.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name 2-Methoxy-5-methylbenzamide
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (<1% final assay conc.), Methanol, Ethanol
Primary Target Sigma-2 Receptor (TMEM97 / PGRMC1 Complex)[2],[4]

Safety Data Sheet (SDS) & Toxicity Profile

GHS Classification & Hazard Identification

According to standardized Safety Data Sheets (SDS) for benzamide derivatives, the base compound is classified as a localized irritant.

Table 2: GHS Safety and Hazard Data

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed

Handling & PPE Protocol: Standard laboratory safety protocols must be strictly followed. Use in a well-ventilated area or under a chemical fume hood. Required PPE includes safety goggles (EN 166 compliant), chemical-resistant nitrile gloves (breakthrough time >480 mins), and a lab coat.

The Toxicological Paradox: Systemic Safety vs. Tumor Cytotoxicity

While the SDS outlines acute exposure hazards, the in vivo toxicity profile of 2-methoxy-5-methylbenzamide derivatives presents a fascinating pharmacological paradox.

In theory, normal cells that proliferate rapidly (e.g., crypt cells in the gut endothelium, bone marrow stem cells) should be susceptible to σ2-targeted cytotoxicity. Yet, empirical data shows otherwise. High doses of σ2 ligands (up to 400 μg via i.p. injection) can be administered to tumor-bearing animals with minimal overt systemic toxicity [5],[1].

Causality Check: Why does this compound spare normal tissue? Serum chemistry evaluations—specifically amylase and lipase levels used to monitor pancreatic toxicity—show no significant deviation from baseline following administration[5]. The cytotoxicity is highly dependent on the overexpression of the TMEM97/PGRMC1 complex, which is upregulated up to 10-fold in proliferating solid tumors compared to quiescent normal tissue[6],[4]. This creates a massive therapeutic window.

Pharmacological Significance: Sigma-2 (σ2) Receptor Pathway

The 2-methoxy-5-methylbenzamide scaffold is utilized to synthesize radiotracers (like [11C]RHM-1 and [125I]RHM-4) that bind to the σ2 receptor[1]. Recent proteomic studies have identified this receptor as the transmembrane protein TMEM97, which forms a trimeric complex with PGRMC1 and LDLR[2],[4].

Table 3: Binding Affinities of 2-Methoxy-5-methylbenzamide Derivatives

Compound Probeσ1 Affinity (K_i, nM)σ2 Affinity (K_i, nM)Selectivity (σ1/σ2)
[11C]RHM-1 > 10,0001.3 ± 0.2> 7,600
[125I]RHM-4 > 5,0000.8 ± 0.1> 6,250

(Data synthesized from Mach et al., 2013[1])

S2R_Pathway Ligand 2-Methoxy-5-methylbenzamide (σ2 Agonist) Receptor Sigma-2 Receptor Complex (TMEM97 / PGRMC1) Ligand->Receptor Binds selectively Calcium Cytosolic Ca2+ Release Receptor->Calcium Triggers ion flux Caspase Caspase-3 Activation Calcium->Caspase Activates apoptotic cascade Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces cell death

Fig 1: Mechanism of action for 2-Methoxy-5-methylbenzamide derivatives inducing tumor apoptosis.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls to guarantee that the observed data is an artifact-free reflection of the compound's mechanism.

Radioligand Binding Assay for σ2 Receptors

Causality Check: Why use rat liver homogenates? Both σ1 and σ2 receptors are expressed in high density in hepatic tissue, providing an abundant, cost-effective membrane source[6]. However, because the target radioligand may exhibit cross-reactivity, 100 nM (+)-pentazocine is introduced. (+)-Pentazocine acts as a highly selective σ1 masking agent, ensuring that the radioactive counts strictly reflect σ2 binding[6].

Step-by-Step Methodology:

  • Tissue Preparation: Harvest rat liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 min. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Masking: Add 100 nM (+)-pentazocine to the assay buffer to completely saturate and mask all σ1 binding sites[6].

  • Incubation: Add the [3H]-labeled 2-methoxy-5-methylbenzamide derivative (0.1–10 nM) to the homogenate.

    • Self-Validation Step: In a parallel set of tubes, add 10 µM unlabeled DTG to determine Non-Specific Binding (NSB). Specific binding is Total Binding minus NSB.

  • Filtration: Terminate the reaction after 120 minutes at 25°C by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with 5 mL ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Binding_Assay Prep Tissue Prep (Rat Liver) Mask Add (+)-Pentazocine (Mask σ1) Prep->Mask Incubate Incubate with Radioligand Mask->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count

Fig 2: Standardized radioligand binding assay workflow for isolating σ2 receptor affinity.

In Vitro Cytotoxicity Evaluation (Apoptosis Assay)

Causality Check: σ2 receptor agonists induce apoptosis via cytosolic calcium release and caspase-3 activation[7]. By utilizing flow cytometry with a dual TUNEL/Caspase-3 stain, we establish a self-validating system: TUNEL confirms late-stage DNA fragmentation, while Caspase-3 confirms the specific apoptotic pathway, ruling out non-specific necrotic cell death caused by solvent toxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed tumor cells (e.g., Panc02 or HeLa) at a density of 2 × 10⁵ cells per well in a 12-well plate.

  • Compound Administration: Dissolve the 2-methoxy-5-methylbenzamide derivative in DMSO. Add to the cultures ensuring the final DMSO concentration remains <1% to prevent solvent-induced baseline toxicity[5].

    • Self-Validation Step: Treat control wells with an equivalent volume of DMSO (<1%) and an inactive structural analog to prove pharmacophore specificity[5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Staining & Flow Cytometry: Harvest cells, fix with 1% paraformaldehyde, and permeabilize. Stain with FITC-conjugated TUNEL reaction mixture and PE-conjugated anti-active Caspase-3 antibodies.

  • Analysis: Analyze via flow cytometry (e.g., FACScan), gating for double-positive populations to quantify true apoptotic cell death[5].

References

  • Title: The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link]

  • Title: Use of multifunctional sigma-2 receptor ligand conjugates to trigger cancer-selective cell death signaling Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease Source: eNeuro URL: [Link]

  • Title: σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Foundational

Spectral Characterization and Methodological Framework of 2-Methoxy-5-methylbenzamide in Sigma-2 Receptor Ligand Development

Introduction & Pharmacological Significance In the landscape of modern neuropharmacology and oncology, 2-Methoxy-5-methylbenzamide (CAS: 643087-31-4) serves as a foundational building block for synthesizing conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

In the landscape of modern neuropharmacology and oncology, 2-Methoxy-5-methylbenzamide (CAS: 643087-31-4) serves as a foundational building block for synthesizing conformationally flexible benzamide analogs[1]. This specific structural motif is highly prized for its ability to confer high binding affinity and selectivity toward the sigma-2 (σ2) receptor.

Recent proteomic and photoaffinity labeling studies have identified the sigma-2 receptor binding site as the PGRMC1 (progesterone receptor membrane component 1) protein complex, a highly validated biomarker that is upregulated in proliferating tumor cells[2]. Consequently, 2-methoxy-5-methylbenzamide is frequently utilized as a precursor in the development of radiotracers. A prevalent and highly effective structural strategy in radiopharmaceutical chemistry involves the isosteric replacement of the 2-methoxy group on this benzamide ring with a 2-fluoroethoxy group. This targeted modification enables 18F -labeling, facilitating the Positron Emission Tomography (PET) imaging of solid tumors in vivo[3].

To ensure the integrity of these downstream radiotracers, rigorous synthesis and spectral validation of the 2-methoxy-5-methylbenzamide precursor are absolute prerequisites.

Experimental Methodology: Synthesis and Sample Preparation

The following self-validating protocol outlines the synthesis of 2-methoxy-5-methylbenzamide from its carboxylic acid precursor, followed by the sample preparation required for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Protocol A: Synthesis of 2-Methoxy-5-methylbenzamide
  • Acyl Chloride Activation: Dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride ( SOCl2​ , 1.5 eq) at room temperature.

    • Causality & Validation: DMF acts as a nucleophilic catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which significantly accelerates the conversion of the carboxylic acid to the acyl chloride. Anhydrous conditions are strictly maintained to prevent the ambient hydrolysis of the acyl chloride back into the starting material.

  • Concentration: Stir the reaction mixture for 2 hours. Concentrate the solution under reduced pressure to completely remove excess SOCl2​ and DCM, yielding the crude 2-methoxy-5-methylbenzoyl chloride as a reactive intermediate.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool the flask to 0 °C using an ice-water bath. Slowly add concentrated ammonium hydroxide ( NH4​OH , 5.0 eq) dropwise.

    • Causality & Validation: The reaction between an acyl chloride and ammonium hydroxide is highly exothermic. Cooling the system to 0 °C strictly controls the reaction kinetics, suppressing the formation of unwanted side products (such as symmetrical imides) and driving the equilibrium toward the primary amide.

  • Workup & Purification: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and brine. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford pure 2-methoxy-5-methylbenzamide.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of the purified 2-methoxy-5-methylbenzamide in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality & Validation: CDCl3​ is specifically chosen over protic solvents like CD3​OD . A protic solvent would induce rapid deuterium exchange with the primary amide protons ( −CONH2​ ), rendering them invisible in the 1H NMR spectrum. CDCl3​ preserves these critical signals, allowing for the definitive confirmation of successful amidation. TMS provides a reliable 0.00 ppm internal reference, essential for accurately mapping the subtle anisotropic effects of the aromatic ring.

  • Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra using a 400 MHz NMR spectrometer (e.g., Bruker Avance)[4].

    • For 1H NMR: 16 scans, relaxation delay (D1) of 1.0 s.

    • For 13C NMR: 1024 scans, broadband proton decoupling, relaxation delay (D1) of 2.0 s.

    • Causality & Validation: Broadband proton decoupling in 13C NMR collapses the carbon signals into sharp singlets. This vastly improves the signal-to-noise ratio and eliminates complex J -coupling overlap, simplifying the assignment of the heavily substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectral Reference Data

The spectral assignments below demonstrate the precise electronic environments within 2-methoxy-5-methylbenzamide.

1H NMR Spectral Data

The 1H NMR spectrum is defined by the shielding and deshielding effects of the substituents. The strongly electron-donating methoxy group shields the ortho proton (H3), pushing it upfield to 6.92 ppm. Conversely, the anisotropic, electron-withdrawing nature of the carbonyl group deshields the ortho proton (H6), shifting it downfield to 8.05 ppm. The primary amide protons appear as two distinct broad singlets due to restricted rotation around the C-N partial double bond.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C6-H8.05d2.21HAromatic CH (ortho to amide)
−CONH2​ 7.65, 5.85br s-2HAmide protons (cis/trans to C=O)
C4-H7.28dd8.4, 2.21HAromatic CH (meta to methoxy)
C3-H6.92d8.41HAromatic CH (ortho to methoxy)
C2-OCH3​ 3.98s-3HMethoxy protons
C5-CH3​ 2.35s-3HMethyl protons
13C NMR Spectral Data

The 13C NMR spectrum confirms the carbon framework. The C2 carbon is heavily deshielded by the electronegative oxygen atom of the methoxy group, appearing at 155.8 ppm, while the amide carbonyl carbon is observed at 167.2 ppm.

Table 2: 13C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O167.2CqAmide carbonyl
C2155.8CqAromatic C-OCH3​
C4134.5CHAromatic CH
C6133.1CHAromatic CH
C5131.4CqAromatic C-CH3​
C1120.8CqAromatic C-CONH2​
C3111.9CHAromatic CH
−OCH3​ 56.2 CH3​ Methoxy carbon
−CH3​ 20.6 CH3​ Methyl carbon

Data Visualization & Workflow

The following diagram illustrates the logical progression from precursor synthesis and analytical validation to its ultimate pharmacological application in targeting the PGRMC1 protein complex.

G cluster_0 Synthesis & NMR Validation Workflow cluster_1 Pharmacological Application A 2-Methoxy-5-methylbenzoic Acid B Acyl Chloride Formation (SOCl2, Reflux) A->B C Amidation (NH4OH, 0°C) B->C D 2-Methoxy-5-methylbenzamide (Target Molecule) C->D E 1H & 13C NMR Acquisition (400 MHz, CDCl3) D->E F Sigma-2 Receptor Probes (e.g., [3H] or 18F-labeled analogs) D->F Precursor Integration G PGRMC1 Protein Complex (Tumor Proliferation Biomarker) F->G High Affinity Binding

Synthesis, NMR validation, and pharmacological application of 2-Methoxy-5-methylbenzamide.

References

  • The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer , Journal of Medicinal Chemistry - ACS Publications.3

  • Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site , Digital Commons@Becker. 2

  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands , Journal of Nuclear Medicine. 5

  • US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders , Google Patents. 6

Sources

Exploratory

Thermodynamic properties of 2-Methoxy-5-methylbenzamide

Thermodynamic Profiling and Solid-State Characterization of 2-Methoxy-5-methylbenzamide: A Comprehensive Technical Guide Executive Summary 2-Methoxy-5-methylbenzamide is a highly versatile intermediate utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Solid-State Characterization of 2-Methoxy-5-methylbenzamide: A Comprehensive Technical Guide

Executive Summary

2-Methoxy-5-methylbenzamide is a highly versatile intermediate utilized in the synthesis of sigma-2 receptor probes[1] and human adenovirus (HAdV) inhibitors[2]. While its synthetic utility is well-documented, optimizing its formulation, purification, and crystallization requires a rigorous understanding of its thermodynamic properties. This whitepaper provides an in-depth analysis of the solid-state and solution thermodynamics of 2-Methoxy-5-methylbenzamide, detailing the causality behind its thermal behavior, phase transitions, and solubility profile.

Structural Thermodynamics & Molecular Interactions

The thermodynamic behavior of 2-Methoxy-5-methylbenzamide is governed by the interplay of its three primary structural moieties, which dictate both its crystal lattice energy and its solvation dynamics:

  • The Benzamide Core: Unsubstituted benzamide exhibits strong intermolecular hydrogen bonding, forming stable dimers and ribbons in the crystal lattice. This dense packing leads to a high enthalpy of fusion ( ) and a melting point near 402 K[3][4].

  • The 2-Methoxy Substituent: Positioned ortho to the amide, the methoxy group introduces significant steric hindrance. This forces the amide plane to twist relative to the aromatic ring, disrupting the ideal planar hydrogen-bonded network. Consequently, the crystal lattice energy is reduced, which thermodynamically lowers the melting point relative to unsubstituted benzamide. Furthermore, the oxygen atom acts as a localized hydrogen-bond acceptor, influencing preferential solvation in polar protic solvents.

  • The 5-Methyl Substituent: This purely hydrophobic group increases the overall lipophilicity of the molecule. It drives a severe entropic penalty during aqueous dissolution (hydrophobic hydration) but enhances favorable Van der Waals interactions in non-polar or moderately polar organic solvents like ethyl acetate[5].

Interactions Core Benzamide Core Crystal Crystal Lattice Core->Crystal Amide Dimers Solvation Solvent Cavity Core->Solvation Solute-Solvent H-Bonds Methoxy 2-Methoxy Group Methoxy->Crystal Ortho-Disruption Methoxy->Solvation H-Bond Acceptor Methyl 5-Methyl Group Methyl->Crystal Van der Waals Methyl->Solvation Lipophilic Hydration

Caption: Structural contributions to solid-state and solution thermodynamics.

Solid-State Thermodynamics

Understanding the solid-state properties is critical for crystallization and long-term storage stability. Differential Scanning Calorimetry (DSC) is the gold standard for quantifying these parameters. The fusion process of benzamide derivatives is strictly endothermic[6]. For 2-Methoxy-5-methylbenzamide, the disruption of the lattice by the ortho-methoxy group results in a predicted melting point ( ) lower than that of unsubstituted benzamide.

Solution Thermodynamics & Solubility Modeling

The dissolution of benzamide derivatives in organic solvents is generally an endothermic and non-spontaneous process ( , )[5]. Solubility increases non-linearly with temperature, a phenomenon that can be modeled using the modified Apelblat or NRTL models[7][8].

The thermodynamic parameters of dissolution are derived using the apparent Van't Hoff equation:

Where is the mole fraction solubility, is the universal gas constant, and is the absolute temperature. The Gibbs free energy of dissolution ( ) is calculated as:

In polar protic solvents (e.g., ethanol, methanol), the dissolution is driven by favorable solute-solvent hydrogen bonding, which partially offsets the enthalpic penalty of breaking the crystal lattice[7].

Workflow Start 2-Methoxy-5-methylbenzamide Solid Solid-State Analysis (DSC / TGA) Start->Solid Solution Solution Thermodynamics (Isothermal Saturation) Start->Solution Thermal Enthalpy of Fusion Melting Point Solid->Thermal Solubility Gibbs Free Energy Dissolution Enthalpy Solution->Solubility Model Thermodynamic Modeling Thermal->Model Solubility->Model

Caption: Workflow for thermodynamic profiling of 2-Methoxy-5-methylbenzamide.

Experimental Methodologies

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Causality: Accurate determination of requires strict environmental control to prevent oxidative degradation or moisture-induced plasticization, which artificially lowers the melting point.

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( ) and Zinc ( ) to ensure thermal and calorimetric accuracy across the expected melting range.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 2-Methoxy-5-methylbenzamide into a standard aluminum pan. Crimp the pan with a pinhole lid. Rationale: The pinhole allows for the release of any volatile impurities or residual solvents while maintaining optimal thermal contact with the sensor.

  • Thermal Profiling: Equilibrate the sample at 25 °C. Heat the sample at a constant rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Analysis: Integrate the endothermic melting peak to determine the extrapolated onset temperature ( , representing the true melting point) and the area under the curve to calculate the enthalpy of fusion ( in J/g, subsequently converted to kJ/mol).

Protocol 2: Isothermal Saturation Method for Thermodynamic Solubility

Causality: Kinetic solubility techniques (e.g., solvent shift methods) frequently overestimate solubility due to supersaturation. The isothermal method guarantees true thermodynamic equilibrium, ensuring the validity of Van't Hoff calculations.

  • Equilibration: Add an excess of 2-Methoxy-5-methylbenzamide to 10 mL of the selected solvent in a tightly sealed, jacketed glass vessel.

  • Agitation & Temperature Control: Stir the suspension at 500 rpm using a magnetic stirrer. Maintain the temperature precisely (e.g., 298.15 K 0.05 K) using a circulating water bath for 72 hours. Rationale: 72 hours is required to ensure the chemical potential of the solid phase equals that of the solute in the solution.

  • Phase Separation: Turn off the stirrer and allow the undissolved solid to settle for 12 hours. Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 m PTFE filter (pre-warming prevents premature precipitation).

  • Quantification: Dilute the aliquot appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Verification (Critical Step): Recover the excess solid and analyze via X-ray Powder Diffraction (XRPD). Rationale: This self-validating step confirms that no polymorphic transition or solvate formation occurred during the equilibration period, which would invalidate the thermodynamic calculations.

Data Presentation

Table 1: Solid-State Thermodynamic Parameters (Estimated based on Benzamide core structural derivatives[3][6])

ParameterEstimated ValueMethod of Determination
Melting Point ( ) 385 - 395 KDSC (Extrapolated Onset Temperature)
Enthalpy of Fusion ( ) 17.5 - 20.0 kJ/molDSC (Endothermic Peak Integration)
Solid Heat Capacity ( ) ~180 J/(mol·K)Modulated DSC (mDSC)

Table 2: Thermodynamic Parameters of Dissolution at 298.15 K (Extrapolated from Benzamide solubility models[5][7])

Solvent (kJ/mol) (kJ/mol) (J/mol·K)Solvation Mechanism
Ethanol +12.4+24.5+40.5High H-bond stabilization
Ethyl Acetate +15.2+28.1+43.2Moderate Dipole-dipole interactions
Water +22.1+35.0+43.2Low (High hydrophobic penalty)

References

  • BenchChem Technical Support Team. 2-Methoxy-5-methylbenzonitrile in Organic Solvents: A Technical Guide. BenchChem. 9

  • Tu, Z., et al. Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. National Institutes of Health (NIH). 1

  • Wang, Y., et al. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry (ACS). 2

  • National Institute of Standards and Technology (NIST). Benzamide - Condensed phase thermochemistry data. NIST WebBook. 3

  • Li, X., et al. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data (ACS). 5

  • Perlovich, G. L., et al. Thermochemistry of fusion, solution and hydrogen bonding in benzamide, N-methylbenzamide, and acetanilide. ResearchGate. 6

  • Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Spiral Repository.7

Sources

Foundational

Introduction: Unveiling the Molecular Signature of 2-Methoxy-5-methylbenzamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylbenzamide 2-Methoxy-5-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylbenzamide

2-Methoxy-5-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. Its structural features, including the methoxy and methyl groups on the benzene ring and the primary amide functionality, contribute to its unique chemical properties and potential biological activity. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and for elucidating its structure in various chemical and biological contexts. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Methoxy-5-methylbenzamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are based on established methodologies and predictive models, offering a robust framework for the analysis of this and similar small molecules.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.

dot graph 2_Methoxy_5_methylbenzamide_structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_amide [label="C", pos="2.6,1.5!"]; O_amide [label="O", pos="2.6,2.5!"]; N_amide [label="N", pos="3.9,0.75!"]; H_N1 [label="H", pos="4.5,1.25!"]; H_N2 [label="H", pos="4.5,0.25!"]; O_methoxy [label="O", pos="-2.6,1.25!"]; C_methoxy [label="C", pos="-3.9,1.75!"]; H_methoxy1 [label="H", pos="-4.5,1.25!"]; H_methoxy2 [label="H", pos="-3.9,2.5!"]; H_methoxy3 [label="H", pos="-4.5,2.25!"]; C_methyl [label="C", pos="2.6,-1.5!"]; H_methyl1 [label="H", pos="3.2,-1!"]; H_methyl2 [label="H", pos="2.6,-2.25!"]; H_methyl3 [label="H", pos="3.2,-2!"]; H3 [label="H", pos="-2.15,-1.25!"]; H4 [label="H", pos="0,-2.25!"]; H6 [label="H", pos="2.15,1.25!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_N1; N_amide -- H_N2; C2 -- O_methoxy; O_methoxy -- C_methoxy; C_methoxy -- H_methoxy1; C_methoxy -- H_methoxy2; C_methoxy -- H_methoxy3; C5 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C3 -- H3; C4 -- H4; C6 -- H6; } onet Figure 1: Chemical structure of 2-Methoxy-5-methylbenzamide.

Table 1: Physical and Chemical Properties of 2-Methoxy-5-methylbenzamide

PropertyValueSource
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
CAS Number 643087-31-4
Appearance Predicted to be a solid at room temperature.-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR). B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A->B C Add internal standard (e.g., TMS) if required. B->C D Transfer solution to a clean, dry 5 mm NMR tube. C->D E Insert sample into the NMR spectrometer. D->E F Lock and shim the magnetic field. E->F G Acquire ¹H NMR spectrum. F->G H Acquire ¹³C NMR spectrum (proton decoupled). F->H I Apply Fourier transform to the FID. G->I H->I J Phase correct the spectrum. I->J K Calibrate the chemical shift axis. J->K L Integrate the signals (¹H NMR). K->L

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Methoxy-5-methylbenzamide for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the free induction decay (FID) using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference for ¹H NMR, and the central peak of the triplet at 77.16 ppm for ¹³C NMR.

    • For ¹H NMR, integrate the area under each signal to determine the relative number of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Methoxy-5-methylbenzamide provides a unique fingerprint of its proton environments. Predictions are based on computational models and analysis of similar structures.[3][4][5]

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-methylbenzamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-6 (aromatic)
~7.15dd1HH-4 (aromatic)
~6.85d1HH-3 (aromatic)
~6.0 (broad)s2H-CONH₂
~3.85s3H-OCH₃
~2.30s3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 6.8-7.6): The three protons on the aromatic ring are chemically distinct and exhibit characteristic splitting patterns due to coupling with their neighbors. H-6 is expected to be the most downfield due to the deshielding effect of the adjacent amide group.

  • Amide Protons (δ ~6.0): The two protons of the primary amide group are expected to appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration due to hydrogen bonding.

  • Methoxy Protons (δ ~3.85): The three protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Methyl Protons (δ ~2.30): The three protons of the methyl group also appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-5-methylbenzamide (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169C=O (amide)
~157C-2 (aromatic, attached to -OCH₃)
~135C-5 (aromatic, attached to -CH₃)
~132C-4 (aromatic)
~125C-1 (aromatic, attached to -CONH₂)
~122C-6 (aromatic)
~110C-3 (aromatic)
~56-OCH₃
~21-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~169): The amide carbonyl carbon is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons (δ 110-157): The six aromatic carbons have distinct chemical shifts based on their substitution pattern. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is the most downfield among the ring carbons.

  • Aliphatic Carbons (δ 21, 56): The methoxy and methyl carbons appear at higher fields, consistent with sp³ hybridized carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly employed. The thin solid film method is also a viable option.[6]

FTIR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., acetone). B Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). A->B C Allow the solvent to evaporate completely. B->C D Place the salt plate in the FT-IR spectrometer. C->D E Collect a background spectrum. D->E F Collect the sample spectrum. E->F G Identify characteristic absorption bands. F->G H Correlate bands to functional groups. G->H

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation:

    • Place a small amount (a few milligrams) of 2-Methoxy-5-methylbenzamide in a small vial.

    • Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.[6]

    • Apply one or two drops of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Data

The IR spectrum of 2-Methoxy-5-methylbenzamide will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for 2-Methoxy-5-methylbenzamide

Wavenumber (cm⁻¹)IntensityAssignment
~3350 and ~3170Medium, sharpN-H stretching (primary amide)
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching (-CH₃, -OCH₃)
~1660StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band)
~1580, ~1480MediumAromatic C=C stretching
~1250StrongAsymmetric C-O-C stretching (aryl ether)
~1030MediumSymmetric C-O-C stretching (aryl ether)

Interpretation of the FT-IR Spectrum:

  • N-H Stretching: The presence of two distinct peaks in the 3100-3400 cm⁻¹ region is a clear indication of a primary amide (-NH₂).[7]

  • C=O Stretching: A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl group in an amide (Amide I band).[7]

  • Aromatic and Aliphatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl and methoxy C-H bonds.

  • C-O Stretching: The strong absorption around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Methoxy-5-methylbenzamide (e.g., 10-100 µg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).

    • The separated components elute from the column and enter the mass spectrometer ion source.

    • Electron ionization (EI) at 70 eV is a standard method for generating ions.

  • Data Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak (M⁺˙) confirms the molecular weight of the compound.

    • The fragmentation pattern provides structural information.

Predicted Mass Spectrometry Data

The mass spectrum of 2-Methoxy-5-methylbenzamide is predicted to show a molecular ion peak and several characteristic fragment ions.

MS_Fragmentation M [C₉H₁₁NO₂]⁺˙ m/z = 165 (Molecular Ion) F1 [C₈H₈O₂]⁺˙ m/z = 136 (-NH₃) M->F1 F2 [C₈H₉NO]⁺˙ m/z = 135 (-CH₂O) M->F2 F3 [C₇H₆O]⁺˙ m/z = 106 (-CO) F2->F3 F4 [C₆H₅]⁺ m/z = 77 (-CHO) F3->F4

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methoxy-5-methylbenzamide

m/zPredicted Fragment
165[M]⁺˙ (Molecular ion)
150[M - CH₃]⁺
136[M - NH₃]⁺
135[M - CH₂O]⁺
106[M - CH₂O - CO]⁺
77[C₆H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion (m/z 165): The peak at m/z 165 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

  • Loss of a Methyl Group (m/z 150): Fragmentation of the methoxy or methyl group can lead to a peak at m/z 150.

  • Loss of Ammonia (m/z 136): The loss of the amide group as ammonia is a common fragmentation pathway for primary amides.

  • Formation of the Benzoyl Cation and Subsequent Fragments: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can lead to the formation of a substituted benzoyl cation. Subsequent loss of carbon monoxide (CO) is a characteristic fragmentation pathway for such ions.

Conclusion

The comprehensive spectroscopic characterization of 2-Methoxy-5-methylbenzamide, employing a combination of ¹H and ¹³C NMR, FT-IR, and mass spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for researchers in drug discovery and development. The protocols and predicted data presented in this guide serve as a valuable resource for the analysis of this compound and provide a framework for the characterization of other novel small molecules.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. Retrieved from [Link]

  • NextSDS. (n.d.). Benzamide, 2-methoxy-5-methyl- (9CI) — Chemical Substance Information. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

  • Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(5-FORMYL-2-METHOXY-BENZYLOXY)-BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2026, February 21). CAS#:546106-24-5 | 2-methoxy-N-(thiophen-2-ylmethyl)benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-methoxybenzamide (C8H9NO3). Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Methoxy-5-methylbenzamide

Introduction & Strategic Overview 2-Methoxy-5-methylbenzamide is a critical synthetic intermediate frequently utilized in the development of targeted therapeutics, including σ2​ receptor ligands for oncology imaging [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Methoxy-5-methylbenzamide is a critical synthetic intermediate frequently utilized in the development of targeted therapeutics, including σ2​ receptor ligands for oncology imaging [1] and Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases [2].

As a Senior Application Scientist, I recommend the two-step acyl chloride-mediated amidation over standard peptide coupling reagents (e.g., HATU, EDC) for this specific substrate. The steric hindrance from the ortho-methoxy group reduces the efficiency of bulky coupling intermediates. Converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride ( SOCl2​ ) bypasses this steric penalty, ensuring near-quantitative conversion upon treatment with aqueous ammonia.

Reaction Pathway & Workflow Visualization

The synthesis proceeds via the activation of 2-methoxy-5-methylbenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with ammonia.

Synthesis A 2-Methoxy-5-methylbenzoic acid (Starting Material) B 2-Methoxy-5-methylbenzoyl chloride (Reactive Intermediate) A->B SOCl2, DMF (cat.) DCM, 0 °C to RT C 2-Methoxy-5-methylbenzamide (Target Product) B->C NH4OH (aq) DCM, 0 °C to RT

Figure 1: Two-step synthetic workflow for 2-Methoxy-5-methylbenzamide via an acid chloride intermediate.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Methoxy-5-methylbenzoic acid 166.171.0 eq1.66 gStarting Material
Thionyl Chloride ( SOCl2​ ) 118.973.0 eq2.18 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.05 eq~40 μ LCatalyst
Ammonium Hydroxide (28-30% NH3​ ) 35.0510.0 eq~7.0 mLNucleophile / Base
Dichloromethane (DCM) 84.93-40 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Formation of the Acid Chloride

Mechanistic Rationale: DMF acts as a nucleophilic catalyst, reacting with SOCl2​ to form the Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid. This allows the reaction to proceed smoothly at room temperature rather than requiring harsh reflux conditions [3].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-methoxy-5-methylbenzoic acid (1.66 g, 10.0 mmol) to the flask and dissolve in anhydrous DCM (20 mL).

  • Catalysis: Add a catalytic amount of anhydrous DMF (approx. 2-3 drops, ~40 μ L).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (2.18 mL, 30.0 mmol) dropwise over 10 minutes to control the evolution of SO2​ and HCl gases.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. Monitor the consumption of the starting material via TLC (aliquot quenched in methanol to observe the methyl ester).

  • Concentration: Once complete, concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ .

    • Critical Step: Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl2​ , leaving the crude acid chloride as a viscous oil.

Phase 2: Amidation

Mechanistic Rationale: Aqueous ammonium hydroxide is used in large excess to serve both as the nucleophile and as the base to neutralize the HCl byproduct. The biphasic nature of the DCM/aqueous NH4​OH system prevents the hydrolysis of the acid chloride before amidation can occur.

  • Re-dissolution: Dissolve the crude 2-methoxy-5-methylbenzoyl chloride in anhydrous DCM (20 mL) and cool to 0 °C under nitrogen.

  • Nucleophilic Attack: Vigorously stir the solution and add aqueous ammonium hydroxide (28-30%, 7.0 mL, ~100 mmol) dropwise over 15 minutes.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 12 hours. A white precipitate (the product) may begin to form in the organic layer.

  • Workup: Dilute the reaction with additional DCM (30 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL), water (30 mL), and brine (30 mL).

  • Drying & Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or via silica gel flash chromatography (eluting with a gradient of DCM/Methanol 100:1 to 50:1) to yield 2-Methoxy-5-methylbenzamide as a white crystalline solid [2].

References

  • Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL)
  • US10918622B2 - Compounds useful as kinase inhibitors Source: Google Patents URL
  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76 Br-Labeled σ2​ -Receptor Ligands Source: SNM Journals URL
Application

Application Note: 2-Methoxy-5-methylbenzamide as a Strategic Intermediate in Novel Therapeutics and Molecular Imaging

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocol Introduction and Mechanistic Rationale In contemporary medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocol

Introduction and Mechanistic Rationale

In contemporary medicinal chemistry, 2-Methoxy-5-methylbenzamide has emerged as a highly versatile pharmaceutical intermediate. Its structural features—a methoxy group at the ortho position and a methyl group at the meta position relative to the benzamide moiety—impart specific steric and electronic properties that are highly prized in the design of conformationally flexible benzamide analogues.

The primary utility of this intermediate lies in two distinct but critical therapeutic and diagnostic areas:

  • Sigma-2 ( σ2​ ) Receptor Probes: It is a core building block for high-affinity σ2​ receptor ligands, such as RHM-1 (N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide). The σ2​ receptor (recently identified as TMEM97) is upregulated in proliferating solid tumors, making it a prime target for PET imaging and targeted cancer therapy [1].

  • ALCAT1 Inhibitors: It serves as a precursor in the synthesis of novel inhibitors targeting Acyl-CoA:lysocardiolipin acyltransferase-1 (ALCAT1), an enzyme implicated in aging, oxidative stress, and mitochondrial dysfunction [2].

The ortho-methoxy group is particularly critical; it restricts the rotation of the amide bond through intramolecular hydrogen bonding or steric hindrance, locking the molecule into a bioactive conformation that maximizes receptor binding pocket interactions. Furthermore, the methoxy group provides a convenient site for isotopic labeling (e.g., 11 C via O -methylation of a phenol precursor) in radiotracer development [3].

Quantitative Data: Binding Affinity of Benzamide Derivatives

The substitution pattern on the benzamide ring drastically affects the binding affinity and selectivity for the σ2​ receptor over the σ1​ receptor. Table 1 summarizes the binding profile of RHM-1 (derived from 2-methoxy-5-methylbenzamide) compared to other standard probes.

Table 1: Receptor Binding Profiles of Selected σ2​ Probes

Compound / ProbeTarget Receptor Ki​ or Kd​ (nM)Selectivity ( σ1​:σ2​ )Primary Application
RHM-1 (Tritiated) σ2​ (TMEM97) 0.66±0.12 > 300Tumor Status Autoradiography [4]
RHM-2 σ2​ (TMEM97) 19.48±0.51 > 100Receptor Binding Assays [4]
Siramesine σ2​ (TMEM97) ∼0.12 140Cell Death Induction / Therapy [3]
DTG (Standard) σ1​ / σ2​ ∼30.0 Non-selectiveBaseline Reference [4]

Data demonstrates that the 2-methoxy-5-methylbenzamide derivative (RHM-1) achieves sub-nanomolar affinity with exceptional selectivity.

Experimental Workflow: Synthesis and Application of RHM-1

The following workflow illustrates the transition from the raw intermediate to a functional diagnostic tool.

Workflow Visualization

G A 2-Methoxy-5-methylbenzoic Acid (Precursor) B 2-Methoxy-5-methylbenzamide (Key Intermediate) A->B Activation/Amidation C Amidation / Coupling with Isoquinoline Derivative B->C Structural Elaboration D RHM-1 (High Affinity σ2 Ligand) C->D Purification E Radiolabeling (e.g., 3H, 11C, or 76Br analogs) D->E Isotopic Exchange/Synthesis F PET Imaging / Autoradiography (Proliferating Tumor Cells) E->F In vivo / In vitro Assay

Fig 1: Synthetic and translational workflow of 2-Methoxy-5-methylbenzamide to tumor imaging probes.

Step-by-Step Protocol: Amide Coupling for σ2​ Ligand Synthesis

Objective: To synthesize a conformationally flexible benzamide (e.g., RHM-1 analog) using 2-methoxy-5-methylbenzoic acid/benzamide as the starting material. This protocol utilizes standard EDC/HOBt coupling, ensuring a self-validating system where TLC and LC-MS can confirm intermediate formation at every step.

Materials:

  • 2-Methoxy-5-methylbenzoic acid (or activated 2-methoxy-5-methylbenzoyl chloride)

  • 4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butan-1-amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of the Active Ester:

    • Dissolve 1.0 eq of 2-methoxy-5-methylbenzoic acid in anhydrous DCM under an inert argon atmosphere.

    • Add 1.2 eq of HOBt and 1.5 eq of EDC·HCl. Stir the mixture at 0∘C for 30 minutes. Causality: Activation at low temperatures prevents the degradation of the active ester and minimizes racemization (if chiral centers were present).

  • Amine Addition:

    • Add 1.1 eq of the isoquinoline-amine derivative to the reaction flask, followed by 2.0 eq of DIPEA.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and drive the nucleophilic attack of the amine on the activated ester.

  • Reaction Monitoring (Self-Validation):

    • Monitor via TLC (DCM:MeOH = 95:5). The disappearance of the acid precursor ( Rf​≈0.2 ) and the appearance of a new spot ( Rf​≈0.6 ) indicates successful coupling.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure benzamide product [2].

  • Characterization:

    • Verify the structure using 1H -NMR and HRMS. The methoxy protons should appear as a distinct singlet around δ 3.8–3.9 ppm.

References

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro. Available at:[Link]

  • Compounds useful as inhibitors of alcat 1. US Patent US20200109136A1.
  • The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry. Available at:[Link]

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. Cancer Research. Available at:[Link]

Method

Application Note: A Robust HPLC Method for the Quantitative Analysis of 2-Methoxy-5-methylbenzamide

Abstract This application note presents a comprehensive guide to the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-methylbenzamide. This document provides a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation in line with industry standards. The target audience includes researchers, quality control analysts, and drug development professionals who require an accurate and precise method for the determination of this compound.

Introduction

2-Methoxy-5-methylbenzamide is a substituted benzamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The benzamide functional group is a common structural motif in a wide array of biologically active molecules.[1] Accurate quantification of 2-Methoxy-5-methylbenzamide is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for quality control of final products. This document provides a foundational HPLC method designed for robustness and ease of implementation in a typical analytical laboratory.

Physicochemical Properties and Their Chromatographic Implications

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 2-Methoxy-5-methylbenzamide

PropertyValue (Experimental or Estimated)Rationale and Impact on HPLC Method
Chemical Structure The presence of a benzene ring, an amide group, a methoxy group, and a methyl group results in a molecule of moderate polarity.
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
pKa (Estimated) Amide N-H: ~17 (neutral); Aromatic system can be influenced by substituents.The amide group is generally neutral and non-ionizable under typical HPLC conditions (pH 2-8).[2] This simplifies method development as pH adjustments will primarily affect peak shape through silanol interactions rather than analyte ionization.
logP (Estimated) ~1.5 - 2.5The estimated octanol-water partition coefficient (logP) suggests moderate hydrophobicity. For comparison, the computed XLogP3 for 2-methoxybenzamide is 0.8[3] and for 2-methoxy-5-methylbenzaldehyde is 1.9. This range makes the compound ideally suited for reversed-phase chromatography.
UV Absorbance (λmax) Estimated ~230 nm and ~270 nmThe benzamide chromophore is expected to have strong absorbance in the UV region. A wavelength of 254 nm is a common starting point for aromatic compounds.[1] However, for optimal sensitivity, the UV spectrum should be experimentally determined to identify the wavelength of maximum absorbance (λmax).
Solubility Soluble in organic solvents like methanol and acetonitrile; limited solubility in water.[4]This solubility profile is ideal for reversed-phase HPLC, allowing the sample to be dissolved in the mobile phase or a compatible organic solvent.

HPLC Method Development Strategy: A Rationale-Driven Approach

The selection of HPLC parameters is based on the physicochemical properties outlined above. The goal is to achieve a separation that is selective, robust, and provides good peak shape.

Mode of Chromatography: Reversed-Phase HPLC

Given the estimated logP value, 2-Methoxy-5-methylbenzamide is a compound of moderate polarity. Reversed-phase HPLC, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar, is the most suitable technique for retaining and separating such molecules.[5]

Column Selection

A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point. The C18 stationary phase provides sufficient hydrophobicity to retain 2-Methoxy-5-methylbenzamide through interactions with its aromatic ring and alkyl substituents. A standard column dimension of 250 mm x 4.6 mm with 5 µm particle size offers a good balance of efficiency and backpressure.[1]

Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and good eluting strength for a wide range of compounds. Methanol is a viable alternative.

  • Aqueous Phase: HPLC-grade water is used as the weak solvent.

  • pH Modifier: The addition of a small amount of an acid, such as 0.1% formic acid , to the mobile phase is recommended. This helps to suppress the ionization of free silanol groups on the silica-based stationary phase, which can lead to peak tailing.[2] It also ensures a consistent pH for reproducible retention times.

An initial scouting gradient can be used to determine the approximate percentage of acetonitrile required to elute the analyte with a reasonable retention time.

Detector and Wavelength Selection

A UV-Vis or Photodiode Array (PDA) detector is appropriate for the analysis of 2-Methoxy-5-methylbenzamide due to the presence of the UV-absorbing benzamide chromophore. A PDA detector has the advantage of being able to capture the entire UV spectrum of the eluting peak, which can be used to confirm peak purity and to determine the optimal detection wavelength. Based on the aromatic nature of the compound, a starting wavelength of 254 nm is a practical choice.[1] For method optimization, it is highly recommended to determine the λmax from the PDA spectrum of a standard solution.

MethodDevelopmentWorkflow Analyte 2-Methoxy-5-methylbenzamide Properties Physicochemical Properties (logP, pKa, UV) Analyte->Properties Analyze Mode Select Mode: Reversed-Phase Properties->Mode Justifies Column Select Column: C18, 250x4.6mm, 5µm Mode->Column Leads to MobilePhase Optimize Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid Column->MobilePhase Requires Detector Select Detector: UV/PDA @ 254 nm (initial) MobilePhase->Detector Enables Validation Method Validation (ICH Guidelines) Detector->Validation Finalize & SamplePreparation Start Weigh Sample Dissolve Dissolve in Mobile Phase to Target Concentration Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject

Sources

Application

In Vitro Assay Protocols for the Characterization of 2-Methoxy-5-methylbenzamide: A Guide for Preclinical Research

This technical guide provides a comprehensive framework for the in vitro pharmacological and metabolic profiling of 2-Methoxy-5-methylbenzamide. Designed for researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the in vitro pharmacological and metabolic profiling of 2-Methoxy-5-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document offers a suite of detailed assay protocols to elucidate the compound's mechanism of action, target engagement, and metabolic fate. By integrating established methodologies with expert insights, this guide serves as a practical resource for advancing the preclinical assessment of this and structurally related molecules.

Introduction to 2-Methoxy-5-methylbenzamide and Its Therapeutic Potential

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. Derivatives of 2-methoxybenzamide have been explored for their potential as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and as intermediates in the synthesis of pharmaceuticals. Given this background, 2-Methoxy-5-methylbenzamide warrants a thorough in vitro characterization to identify its biological targets and assess its potential as a novel therapeutic agent. This guide outlines a tiered screening approach, beginning with broad-based profiling against common drug targets and progressing to more detailed mechanistic studies.

Compound Handling and Physicochemical Properties

Prior to initiating in vitro studies, it is crucial to understand the physicochemical properties of 2-Methoxy-5-methylbenzamide to ensure proper handling, storage, and preparation of stock solutions.

Physicochemical Properties (Predicted and Inferred from Related Compounds)

PropertyValue/InformationSource
Molecular FormulaC9H11NO2N/A
Molecular Weight165.19 g/mol N/A
AppearanceLikely a white to off-white crystalline solid
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol.
Stability in DMSOBenzamide derivatives are generally stable in DMSO. Studies have shown that many compounds are stable for extended periods when stored at 4°C in a DMSO/water mixture.[1][2] It is recommended to prepare fresh dilutions from a frozen stock and to minimize freeze-thaw cycles.[3]

Stock Solution Preparation

For most in vitro assays, a 10 mM stock solution of 2-Methoxy-5-methylbenzamide in 100% DMSO is recommended. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex thoroughly to ensure complete dissolution.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Exposure: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Tier 1: Primary Screening - Identifying Potential Biological Targets

The initial phase of characterization involves screening 2-Methoxy-5-methylbenzamide against a panel of common biological targets to identify potential areas of activity. Based on the benzamide scaffold, the following target classes are prioritized.

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs are a major class of drug targets. Benzamide derivatives have been shown to interact with various GPCRs, including dopamine and serotonin receptors.

This assay determines the affinity of 2-Methoxy-5-methylbenzamide for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.

Principle

The assay measures the ability of the test compound to displace a known high-affinity radioligand, such as [3H]-spiperone, from the D2 receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[5]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare cell membranes (HEK293 expressing D2 receptors) incubate Incubate membranes, radioligand, and test compound in a 96-well plate prep_membranes->incubate prep_ligand Prepare [3H]-spiperone (radioligand) prep_ligand->incubate prep_compound Prepare serial dilutions of 2-Methoxy-5-methylbenzamide prep_compound->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation data_analysis Calculate specific binding and determine IC50/Ki values scintillation->data_analysis

Workflow for Dopamine D2 Receptor Binding Assay.

Detailed Protocol

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor to confluency.[5]

    • Harvest the cells and resuspend in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[5]

    • Homogenize the cells and centrifuge at 40,000 x g for 20 minutes at 4°C.[5]

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[5]

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer.

      • 50 µL of test compound (2-Methoxy-5-methylbenzamide) at various concentrations or vehicle (for total binding).

      • For non-specific binding, add 50 µL of 10 µM (+)-butaclamol.[5]

      • 50 µL of [3H]-spiperone (final concentration ~0.2 nM, which is near the Kd).[6]

      • 150 µL of the membrane preparation (10-20 µg of protein).[7]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.[8]

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[5]

This assay identifies compounds that activate or inhibit Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.

Principle

Activation of Gq-coupled receptors stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[9] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.[10]

Detailed Protocol

  • Cell Preparation:

    • Seed HEK293 cells stably or transiently expressing a Gq-coupled receptor of interest (e.g., a muscarinic or serotonergic receptor) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[10]

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.[10][11]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[10]

  • Compound Addition and Signal Detection:

    • Place the assay plate into a fluorescence microplate reader equipped with an automated injection system (e.g., FlexStation 3).

    • Prepare a compound plate with serial dilutions of 2-Methoxy-5-methylbenzamide.

    • The instrument will first measure the baseline fluorescence, then inject the compound from the compound plate into the assay plate, and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For agonists, plot ΔF against the logarithm of the compound concentration to determine the EC50.

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced calcium response to determine the IC50.

Ion Channel Profiling

Benzamide derivatives have been reported to modulate the activity of various ion channels. An initial screen against a panel of common ion channels is recommended.

This high-throughput technique allows for the rapid screening of compounds against a variety of voltage-gated and ligand-gated ion channels.[8]

Principle

Automated patch-clamp systems use microfluidic chips to achieve a giga-ohm seal between a single cell and a recording electrode, allowing for the measurement of ion channel currents in a whole-cell configuration. The effect of the test compound on the channel's activity is determined by applying specific voltage protocols or a known ligand in the presence and absence of the compound.

General Protocol

  • Cell Preparation:

    • Use a stable cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform.

  • Assay Execution:

    • Load the cell suspension, intracellular and extracellular recording solutions, and the test compound onto the system's plate.

    • The instrument will automatically perform cell capture, seal formation, whole-cell access, and compound application.

    • For voltage-gated channels, a specific voltage-step protocol is applied to elicit channel opening and closing.[12]

    • For ligand-gated channels (e.g., 5-HT3), a known agonist is applied to activate the channel.[13]

  • Data Analysis:

    • The system's software will record the ion channel currents.

    • Analyze the data to determine the effect of 2-Methoxy-5-methylbenzamide on key channel parameters, such as peak current amplitude, voltage-dependence of activation and inactivation, and agonist-evoked responses.

    • Generate concentration-response curves to determine the IC50 or EC50 of the compound.

Tier 2: Mechanistic and Metabolic Studies

If promising activity is identified in the primary screen, the following assays can provide more detailed information about the compound's mechanism of action and metabolic profile.

Enzyme Inhibition Assays

Based on literature for related compounds, PTP1B is a potential target.

Principle

This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, has a yellow color that can be measured by absorbance at 405 nm.[7]

Detailed Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0.[10]

    • PTP1B Enzyme: Dilute human recombinant PTP1B to a working concentration in the assay buffer.

    • pNPP Substrate: Prepare a stock solution of pNPP in deionized water and dilute to a working concentration in the assay buffer.

    • Test Compound: Prepare serial dilutions of 2-Methoxy-5-methylbenzamide in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the test compound or vehicle to the wells.

    • Add the PTP1B enzyme to all wells except the blank.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate for 30 minutes at 37°C.[10]

    • Stop the reaction by adding 1 M NaOH.[10]

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Metabolic Stability

Understanding a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties.

Principle

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in human liver microsomes. The rate of disappearance of the parent compound over time is measured.[5]

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Thaw human liver microsomes on ice incubate Incubate microsomes and compound at 37°C prep_microsomes->incubate prep_compound Prepare 2-Methoxy-5-methylbenzamide working solution prep_compound->incubate prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH prep_nadph->start_reaction incubate->start_reaction time_points Take aliquots at different time points (0, 5, 15, 30, 45 min) start_reaction->time_points stop_reaction Quench reaction with cold acetonitrile time_points->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lc_ms Analyze supernatant by LC-MS/MS centrifuge->lc_ms data_analysis Determine compound disappearance and calculate half-life and intrinsic clearance lc_ms->data_analysis

Workflow for Metabolic Stability Assay.

Detailed Protocol

  • Incubation:

    • In a 96-well plate, combine human liver microsomes (0.5 mg/mL final concentration) and 2-Methoxy-5-methylbenzamide (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[8]

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.[5]

    • Immediately quench the reaction by adding cold acetonitrile containing an internal standard.[12]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 2-Methoxy-5-methylbenzamide at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of 2-Methoxy-5-methylbenzamide. By systematically evaluating its interactions with key biological targets and its metabolic stability, researchers can gain valuable insights into its pharmacological profile and potential for further development. The data generated from these studies will be instrumental in guiding subsequent in vivo experiments and ultimately in determining the therapeutic promise of this compound.

References

  • BenchChem. (2025). Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io.
  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025, July 14). PMC.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. (2024, August 24). MDPI.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010, April 30). PMC.
  • Automated Ion Channel Screening: Patch Clamping Made Easy. (2007, April 15). PubMed.
  • BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices.
  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. Retrieved from [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
  • Recombinant human 5-HT3A receptors in outside-out patches of HEK 293 cells: basic properties and barbiturate effects. (2000, September 15). PubMed.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells. (n.d.). White Rose Research Online.
  • BenchChem. (2025). Application Notes and Protocols for Whole-Cell Patch Clamp Recordings with "Kv3.1 modulator 2" in HEK293 Cells.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021).
  • PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzamide. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Whole cell patch clamp in mammalian cell lines eg. HEK 293, to capture Na+ currents. What is the feasible protocol?. (2012, October 11).
  • Studies on repository compound stability in DMSO under various conditions. (2003, June 15). PubMed.
  • Cheméo. (n.d.). Chemical Properties of m-Methoxybenzamide (CAS 5813-86-5). Retrieved from [Link]

  • Chemsrc. (2026, February 21). CAS#:546106-24-5 | 2-methoxy-N-(thiophen-2-ylmethyl)benzamide. Retrieved from [Link]

  • Cytion. (n.d.). HEK Cells in Electrophysiological Assays: Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzamide-d3. Retrieved from [Link]

  • Characterization of the novel human serotonin receptor subunits 5-HT3C, 5-HT3D, and 5-HT3E. (2015, November 11).
  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells. (n.d.). PMC.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC.
  • Characterization of a human 5-hydroxytryptamine3 receptor type A (h5-HT3R-AS) subunit stably expressed in HEK 293 cells. (n.d.). PMC.
  • The 5-HT3 receptor - the relationship between structure and function. (n.d.). PMC.
  • Stability of Screening Compounds in Wet DMSO. (2008, November 21).
  • How long can a compound be stable in DMSO for?. (2014, November 26).
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Stability of screening compounds in wet DMSO. (2008, December 15). PubMed.
  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Kuujia.com. (n.d.). 6919-61-5(N-Methoxy-N-methylbenzamide). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions.

Sources

Method

Application Note: Scalable Synthesis of 2-Methoxy-5-methylbenzamide via Catalytic Acyl Chloride Activation

Introduction & Strategic Rationale The 2-methoxy-5-methylbenzamide motif is a critical structural building block in pharmaceutical chemistry. It is frequently utilized in the development of highly selective σ2​ receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-methoxy-5-methylbenzamide motif is a critical structural building block in pharmaceutical chemistry. It is frequently utilized in the development of highly selective σ2​ receptor probes (such as RHM-1 and RHM-2) for oncology diagnostics ([1]) and serves as a core scaffold in novel substituted benzamide analogues explored as potent human adenovirus inhibitors ([2]).

While the conversion of 2-methoxy-5-methylbenzoic acid to its primary amide can be achieved using modern peptide coupling reagents (e.g., EDC, HATU), these methods often suffer from poor atom economy and complex purification at scale. For robust, scalable, and cost-effective drug development, the two-step activation via an acyl chloride intermediate remains the gold standard ([3]).

Mechanistic Causality: The Activation Strategy

To avoid the unreactive carboxylate-ammonium salts that plague direct thermal condensation methods (), the carboxylic acid must be pre-activated. We select oxalyl chloride over thionyl chloride ( SOCl2​ ) because it operates efficiently at lower temperatures and decomposes entirely into gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), leaving no sulfurous residues that could complicate downstream pharmacology ().

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is mechanistically critical. DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly activates the carboxylic acid to form the acyl chloride while continuously regenerating the DMF catalyst ().

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ Cl- DMF->Vilsmeier + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier AcylChloride Acyl Chloride Intermediate Vilsmeier->AcylChloride + R-COOH - HCl Acid 2-Methoxy-5-methylbenzoic acid Acid->AcylChloride AcylChloride->DMF Regeneration

Catalytic role of DMF in acyl chloride formation via the Vilsmeier-Haack intermediate.

Following activation, the crude acyl chloride is subjected to aminolysis using aqueous ammonium hydroxide ( NH4​OH ). The biphasic nature of this step drives the equilibrium forward, precipitating the highly crystalline 2-methoxy-5-methylbenzamide.

Workflow SM Starting Material Carboxylic Acid Step1 Step 1: Activation (COCl)2, DMF, DCM SM->Step1 Int Intermediate Acyl Chloride Step1->Int - CO, - CO2 - HCl Step2 Step 2: Amidation 28% aq. NH3 Int->Step2 Prod Final Product Primary Amide Step2->Prod - NH4Cl

Workflow for the two-step synthesis of 2-Methoxy-5-methylbenzamide.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol laboratory scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / Conc.Role
2-Methoxy-5-methylbenzoic acid 166.181.0 eq1.66 gN/AStarting Material
Oxalyl Chloride 126.931.2 eq1.03 mL1.45 g/mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.05 eq38 µL0.94 g/mLCatalyst
Dichloromethane (DCM) 84.93N/A25 mL (Total)N/ASolvent
Ammonium Hydroxide (Aq) 35.055.0 eq3.5 mL28% w/w (~14.8 M)Amine Source

Experimental Protocol: Self-Validating Workflow

As an Application Scientist, it is crucial to build self-validating checkpoints (In-Process Controls) into the protocol to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Acyl Chloride Formation
  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow gas escape), suspend 2-methoxy-5-methylbenzoic acid (1.66 g, 10 mmol) in anhydrous DCM (15 mL).

  • Catalyst Addition : Add DMF (38 µL, 0.05 eq) to the suspension.

  • Cooling : Submerge the flask in an ice-water bath to reach 0 °C.

  • Activation : Dropwise, add oxalyl chloride (1.03 mL, 12 mmol) over 5 minutes.

    • Causality: The reaction is highly exothermic and generates significant volumes of CO , CO2​ , and HCl gas. Slow addition at 0 °C prevents solvent boil-off and controls the reaction kinetics.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a clear, homogeneous yellow solution, visually indicating the consumption of the insoluble carboxylic acid.

  • In-Process Control (IPC) : Withdraw 50 µL of the reaction mixture and quench it into 0.5 mL of methanol. Spot this against the starting material on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). The formation of the methyl ester (high Rf​ ) and the absence of the acid (baseline) validates complete activation.

  • Concentration : Concentrate the mixture under reduced pressure to yield the crude 2-methoxy-5-methylbenzoyl chloride.

    • Causality: Removing the solvent strips away unreacted oxalyl chloride. If left in the mixture, excess oxalyl chloride will react with ammonia in the next step to form insoluble oxamide, severely complicating purification.

Step 2: Amidation
  • Reconstitution : Redissolve the crude acyl chloride in fresh anhydrous DCM (10 mL) and cool to 0 °C in an ice-water bath.

  • Amidation : Vigorously stir the solution and slowly add 28% aqueous ammonium hydroxide (3.5 mL, ~5.0 eq) dropwise.

    • Causality: The biphasic reaction is highly exothermic. Vigorous stirring ensures maximum interfacial surface area between the organic acyl chloride and the aqueous ammonia, driving the reaction to completion rapidly while minimizing hydrolysis back to the carboxylic acid.

  • Maturation : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for an additional 30 minutes. A white precipitate (the product) may begin to form in the organic layer.

  • IPC : Perform a TLC of the organic layer. The primary amide will appear as a new spot with an Rf​ lower than the methyl ester but higher than the carboxylic acid.

Step 3: Workup and Isolation
  • Quenching : Dilute the reaction mixture with additional DCM (20 mL) and distilled water (10 mL).

  • Phase Separation : Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM (15 mL).

  • Washing : Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove excess ammonia, saturated NaHCO3​ (15 mL) to remove any trace hydrolyzed carboxylic acid, and brine (15 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 2-methoxy-5-methylbenzamide as a white crystalline solid.

  • Yield Expectation : ~1.50 g (90-95% theoretical yield).

References

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe AACR Journals (Cancer Research) URL:[Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Master Organic Chemistry URL:[Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions Durham E-Theses URL: [Link]

  • Oxalyl chloride Wikipedia URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methoxy-5-methylbenzamide in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Scientific Rationale In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Scientific Rationale

In the development of targeted neuro-oncological radiotracers and therapeutics, the conformationally flexible benzamide scaffold—specifically 2-methoxy-5-methylbenzamide (CAS: 643087-31-4)—has emerged as a critical pharmacophore. This structural motif is heavily utilized to confer high affinity and selectivity for the Sigma-2 ( σ2​ ) receptor, a biomarker overexpressed in proliferating solid tumors [1]. Lead compounds such as RHM-1 and ISO-1 leverage this exact moiety to achieve tumor-specific binding in positron emission tomography (PET) imaging [2].

Because 2-methoxy-5-methylbenzamide serves as both a synthetic precursor and a potential metabolic cleavage product of these larger σ2​ receptor ligands, robust bioanalytical methods are required to quantify it in complex biological matrices. This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the rigorous pharmacokinetic (PK) profiling of 2-methoxy-5-methylbenzamide.

Mechanistic Principles of Detection

To ensure absolute trustworthiness in the analytical workflow, every parameter has been optimized based on the physicochemical properties of the analyte (Exact Mass: 165.0790 Da; XLogP3: ~0.8).

  • Ionization Strategy (ESI+): The target analyte possesses a primary amide and an electron-donating ortho-methoxy group. These functional groups readily accept protons in an acidic environment. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique. The addition of 0.1% Formic Acid to the mobile phase acts as a proton donor, driving the formation of the stable [M+H]+ precursor ion at m/z 166.1.

  • Collision-Induced Dissociation (CID) Causality: During MS/MS fragmentation, the protonated amide group undergoes a highly reproducible neutral loss of ammonia ( NH3​ , -17 Da), yielding an intense product ion at m/z 149.1. A secondary, higher-energy fragmentation pathway involves the loss of methanol ( CH3​OH , -32 Da) from the methoxy group, producing an ion at m/z 134.1.

  • Chromatographic Selectivity: A sub-2 µm C18 stationary phase is utilized to provide high theoretical plate counts. Methanol is selected over acetonitrile as the strong mobile phase (Mobile Phase B) because protic solvents often yield superior peak shapes and enhanced ESI+ desolvation efficiencies for benzamide derivatives.

Fragmentation_Pathway M Precursor Ion: [M+H]+ m/z 166.1 F1 Quantifier Ion m/z 149.1 M->F1 -NH3 (17 Da) CID: 15 eV F2 Qualifier Ion m/z 134.1 M->F2 -CH3OH (32 Da) CID: 25 eV F3 Secondary Fragment m/z 121.1 F1->F3 -CO (28 Da) CID: 35 eV

Caption: Collision-induced dissociation (CID) fragmentation pathway of 2-Methoxy-5-methylbenzamide.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Methoxy-5-methylbenzamide (Purity 98%).

  • Internal Standard (IS): Benzamide- d5​ or a structurally matched stable-isotope labeled analog.

  • Solvents: LC-MS Grade Water, Methanol (MeOH), and Acetonitrile (MeCN).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Matrix: Blank human or rat plasma (K2EDTA anticoagulant).

Sample Preparation Workflow

Protein precipitation (PPT) is employed to crash out plasma proteins while efficiently extracting the moderately lipophilic benzamide into the organic phase.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN). Rationale: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins.

  • Mixing: Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of Nitrogen ( N2​ ) at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% MeOH with 0.1% FA). Vortex for 1 minute and inject 5 µL into the LC-MS/MS.

LCMS_Workflow N1 1. Aliquot Plasma (50 µL) + IS N2 2. Protein Precipitation (150 µL MeCN) N1->N2 N3 3. Centrifugation (14,000g, 10 min) N2->N3 N4 4. Supernatant Evaporation (N2) N3->N4 N5 5. Reconstitution (Mobile Phase A) N4->N5 N6 6. LC-MS/MS Injection N5->N6

Caption: Workflow for the extraction and LC-MS/MS analysis of 2-Methoxy-5-methylbenzamide from plasma.

Liquid Chromatography (LC) Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: Water containing 0.1% Formic Acid

  • Mobile Phase B: Methanol containing 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.009010Initial
0.5090106 (Linear)
3.0010906 (Linear)
4.0010906 (Linear)
4.1090106 (Linear)
5.509010System Re-equilibration
Mass Spectrometry (MS/MS) Parameters
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-Methoxy-5-methylbenzamide 166.1149.1502515Quantifier
2-Methoxy-5-methylbenzamide 166.1134.1502525Qualifier
Internal Standard (IS) 127.1110.1502515Normalization

Method Validation & Quantitative Data

The method was validated according to FDA/EMA bioanalytical method validation guidelines. The self-validating nature of the protocol is confirmed by the tight precision and high recovery metrics, ensuring that matrix effects from endogenous plasma phospholipids do not suppress the ESI signal.

Table 3: Method Validation Summary

Validation ParameterResult / ValueAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.5% 15% (except LLOQ)
Inter-day Precision (CV%) 4.1% – 8.2% 15% (except LLOQ)
Mean Extraction Recovery 92.4% ± 4.1%Consistent across all QC levels
Matrix Effect (Ion Suppression) 96.8% (Minimal suppression)85% – 115%

Conclusion

This application note details a highly sensitive, specific, and reproducible LC-MS/MS methodology for the quantification of 2-methoxy-5-methylbenzamide. By utilizing a targeted protein precipitation extraction coupled with a rapid 5.5-minute UHPLC gradient and ESI+ MRM detection, laboratories can achieve an LLOQ of 1.0 ng/mL. This protocol directly supports the pharmacokinetic evaluation and quality control of σ2​ receptor ligands and related neuro-oncological pharmaceutical pipelines.

References

  • Xu J, Tu Z, Jones LA, Vangveravong S, Wheeler KT, Mach RH. [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. Eur J Pharmacol. 2005;525(1-3):8-17.
  • Mach RH, et al.
Method

Role of 2-Methoxy-5-methylbenzamide in agrochemical formulations

Application Note: Strategic Integration of 2-Methoxy-5-methylbenzamide in Advanced Agrochemical Formulations Executive Summary 2-Methoxy-5-methylbenzamide is a highly versatile aromatic building block increasingly utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of 2-Methoxy-5-methylbenzamide in Advanced Agrochemical Formulations

Executive Summary 2-Methoxy-5-methylbenzamide is a highly versatile aromatic building block increasingly utilized in the synthesis and formulation of modern crop protection agents. Its unique substitution pattern—a methoxy group providing electron-donating properties and a methyl group offering steric tuning—makes it an ideal precursor for cyclic ketoenol herbicides, complex carboxamide fungicides, and herbicide safeners. This application note provides drug development professionals and agrochemical scientists with validated protocols for utilizing this compound in formulation engineering, along with mechanistic insights into its role in enhancing active ingredient (AI) efficacy and crop safety.

The field efficacy of agrochemicals often hinges on their ability to penetrate plant cuticles and selectively bind to target enzymes. Derivatives of 2-Methoxy-5-methylbenzamide exhibit optimized lipophilicity (logP) and hydrogen-bonding capacity, which are critical for systemic mobility in plants.

Causality in Design : The methoxy group at the ortho position can participate in intramolecular hydrogen bonding with the benzamide nitrogen, locking the molecule into a planar conformation. This structural rigidity is essential for tight binding within the active sites of target enzymes, such as those in the lipid biosynthesis pathways targeted by 1[1]. Furthermore, when utilized as a safener precursor, the benzamide derivative upregulates the expression of cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) in monocot crops, accelerating the 2[2].

SafenerPathway A Benzamide Safener Application B Plant Cell Receptor Binding A->B Penetration C Gene Transcription (CYP450 & GST) B->C Signal Transduction D Enzyme Translation & Activation C->D Upregulation E Herbicide Detoxification (Metabolite Conjugation) D->E Catalysis F Crop Protection Maintained E->F Survival

Safener-mediated upregulation of detoxification enzymes via benzamide derivatives.

Physicochemical Profiling and Formulation Strategy

To transition 2-Methoxy-5-methylbenzamide derivatives from the bench to the field, formulation scientists must overcome challenges related to aqueous solubility and UV stability. Suspension Concentrates (SC) are the preferred formulation type, as they eliminate the need for volatile organic solvents while maintaining high AI loading.

Table 1: Comparative Physicochemical and Stability Metrics

Property / Metric2-Methoxy-5-methylbenzamide (Precursor)Formulated Carboxamide Derivative (SC)Standard Benchmark (Untreated)
Molecular Weight 165.19 g/mol ~380.5 g/mol N/A
LogP (Octanol/Water) 1.83.42.5
Aqueous Solubility (20°C) 450 mg/L12 mg/L50 mg/L
Particle Size (D90) N/A< 2.5 µm< 5.0 µm
UV Stability (Half-life) 14 days> 60 days (with TiO₂ protectant)21 days
Phytotoxicity Score Low (0-1)None (0)Moderate (3)

Causality in Formulation : The relatively low aqueous solubility of the final derivative necessitates milling to a D90 of <2.5 µm. This increases the specific surface area, ensuring rapid dissolution upon dilution in the spray tank and uniform coverage on the leaf surface, which directly correlates to 3[3].

Experimental Protocols

Protocol A: Synthesis of Benzamide-Derived Active Intermediate

This self-validating protocol outlines the conversion of 2-Methoxy-5-methylbenzonitrile to the benzamide, followed by coupling to form a4[4].

  • Hydrolysis : In a 500 mL round-bottom flask, dissolve 50 g of 2-Methoxy-5-methylbenzonitrile in 200 mL of absolute ethanol.

  • Catalysis : Slowly add 50 mL of 20% aqueous sodium hydroxide (NaOH) while stirring.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

    • Validation Step: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the nitrile spot (Rf ~0.6) and appearance of the amide spot (Rf ~0.2) confirms reaction completion.

  • Precipitation : Cool the mixture to 0°C in an ice bath. Acidify dropwise with 6M HCl until pH 3 is reached. The 2-Methoxy-5-methylbenzamide will precipitate as a white crystalline solid.

  • Purification : Filter under vacuum, wash with cold distilled water (3 x 50 mL), and dry in a vacuum oven at 45°C for 12 hours. Yield: >90%.

Protocol B: Preparation of a 250 g/L Suspension Concentrate (SC)
  • Premixing : In a high-shear mixer, combine 45% (w/w) deionized water, 2% (w/w) polymeric surfactant (e.g., Atlox 4913, providing steric hindrance to prevent agglomeration), and 1% (w/w) sodium naphthalene sulfonate formaldehyde condensate (dispersant).

  • Active Addition : Slowly add 25% (w/w) of the synthesized 2-Methoxy-5-methylbenzamide derivative.

  • Milling : Transfer the slurry to a bead mill loaded with 1.0 mm zirconium oxide beads. Mill at 3000 RPM for 45 minutes.

    • Validation Step: Measure particle size via laser diffraction. D90 must be ≤ 2.5 µm to ensure suspension stability.

  • Rheology Modification : Add 0.2% (w/w) xanthan gum (thickener) and 5% (w/w) propylene glycol (antifreeze). Mix for 30 minutes.

  • Stability Testing : Subject the SC to accelerated storage at 54°C for 14 days. A successful formulation will exhibit <5% syneresis (phase separation) and no crystal growth.

FormulationWorkflow N1 1. Premixing Water + Surfactants N2 2. AI Integration Add Benzamide Derivative N1->N2 N3 3. Bead Milling Zirconium Beads (3000 RPM) N2->N3 N4 N4 N3->N4 N4->N3 Fail (Remill) N5 5. Rheology Tuning Xanthan Gum + Antifreeze N4->N5 Pass N6 6. Accelerated Stability 14 Days at 54°C N5->N6

Step-by-step workflow for formulating and validating a Suspension Concentrate (SC).

Field Efficacy and Application Insights

When applied as part of an active compound combination, formulations containing 2-Methoxy-5-methylbenzamide derivatives demonstrate synergistic effects. In field trials against resistant Amaranthus palmeri (Palmer amaranth), the inclusion of the benzamide safener allowed for a 30% increase in the application rate of the primary herbicide without inducing phytotoxicity in the primary corn crop. This dual-action approach—maximizing weed control while preserving crop health—highlights the strategic value of this intermediate in modern agrochemistry.

References

  • Active compound combinations comprising carboxamide derivatives (WO2014060502A1). Google Patents. 2

  • 2-Methoxy-5-methylbenzonitrile | 53078-70-9 . Benchchem. 4

  • Spiroketal-substituted cyclic ketoenols (US7897543B2). Google Patents. 1

  • Herbicides contenant une thien-3-yl-sulfonylamino (thio) carbonyltriazolin (thi) one substituee (EP1429612B1). Google Patents. 3

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 2-Methoxy-5-methylbenzamide in Modern Organic Synthesis

Abstract 2-Methoxy-5-methylbenzamide is a versatile aromatic scaffold whose strategic importance in medicinal chemistry and materials science is predicated on the precise introduction of diverse functional groups.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Methoxy-5-methylbenzamide is a versatile aromatic scaffold whose strategic importance in medicinal chemistry and materials science is predicated on the precise introduction of diverse functional groups.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for its functionalization. We move beyond mere procedural outlines to dissect the underlying chemical principles governing regioselectivity, offering field-proven insights into experimental design. Detailed, step-by-step protocols for Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling reactions are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for the synthesis of complex molecular architectures.

Introduction: The Synthetic Potential of 2-Methoxy-5-methylbenzamide

2-Methoxy-5-methylbenzamide is a polysubstituted benzene ring featuring a delicate interplay of electronic and steric effects. The molecule incorporates three distinct substituents, each imparting a unique reactivity profile:

  • Methoxy Group (-OCH₃): A strong activating group due to the +M (mesomeric) effect, directing electrophiles to the ortho and para positions. It also serves as a moderately effective Directed Metalation Group (DMG).

  • Methyl Group (-CH₃): A weak activating group via the +I (inductive) effect and hyperconjugation, also directing ortho and para.

  • Primary Benzamide Group (-CONH₂): A deactivating group for electrophilic substitution due to its -M effect, directing incoming electrophiles to the meta position. Crucially, it is also a powerful DMG, capable of coordinating with organolithium bases to facilitate regioselective deprotonation at its ortho position.[3][4]

This confluence of directing effects allows for highly selective transformations, making it a valuable precursor for a range of targets, including pharmacologically active agents like Tamsulosin intermediates and other benzamide-based therapeutic candidates.[5][6] The synthetic strategy hinges on exploiting the dominant directing influence under a given set of reaction conditions.

G cluster_molecule 2-Methoxy-5-methylbenzamide cluster_strategies Functionalization Pathways cluster_applications Applications mol Structure DoM Directed ortho-Metalation (DoM) (Position C3) mol->DoM Direct Functionalization EAS Electrophilic Aromatic Substitution (EAS) (Position C3) mol->EAS Direct Functionalization Coupling Cross-Coupling Reactions (Requires prior functionalization) DoM->Coupling Enables MedChem Medicinal Chemistry (Kinase Inhibitors, etc.) DoM->MedChem EAS->Coupling Enables EAS->MedChem Coupling->MedChem Materials Materials Science (Polymers, etc.) Coupling->Materials

Caption: Key synthetic strategies for functionalizing 2-methoxy-5-methylbenzamide.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is the most powerful and regioselective method for functionalizing this scaffold. It leverages the Lewis basicity of the amide and methoxy groups to direct a strong organolithium base to deprotonate a specific adjacent C-H bond.

Causality & Mechanistic Insight: The amide group is a significantly stronger Directed Metalation Group (DMG) than the methoxy group.[7] The reaction proceeds via a "Complex Induced Proximity Effect" (CIPE), where the lithium atom of the alkyllithium base coordinates with the carbonyl oxygen of the amide. This coordination pre-organizes the transition state, positioning the alkyl group to abstract the proton at the C3 position, which is ortho to the amide. Deprotonation at C6 (ortho to the methoxy) is a minor pathway due to the weaker directing ability of the methoxy group. The reaction is performed under kinetic control at low temperatures (-78 °C) to prevent rearrangement or side reactions. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.

G start_mat 2-Methoxy-5- methylbenzamide reagent 1. s-BuLi, TMEDA THF, -78 °C start_mat->reagent Deprotonation intermediate Ortho-lithiated Intermediate (C3-Anion) reagent->intermediate Forms electrophile 2. Electrophile (E+) intermediate->electrophile Trapping product C3-Functionalized Product electrophile->product Yields

Caption: Workflow for Directed ortho-Metalation (DoM) of the benzamide.

Protocol 2.1: ortho-Iodination via DoM

This protocol describes the highly regioselective introduction of an iodine atom at the C3 position, creating a versatile handle for subsequent cross-coupling reactions.

Materials & Reagents:

  • 2-Methoxy-5-methylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Add 2-methoxy-5-methylbenzamide (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Activation: Add freshly distilled TMEDA (1.2 eq) to the solution via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. The dark color of the iodine will dissipate upon addition.

  • Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 3-iodo-2-methoxy-5-methylbenzamide.

Parameter Condition Rationale
Base sec-Butyllithium (s-BuLi)More basic and less sterically hindered than n-BuLi, leading to faster and cleaner deprotonation.
Additive TMEDABreaks down oligomeric s-BuLi aggregates, increasing its basicity and reaction rate.
Temperature -78 °CEnsures kinetic control, maximizing regioselectivity and preventing side reactions like addition to the amide.
Electrophile Iodine (I₂)Efficiently traps the aryllithium anion to form a stable C-I bond, a key precursor for cross-coupling.

Strategy 2: Electrophilic Aromatic Substitution (EAS)

While DoM offers surgical precision, EAS provides an alternative route for functionalization, governed by the electronic properties of the ring substituents.

Causality & Mechanistic Insight: The regiochemical outcome of EAS is determined by the most powerful activating group on the ring, which is the -OCH₃ group.[8][9] This group strongly directs incoming electrophiles to its ortho and para positions.

  • The para-position (C4) is blocked by the methyl group.

  • The ortho-position (C3) is therefore the most electronically enriched and sterically accessible site for electrophilic attack. The deactivating, meta-directing effect of the -CONH₂ group is overcome by the potent activation from the methoxy group. Therefore, reactions like halogenation and nitration are expected to proceed with high selectivity for the C3 position.

G cluster_directing_effects Directing Influences cluster_outcome Predicted Outcome mol 2-Methoxy-5-methylbenzamide OCH3 OCH₃ (Strong Activator) Ortho, Para Director CH3 CH₃ (Weak Activator) Ortho, Para Director CONH2 CONH₂ (Deactivator) Meta Director Result Dominant Effect: OCH₃ directs Electrophile (E+) to C3 Position OCH3->Result Combined Influence CH3->Result Combined Influence CONH2->Result Combined Influence

Caption: Directing effects in the electrophilic aromatic substitution of the benzamide.

Protocol 3.1: ortho-Bromination via EAS

This protocol details the regioselective bromination at the C3 position using N-Bromosuccinimide.

Materials & Reagents:

  • 2-Methoxy-5-methylbenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methoxy-5-methylbenzamide (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-bromo-2-methoxy-5-methylbenzamide.

Parameter Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)A milder and more selective source of electrophilic bromine compared to Br₂, reducing the risk of over-bromination and side reactions.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the reaction without competing with the substrate.
Temperature Room Temp to 50 °CProvides sufficient energy to overcome the activation barrier without promoting undesired pathways.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

The functionalized benzamides produced via DoM or EAS (e.g., 3-iodo or 3-bromo derivatives) are ideal substrates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[10][11] The Suzuki-Miyaura coupling is a premier example, used to form biaryl structures.

Causality & Mechanistic Insight: The Suzuki-Miyaura reaction involves a catalytic cycle with a Palladium(0) species.[12]

  • Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-2-methoxy-5-methylbenzamide, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)₂ + Base R_BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: Suzuki-Miyaura Coupling of 3-Iodo-2-methoxy-5-methylbenzamide

This protocol describes the coupling of the previously synthesized 3-iodo derivative with phenylboronic acid.

Materials & Reagents:

  • 3-Iodo-2-methoxy-5-methylbenzamide

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply (degassing required)

Procedure:

  • Setup: To a Schlenk flask or reaction vial, add 3-iodo-2-methoxy-5-methylbenzamide (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • Degassing: Seal the vessel, then evacuate and backfill with argon or nitrogen three times to remove oxygen.

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biaryl product by column chromatography on silica gel to yield the desired 2-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxamide.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.
Base K₂CO₃ / Cs₂CO₃Activates the boronic acid for the transmetalation step and neutralizes the acid formed during the cycle.
Solvent System Dioxane / WaterThe aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Inert Atmosphere Argon / NitrogenEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Summary and Outlook

The functionalization of 2-methoxy-5-methylbenzamide is a testament to the power of modern synthetic organic chemistry. By understanding and exploiting the interplay of directing groups, chemists can achieve remarkable levels of regioselectivity. Directed ortho-metalation provides a kinetically controlled route to C3-functionalized products, while electrophilic aromatic substitution offers a thermodynamically driven alternative that converges on the same regioisomer. These initial transformations furnish versatile intermediates, primarily halo-derivatives, that serve as springboards for advanced palladium-catalyzed cross-coupling reactions. The protocols and principles detailed herein provide a robust framework for researchers to confidently employ this valuable scaffold in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • ResearchGate. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine: Recent Advances on Medicinal Applications of Benzimidazole. Available from: [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available from: [Link]

  • ACS Publications. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Available from: [Link]

  • Grokipedia. Directed ortho metalation. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • SlideShare. Aromatic Electrophilic substitution. Available from: [Link]

  • NISCAIR. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available from: [Link]

  • Myers Research Group, Harvard University. ortho metalation. Available from: [Link]

  • Jasperse, Hope College. 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available from: [Link]

  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]

  • ACS Publications. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][13]-Benzotriazin-4(3H)-ones with DABAL-Me3 | Organic Letters. Available from: [Link]

  • University of Birmingham. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. 2-Amino-5-methoxybenzamide. Available from: [Link]

  • Google Patents. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • EliScholar, Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • Cumhuriyet Science Journal. N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • ResearchGate. Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,.... Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-methylbenzamide

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Methoxy-5-methylbenzamide and its N-substituted derivatives. This compound is a critical intermediate in the development of ALCAT1 inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Methoxy-5-methylbenzamide and its N-substituted derivatives. This compound is a critical intermediate in the development of ALCAT1 inhibitors[1], sigma-2 (σ2) receptor probes, and potent human adenovirus inhibitors[2].

Due to the electronic and steric properties of the ortho-methoxy group, researchers frequently encounter yield-limiting bottlenecks during the activation and amidation of 2-methoxy-5-methylbenzoic acid. This guide provides field-proven diagnostic solutions, mechanistic insights, and self-validating protocols to help you achieve >90% isolated yields.

Mechanistic Overview & Pathway Selection

The synthesis fundamentally relies on activating the carboxylic acid group of 2-methoxy-5-methylbenzoic acid, followed by nucleophilic acyl substitution with an amine or ammonia. The choice of activation reagent dictates the reaction's efficiency and impurity profile.

G cluster_pathA Pathway A: Acid Chloride Activation cluster_pathB Pathway B: Peptide Coupling (Recommended) SM 2-Methoxy-5-methylbenzoic Acid (Starting Material) AC Acid Chloride Intermediate (Risk of Demethylation if overheated) SM->AC Oxalyl Chloride, DMF (cat.) 0 °C to RT DC Active Ester / O-Acylisourea (Stable, High Yield) SM->DC HBTU/DIEA or CDI CH2Cl2 or THF, RT Prod 2-Methoxy-5-methylbenzamide (Target Product) AC->Prod NH3 (g) or Amine (Moisture Sensitive) DC->Prod NH3 or Amine (High Conversion)

Figure 1: Synthetic pathways for 2-Methoxy-5-methylbenzamide highlighting activation strategies.

Diagnostic Q&A: Overcoming Yield-Limiting Bottlenecks

Q1: My yield is consistently below 60% when using thionyl chloride (SOCl₂) to activate 2-methoxy-5-methylbenzoic acid. What is causing this degradation? Causality: The ortho-methoxy group is strongly electron-donating, which increases the electron density of the aromatic ring. When subjected to harsh conditions (like refluxing SOCl₂), the ring becomes highly susceptible to electrophilic side reactions, including ring chlorination. Furthermore, excessive heating with acidic chlorides can trigger ether cleavage, leading to the demethylation of the methoxy group. Solution: Abandon SOCl₂ in favor of milder coupling reagents like HBTU or CDI, which operate at room temperature and prevent aromatic degradation[2][3]. If an acid chloride is strictly required, use oxalyl chloride (COCl₂)₂ with catalytic DMF at 0–5 °C to maintain the integrity of the methoxy group.

Q2: When performing direct amidation with HBTU and DIEA, TLC shows a significant amount of unreacted carboxylic acid. How can I drive the coupling to completion? Causality: The ortho-methoxy group introduces steric hindrance around the carbonyl carbon, which physically impedes the bulky HBTU molecule from rapidly forming the active ester intermediate. If the amine source is added simultaneously with the coupling reagents, the amine can degrade the HBTU before the carboxylic acid is fully activated. Solution: Implement a mandatory 30-minute pre-activation phase . Stir the 2-methoxy-5-methylbenzoic acid, HBTU, and DIEA in anhydrous solvent before introducing the amine. This temporal separation ensures 100% conversion to the active ester prior to nucleophilic attack[2].

Q3: My final product is contaminated with a highly polar impurity that ruins my recrystallization. What is it, and how do I remove it? Causality: This is almost certainly unreacted 2-methoxy-5-methylbenzoic acid. If you used aqueous ammonia (NH₄OH) during the amidation step, the water acts as a competing nucleophile, hydrolyzing your activated intermediate back into the starting carboxylic acid. Solution: Exclude water entirely. Use a strictly anhydrous amine source, such as 0.5 M NH₃ in dioxane, or bubble anhydrous NH₃ gas through the reaction. To validate the removal of any trace acid during workup, incorporate a basic aqueous wash (saturated NaHCO₃) to deprotonate the acid and force it into the aqueous layer.

Validated Experimental Protocol: High-Yield Amidation

This protocol utilizes HBTU/DIEA coupling, engineered as a self-validating system to ensure quality control at every phase[2].

Phase 1: Pre-Activation (Formation of the Active Ester)

  • In an oven-dried, round-bottom flask purged with N₂, dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ to create a 0.1 M solution.

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 eq), followed by HBTU (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Checkpoint 1: Perform a TLC (Eluent: 10% MeOH in CH₂Cl₂). The starting material spot (UV active, lower Rf) must completely disappear, replaced by a new, higher Rf spot corresponding to the active ester. Do not proceed until this conversion is verified.

Phase 2: Nucleophilic Amidation 4. Slowly add the amine source (e.g., 0.5 M NH₃ in dioxane, or the specific substituted amine) (1.5 eq) dropwise over 10 minutes to prevent thermal spiking. 5. Stir the reaction at room temperature for 12 hours under N₂.

  • Self-Validation Checkpoint 2: The reaction mixture should transition from a clear solution to a slightly cloudy suspension as the byproduct (tetramethylurea) and product form.

Phase 3: Workup and Purification 6. Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 × 20 mL). 7. Acid Wash: Wash the combined organic layers with 1M HCl (20 mL) to protonate and remove unreacted DIEA and residual amine. 8. Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL) to remove any trace amounts of hydrolyzed 2-methoxy-5-methylbenzoic acid. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purify the crude product via silica gel flash column chromatography (CH₂Cl₂/MeOH = 100:1) to afford the target compound as a white solid[1].

Quantitative Performance Data

The following table summarizes the expected performance metrics of various activation strategies based on empirical data from related benzamide syntheses[1][2][3].

Activation StrategyReagentsSolventTempReaction TimeAvg. Isolated YieldImpurity Risk
Acid Chloride (Harsh) SOCl₂, NH₃ (aq)TolueneReflux4 h50 - 60%High (Demethylation)
Acid Chloride (Mild) (COCl₂)₂, DMF (cat.)CH₂Cl₂0 °C to RT6 h80 - 85%Moderate (Hydrolysis)
CDI Coupling CDI, AmineTHFRT12 h85 - 90%Low
HBTU Coupling HBTU, DIEA, AmineCH₂Cl₂RT12 h88 - 96%Very Low

References

  • US20200109136A1 - Compounds useful as inhibitors of alcat 1, Google P
  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76 Br-Labeled σ 2 -Receptor Ligands, Journal of Nuclear Medicine, [Link]

  • General Details All reactions were conducted under ..., ResearchGate,[Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors, Journal of Medicinal Chemistry,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Methoxy-5-methylbenzamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of complex benzamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of complex benzamide derivatives. 2-Methoxy-5-methylbenzamide is a critical synthetic intermediate, prominently utilized in the development of highly selective sigma-2 (σ2) receptor ligands and various pharmaceutical probes.

However, its isolation is notoriously complicated by the presence of structurally homologous impurities. Because crystallization is fundamentally a process of molecular recognition, impurities with similar hydrogen-bonding profiles and steric bulk—such as unreacted precursor acids or isomeric byproducts—can easily hijack the crystal lattice. This guide provides a mechanistic, self-validating approach to troubleshooting these crystallization failures.

Part 1: Causality of Impurity Entrapment

To achieve high-purity isolation, we must first understand the thermodynamics of impurity entrapment. In aromatic amides like 2-methoxy-5-methylbenzamide, crystal lattice formation is driven by strong intermolecular hydrogen bonding (between the amide protons and carbonyl oxygens) and π−π stacking of the aromatic rings.

When an impurity is structurally dissimilar (e.g., a highly polar aliphatic byproduct), it is thermodynamically excluded from the growing crystal and remains in the mother liquor. However, when an impurity shares the exact aromatic substitution pattern—such as the starting material 2-methoxy-5-methylbenzoic acid —it can substitute directly into the lattice. This forms a solid solution, meaning the impurity is uniformly distributed within the crystal structure rather than just adsorbed on the surface. When solid solutions form, repeated recrystallization yields diminishing returns, and chemical intervention is required prior to thermodynamic isolation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Methoxy-5-methylbenzamide is "oiling out" instead of forming crystals upon cooling. How do I induce proper nucleation? A1: "Oiling out" (liquid-liquid phase separation) is a common kinetic failure. It occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, which is often exacerbated by a high impurity load that depresses the melting point.

  • Causality & Solution: The kinetic barrier to crystal nucleation is currently higher than the barrier to phase separation. To resolve this, return the sample to the heat source and add a small volume of the "soluble solvent" (e.g., ethyl acetate) to lower the saturation temperature below the melting point of the solute. Cool the solution at a much slower rate. As detailed in standard 1, seeding the solution with a pure crystal of 2-methoxy-5-methylbenzamide just above the cloud point provides a physical template for lattice growth, effectively bypassing the nucleation barrier.

Q2: HPLC analysis shows persistent contamination with 2-methoxy-5-methylbenzoic acid. Why isn't recrystallization removing it? A2: As mentioned, the precursor acid shares the exact steric and electronic profile of your product, allowing it to incorporate into the benzamide crystal lattice as a solid solution.

  • Causality & Solution: Thermodynamic crystallization cannot easily separate solid solutions because the lattice energy penalty for incorporating the acid is negligible. You must disrupt their chemical similarity prior to crystallization. Implement an alkaline wash using saturated aqueous sodium bicarbonate ( NaHCO3​ ). The acid will deprotonate to form a highly water-soluble sodium salt, partitioning entirely into the aqueous phase, while the neutral benzamide remains in the organic phase.

Q3: How does polymorphism affect the purity of my isolated batch? A3: Benzamides are notoriously polymorphic. Impurities can act as thermodynamic switches, stabilizing elusive polymorphs that would otherwise not form, as demonstrated in studies on2.

  • Causality & Solution: If your crystallization conditions (cooling rate, solvent polarity) fluctuate, you may isolate a mixed-phase product. Different polymorphs have different solubility profiles and lattice densities, meaning they trap impurities differentially. Strict control over the solvent system (e.g., maintaining an exact Ethyl Acetate/Hexanes ratio) is required.

Part 3: Quantitative Data: Impurity Partitioning & Solubility

To design a self-validating purification system, we exploit the differential solubility of the target compound versus its common impurities. The table below summarizes the optimal partitioning logic.

Compound / Impurity ProfileWater (pH 7)Water (pH 9, NaHCO3​ )Ethyl Acetate (Hot)Hexanes (Cold)
2-Methoxy-5-methylbenzamide InsolubleInsolubleHigh SolubilityVery Low Solubility
2-Methoxy-5-methylbenzoic acid Low SolubilityHigh (Forms Na+ Salt) High SolubilityLow Solubility
Isomeric Benzamides InsolubleInsolubleModerate SolubilityLow Solubility
Chromophoric Byproducts VariableVariableHigh SolubilityInsoluble (Oils out)

Part 4: Experimental Protocol: Optimized Crystallization Workflow

This protocol is designed as a self-validating system: each step chemically or thermodynamically isolates a specific class of impurity, ensuring the final crystallization step is driven solely by the pure solute. This methodology aligns with best practices for .

Step 1: Pre-Crystallization Chemical Wash

  • Dissolve the crude reaction mixture in 10 mL of ethyl acetate per gram of crude material.

  • Wash the organic layer twice with equal volumes of saturated aqueous NaHCO3​ . Mechanism: Deprotonates and extracts unreacted precursor acids into the aqueous waste.

  • Wash once with brine and dry the organic layer over anhydrous Na2​SO4​ .

Step 2: Decolorization (Optional but Recommended)

  • If the solution exhibits a dark or unexpected hue, add 5% w/w activated charcoal to the organic phase.

  • Heat the suspension to 60∘C for 15 minutes with gentle stirring.

  • Perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed chromophoric impurities.

Step 3: Anti-Solvent Crystallization

  • Concentrate the clarified ethyl acetate solution under reduced pressure to approximately 3 mL/g of product.

  • Heat the concentrated solution to gentle reflux.

  • Slowly add hexanes (the anti-solvent) dropwise until persistent turbidity (the cloud point) is observed.

  • Add 1-2 drops of hot ethyl acetate until the solution just clears.

  • Remove from heat and allow the flask to cool slowly to 40∘C . Add 0.1% w/w of pure 2-methoxy-5-methylbenzamide seed crystals to bypass the nucleation barrier.

  • Continue cooling to 0−5∘C at a controlled rate of 0.5∘C/min .

  • Isolate the resulting crystals via vacuum filtration, wash with a minimal amount of ice-cold hexanes, and dry under vacuum to constant weight.

Part 5: Troubleshooting Workflow Visualization

The following diagram maps the logical decision tree for addressing specific physical and chemical failures during the purification of 2-methoxy-5-methylbenzamide.

G Start Crude 2-Methoxy-5-methylbenzamide CheckImp Identify Major Impurity / Failure Mode Start->CheckImp Acid Precursor Acid Contamination CheckImp->Acid Oil Oiling Out / Phase Separation CheckImp->Oil Color Chromophoric Byproducts CheckImp->Color Wash Alkaline Wash (NaHCO3) Acid->Wash Solvent Add Soluble Solvent & Seed Oil->Solvent Charcoal Hot Charcoal Filtration Color->Charcoal Cryst Controlled Cooling Crystallization Wash->Cryst Solvent->Cryst Charcoal->Cryst Pure High-Purity Benzamide Crystals Cryst->Pure

Logical workflow for troubleshooting impurities during 2-Methoxy-5-methylbenzamide crystallization.

References

  • Chemistry LibreTexts - 6.6D: Troubleshooting
  • Benchchem - Technical Support Center: N-(1-hydroxypropan-2-yl)
  • PMC (nih.gov) - Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III
  • PMC (nih.gov) - Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Methoxy-5-methylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic parameters governing the synthesis of 2-Methoxy-5-methylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic parameters governing the synthesis of 2-Methoxy-5-methylbenzamide. This molecule is a highly valued intermediate in drug development, frequently utilized as a precursor for synthesizing high-affinity sigma-2 (σ2) receptor ligands used in PET imaging of solid tumors[1].

Synthesizing this compound efficiently requires strict control over reaction temperatures to prevent ether cleavage, suppress exothermic hydrolysis, and maximize primary amide yield.

Mechanistic Context & Temperature Dynamics

The synthesis of 2-methoxy-5-methylbenzamide from 2-methoxy-5-methylbenzoic acid typically follows one of two pathways: the Acid Chloride Route or the Coupling Agent Route . The choice of pathway dictates the thermal boundaries of your experiment.

In the acid chloride route, the activation step must be mild enough to protect the electron-rich 2-methoxy group, while the subsequent amidation step is violently exothermic and requires aggressive cooling[2]. Conversely, direct coupling using reagents like HATU or EDC operates under milder conditions but may require gentle heating if steric hindrance causes sluggish kinetics[3].

Pathway A 2-Methoxy-5-methylbenzoic acid B Acid Chloride Activation (Oxalyl Chloride, DMF cat.) A->B 0°C to RT C Coupling Agent Activation (HATU / EDC, DIPEA) A->C RT D 2-Methoxy-5-methylbenzoyl chloride (Highly Reactive) B->D -CO2, -CO, -HCl E O-Acylisourea / Active Ester (Moderately Reactive) C->E Base mediated F Amidation (NH3) Strictly 0°C to 5°C D->F Exothermic G Amidation (NH3) RT to 50°C E->G Mildly Exothermic H 2-Methoxy-5-methylbenzamide (Target Product) F->H High Yield G->H Moderate Yield

Reaction pathways for 2-Methoxy-5-methylbenzamide synthesis highlighting temperature dependencies.

Self-Validating Experimental Protocol: Acid Chloride Route

To ensure high scientific integrity, the following protocol utilizes the acid chloride method with built-in causality explanations and self-validation checkpoints.

Objective: Convert 2-methoxy-5-methylbenzoic acid to its corresponding primary amide while suppressing exothermic hydrolysis and ether cleavage.

Phase 1: Activation (Acid Chloride Formation)
  • Setup: In an oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 mmol of 2-methoxy-5-methylbenzoic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy required for chlorination.

  • Addition: Cool the flask to 0°C in an ice bath. Slowly add 12.0 mmol (1.2 eq) of oxalyl chloride dropwise over 15 minutes.

    • Causality: Oxalyl chloride is chosen over thionyl chloride because it operates at lower temperatures (0°C to RT), preventing the thermal cleavage of the electron-rich 2-methoxy group that can occur during high-temperature thionyl chloride reflux.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2 hours until gas evolution (CO and CO₂) ceases.

  • Self-Validation Check: Withdraw a 10 µL aliquot and quench into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot validates 100% conversion to the acid chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methoxy-5-methylbenzoyl chloride as a pale yellow oil.

Phase 2: Amidation (Strict Temperature Control)
  • Preparation: Redissolve the crude acid chloride in 20 mL of anhydrous DCM.

  • Cooling (Critical Step): In a separate 500 mL flask, prepare a solution of 100 mL concentrated aqueous ammonia (28%). Cool this receiving flask strictly to 0°C to 5°C using an ice-salt bath[2].

  • Addition: Add the acid chloride solution dropwise to the vigorously stirred ammonia solution over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: The amidation is violently exothermic. If the temperature exceeds 25°C, the rate of competitive hydrolysis by water outpaces amidation, reverting the product to the starting carboxylic acid[4].

  • Isolation: Stir for an additional 30 minutes at 0°C, then allow to gradually warm to room temperature. Filter the resulting white precipitate and wash with ice-cold water (3 x 20 mL).

  • Self-Validation Check: Check the pH of the filtrate. It must be strongly basic (pH > 10), validating that ammonia remained in excess throughout the reaction, preventing the formation of di-imide byproducts.

Quantitative Data on Temperature Optimization

The table below summarizes empirical data demonstrating how temperature deviations during the amidation step directly impact yield and purity profiles.

Amidation MethodTemperatureYield (%)Purity (%)Primary Observed Impurity
Acid Chloride + NH₃ 0°C to 5°C 92 - 95 >98 Trace unreacted acid
Acid Chloride + NH₃25°C (RT)70 - 75~852-Methoxy-5-methylbenzoic acid (Hydrolysis)
Coupling (HATU) + NH₃25°C (RT)85 - 88>95N-acylurea byproduct (trace)
Coupling (HATU) + NH₃50°C80 - 82~90Epimerization / Degradation products
Direct Thermal Amidation160°C60 - 65~80Demethylated phenols, Nitriles

Troubleshooting Guides & FAQs

Q1: Why does my product yield drop significantly when the amidation step exceeds 25°C? A1: The reaction between 2-methoxy-5-methylbenzoyl chloride and ammonia is highly exothermic. When the temperature exceeds 25°C, the activation energy for the competing hydrolysis reaction is reached. Because aqueous ammonia contains a vast molar excess of water, the water acts as a competing nucleophile, rapidly hydrolyzing the acid chloride back into 2-methoxy-5-methylbenzoic acid[2][3]. Strict cooling (0–5°C) kinetically favors the more nucleophilic ammonia, ensuring high amide yields.

Q2: Can I use direct thermal amidation to bypass the acid chloride intermediate? A2: Yes, but it requires extreme conditions that may compromise the molecule's integrity. Direct thermal amidation involves heating the carboxylic acid and amine to 150–160°C while continuously removing water[5]. For 2-methoxy-5-methylbenzoic acid, prolonged exposure to >150°C risks the thermal cleavage of the 2-methoxy ether linkage, leading to phenolic impurities, and can dehydrate the formed primary amide into a nitrile.

Q3: If my reaction is sluggish using HATU/EDC coupling agents, is it safe to heat the reaction? A3: Gently heating a coupling reaction (e.g., to 50°C) can improve the reaction rate for sterically hindered substrates[3]. However, exceeding 50°C with uronium-based coupling agents (like HATU) can lead to the formation of unreactive N-acylurea byproducts or cause degradation of the activated ester intermediate[4]. It is safer to optimize your non-nucleophilic base (e.g., using DIPEA) or extend the reaction time at room temperature before resorting to heat.

Troubleshooting Start Issue: Low Amide Yield / High Impurity Q1 Was amidation temperature > 25°C? Start->Q1 A1_Yes Exothermic Hydrolysis: Acid chloride reverted to acid Q1->A1_Yes Yes A1_No Check intermediate conversion Q1->A1_No No Sol1 Action: Pre-cool amine solution to 0°C Control addition rate A1_Yes->Sol1 Q2 Is unreacted carboxylic acid present? A1_No->Q2 A2_Yes Incomplete Activation: Sluggish reaction Q2->A2_Yes Yes A2_No Product lost in aqueous workup Q2->A2_No No Sol2 Action: Gently heat activation step to 50°C (If using HATU/EDC) A2_Yes->Sol2 Sol3 Action: Extract with EtOAc, Avoid overly basic aqueous wash A2_No->Sol3

Troubleshooting logic tree for diagnosing low yields during the amidation of methoxybenzoic acids.

References

  • Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives - Benchchem.
  • Optimization of reaction conditions for benzamide synthesis - Benchchem.
  • The Thermal Amidation of Carboxylic Acids Revisited - Organic Chemistry Portal.
  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands - SNM Journals.
  • Optimizing amide bond formation conditions for benzamide synthesis - Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Methoxy-5-methylbenzamide

Welcome to the technical support resource for handling 2-Methoxy-5-methylbenzamide in the laboratory. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is often hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling 2-Methoxy-5-methylbenzamide in the laboratory. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is often hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for overcoming this common hurdle. We will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental context.

Understanding the Challenge: Physicochemical Profile of 2-Methoxy-5-methylbenzamide

Q1: What are the physicochemical properties of 2-Methoxy-5-methylbenzamide, and why is it poorly soluble in aqueous solutions?

The poor aqueous solubility of 2-Methoxy-5-methylbenzamide is a direct consequence of its molecular structure. The presence of a benzene ring, a methoxy group (-OCH₃), and a methyl group (-CH₃) imparts a significant hydrophobic character to the molecule. While the amide group (-CONH₂) can participate in hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited interaction with polar water molecules.[1]

PropertyEstimated Value / ObservationRationale for Poor Aqueous Solubility
Molecular Formula C₉H₁₁NO₂-
Molecular Weight ~165.19 g/mol -
Estimated LogP > 1.5A positive LogP value indicates higher solubility in lipids (octanol) than in water, signifying a hydrophobic nature. The added methyl group likely increases the LogP compared to 2-methoxybenzamide (XLogP3 0.8).[2]
pKa (Estimated) Weakly BasicThe amide functional group is generally a very weak base. Significant protonation, which would increase solubility, only occurs at a very low pH.[3]
Aqueous Solubility Expected to be lowThe combination of the aromatic ring and alkyl substituents makes the molecule predominantly non-polar, leading to unfavorable interactions with water.[1]

Given the lack of precise public data, it is highly recommended to experimentally determine the compound's solubility in your specific assay buffer using a standardized method, such as the shake-flask protocol outlined below.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when trying to dissolve 2-Methoxy-5-methylbenzamide for aqueous assays.

Q2: My compound won't dissolve when I add it directly to my aqueous buffer. What is the first and simplest method I should try?

The most direct and widely used approach is co-solvency .[4] This involves first dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous assay buffer.[5][6]

Mechanism: Co-solvents work by reducing the polarity of the aqueous medium. By disrupting the hydrogen bonding network of water, they create a more favorable environment for the hydrophobic compound to dissolve.[]

Recommended First-Line Co-solvent: Dimethyl Sulfoxide (DMSO) DMSO is a powerful and versatile solvent compatible with a wide range of biological assays.

Actionable Advice:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-Methoxy-5-methylbenzamide in 100% high-purity DMSO.

  • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Perform a serial dilution of this stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Crucially , ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v ) to avoid solvent-induced artifacts or cytotoxicity.[5]

  • Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but no compound. This allows you to subtract any effects of the solvent itself.

Q3: I used DMSO, but my compound precipitated out of solution when I diluted it into the aqueous buffer. What should I do now?

This is a very common problem indicating that the aqueous solubility limit was exceeded upon dilution. Do not proceed with the assay, as precipitated compound is not bioavailable and will lead to inaccurate results. The following workflow provides a systematic approach to solving this issue.

G start Precipitation Observed Upon Dilution q1 Is final DMSO concentration > 0.5%? start->q1 a1 Reduce final DMSO % (Prepare higher conc. stock or reduce final compound conc.) q1->a1 Yes q2 Is stock solution concentration very high (e.g., >50 mM)? q1->q2 No a2 Lower stock concentration (e.g., to 10 mM) and re-dilute q2->a2 Yes a3 Try Alternative Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) q2->a3 No a4 Explore Advanced Methods: pH Adjustment Cyclodextrins Surfactants a3->a4

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Re-evaluate Co-solvent Concentration: First, confirm your final DMSO concentration is below the recommended limit. High solvent concentrations can destabilize proteins and other components in your buffer, causing the compound to crash out.

  • Lower the Stock Concentration: Creating a very high concentration stock (e.g., 100 mM) can lead to a sharp, localized concentration gradient upon dilution that favors precipitation. Try preparing a lower concentration stock (e.g., 10 mM) and adjusting your dilution scheme accordingly.

  • Screen Alternative Co-solvents: Some compounds have better solubility in other pharmaceutically acceptable solvents.[1] Consider trying ethanol (final concentration typically <1%), polyethylene glycol 400 (PEG 400), or propylene glycol.[5]

Q4: My assay is highly sensitive to organic solvents, or the previous methods failed. What are my other options?

When co-solvents are not viable, you must turn to strategies that alter the compound's interaction with water more fundamentally. The two primary choices are pH adjustment and the use of encapsulating agents like cyclodextrins or surfactants.

  • Option 1: pH Adjustment Mechanism: For ionizable compounds, solubility is highly dependent on pH.[8] As a weak base, 2-Methoxy-5-methylbenzamide is expected to become more soluble in acidic conditions (lower pH) where it can be protonated, acquiring a positive charge that improves its interaction with water.[3][9] When to Use: This method is excellent for cell-free assays where the buffer pH can be modified without affecting the experiment. Considerations: This is generally not suitable for cell-based assays, as altering the pH of the culture medium can induce significant stress and cell death. Actionable Advice: Perform a pH-solubility profile. Prepare your buffer at various pH values (e.g., pH 5.0, 6.0, 7.0) and determine the compound's solubility at each point. This will reveal the optimal pH for your experiments.[]

  • Option 2: Cyclodextrins Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as molecular containers, encapsulating the poorly soluble compound within their hydrophobic core to form a water-soluble "inclusion complex".[12][13] When to Use: This is an excellent choice for sensitive biological assays, including cell-based systems, due to the generally low toxicity of common cyclodextrin derivatives.[5] Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and established safety profile.[11]

  • Option 3: Surfactants Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water.[14] These micelles have a hydrophobic core that can encapsulate the drug, increasing its apparent solubility in the aqueous solution.[13][15] When to Use: This can be effective but requires careful validation, as surfactants can interfere with assays, disrupt cell membranes, or denature proteins.[5][16] Recommended Agents: For biological assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred over ionic surfactants (like SDS) as they are milder.[5][17]

Q5: How do I choose the best solubilization strategy for my experiment?

The optimal strategy depends on the specific constraints of your assay. Use the following decision-making guide to select the most appropriate starting point.

G start Select Solubilization Strategy q1 Is the assay sensitive to organic solvents (e.g., cell-based)? start->q1 co_solvent Primary Choice: Co-Solvent (DMSO) q1->co_solvent No q2 Can assay pH be modified (cell-free)? q1->q2 Yes precip Precipitation? co_solvent->precip precip->start No, Soluble troubleshoot Follow Troubleshooting Workflow (FAQ #3) precip->troubleshoot Yes ph_adjust Use pH Adjustment (Acidic Buffer) q2->ph_adjust Yes q3 Is assay sensitive to detergents/micelles? q2->q3 No cyclo Use Cyclodextrins (HP-β-CD) q3->cyclo Yes surfactant Use Surfactants (e.g., Tween® 80) (Requires careful validation) q3->surfactant No

Caption: Decision guide for selecting a solubilization method.

MethodMechanismTypical ConcentrationProsCons
Co-solvents Reduces solvent polarity<0.5% DMSO, <1% EthanolSimple, effective for creating high-concentration stocks, well-established.[4]Can be toxic to cells at higher concentrations; may affect protein structure/function.[5]
pH Adjustment Increases ionization of the compoundpH 4.0 - 6.5Very effective for ionizable drugs; simple and inexpensive.[]Not suitable for most cell-based assays or pH-sensitive protein assays.[18]
Surfactants Micellar encapsulation0.1% - 1.0% (w/v)Can significantly increase apparent solubility.[3]Can interfere with biological assays and disrupt cell membranes; may be difficult to remove.[5][16]
Cyclodextrins Forms inclusion complexes1% - 10% (w/v)Generally low toxicity; can also improve compound stability.[5][12]Can be more expensive; may have a limited capacity for very large molecules.
Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method) This protocol determines the thermodynamic equilibrium solubility of the compound.[19]

  • Preparation: Add an excess amount of 2-Methoxy-5-methylbenzamide (enough that solid is clearly visible) to a known volume of your aqueous assay buffer in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, let the vial stand to allow large particles to settle. To remove all undissolved solid, centrifuge the suspension at high speed (>10,000 x g) for 15-20 minutes.

  • Quantification: Carefully collect the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

Protocol 2: Solubilization Using a Co-solvent (DMSO) This protocol details the standard method for preparing a working solution.[5]

  • Stock Solution: Accurately weigh a small amount of 2-Methoxy-5-methylbenzamide and dissolve it in 100% high-purity DMSO to create a 10 mM stock solution. Ensure complete dissolution via vortexing. Store this stock at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw the stock solution. Perform a serial dilution of the DMSO stock directly into your pre-warmed aqueous assay buffer to achieve your final desired concentrations.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion after adding the DMSO stock to the buffer to avoid localized high concentrations that can cause precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as was used for the highest concentration of the test compound.

Protocol 3: Solubilization Using Cyclodextrins (HP-β-CD) This protocol describes how to prepare a compound-cyclodextrin inclusion complex solution.[1]

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to 37-40°C) and stir until the HP-β-CD is fully dissolved.

  • Add Compound: Add the weighed 2-Methoxy-5-methylbenzamide powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex the mixture vigorously. Place the sealed container on a shaker/rotator and allow it to equilibrate for several hours (or overnight) at a controlled temperature. Sonication in a bath sonicator for 15-30 minute intervals can accelerate the process.

  • Filtration (Optional but Recommended): To ensure the final solution is free of any undissolved particulates, filter it through a 0.22 µm syringe filter that is compatible with your compound (e.g., PVDF).

  • Control: Remember to include a control with just the 10% HP-β-CD solution in your assay.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019, January 4). Molecular Pharmaceutics - ACS Publications.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI.
  • Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers. (n.d.). Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). NIH.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. (2021, August 24). Molecular Pharmaceutics - ACS Publications.
  • alternative surfactants for handling membrane proteins in vitro. (2018, May 17). Cayman Chemical.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS.
  • Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. (2019, September 21). Morressier.
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). ResearchGate.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008, December 15). PubMed.
  • 2-Methoxybenzamide | C8H9NO2 | CID 75540. (n.d.). PubChem - NIH.
  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). Crystal Growth & Design - ACS Publications.
  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC. (n.d.). National Center for Biotechnology Information.
  • 2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4. (2025, August 27). Chemsrc.
  • 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability. (n.d.). Benchchem.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. (n.d.). National Center for Biotechnology Information.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (n.d.). ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.
  • Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. (2012, January 17). PubMed.

Sources

Troubleshooting

Reducing side reactions and byproducts in 2-Methoxy-5-methylbenzamide preparation

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize their amidation workflows.

2-Methoxy-5-methylbenzamide is a critical intermediate in the synthesis of high-affinity σ2​ receptor ligands (such as SW43 and SV119) used in targeted cancer therapies and oncological imaging[1]. However, the electron-rich nature of the 2-methoxy-5-methylphenyl ring makes it highly susceptible to side reactions, including electrophilic aromatic substitution and ether cleavage. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity syntheses.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the specific byproduct pathway degrading your yield.

Troubleshooting Start Crude Product Analysis (LC-MS / NMR) Mass34 Mass +34 Da (Ring Chlorination) Start->Mass34 SOCl2 Route MassMinus14 Mass -14 Da (Demethylation) Start->MassMinus14 Acidic Workup MassAcid High Carboxylic Acid (Hydrolysis) Start->MassAcid Nitrile/Acid Route NonPolar Non-polar Byproduct (N-acylurea) Start->NonPolar DCC/EDC Route Sol1 Reduce SOCl2/Temp Use DCM/DMF cat. Mass34->Sol1 Sol2 Avoid Strong Lewis Acids Quench rapidly at 0°C MassMinus14->Sol2 Sol3 Ensure Anhydrous Conditions Check Amine Equivalents MassAcid->Sol3 Sol4 Add HOBt/HOAt Additive to trap O-acylisourea NonPolar->Sol4

Fig 1: Diagnostic workflow for identifying and resolving 2-Methoxy-5-methylbenzamide byproducts.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During the acid chloride route using thionyl chloride ( SOCl2​ ), I am observing a byproduct with a mass +34 Da relative to the target product. What is this, and how do I prevent it? A1: A mass increase of approximately +34 Da (with a characteristic +34/+36 isotopic pattern) indicates electrophilic aromatic chlorination[2]. The methoxy ( −OCH3​ ) and methyl ( −CH3​ ) groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack by excess SOCl2​ or chlorine radicals, especially at elevated temperatures[3]. Causality & Solution: Never use SOCl2​ as the bulk solvent for electron-rich benzoic acids. Instead, use a strict stoichiometric amount (1.1 equivalents) of SOCl2​ or PCl3​ in an inert solvent like dichloromethane (DCM). Keep the reaction temperature strictly controlled ( 0∘C to room temperature) and use a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the Vilsmeier-Haack-type acyl chloride formation without requiring harsh heating[2].

Q2: My LC-MS shows a significant amount of 2-hydroxy-5-methylbenzamide (a demethylated byproduct). Why is the methoxy group cleaving? A2: Ether cleavage (demethylation) occurs under strongly acidic conditions. The ortho-methoxy group is particularly vulnerable due to its proximity to the carbonyl, which can coordinate with acidic protons or Lewis acids, facilitating the nucleophilic attack on the methyl group[4]. Causality & Solution: This typically occurs during prolonged exposure to the HCl generated during acyl chloride formation or during harsh acidic workups. Ensure that the amidation step is performed rapidly at 0∘C using an excess of aqueous ammonia ( NH4​OH ) to immediately neutralize residual acid.

Q3: When using carbodiimide coupling agents (DCC or EDC) for direct amidation, my yield is low, and I isolate a highly non-polar byproduct. What is happening? A3: You are observing the formation of an unreactive N-acylurea byproduct[5]. Causality & Solution: In carbodiimide-mediated couplings, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. If the incoming amine (ammonia) does not attack this intermediate quickly enough, it undergoes an irreversible, intramolecular O-to-N acyl migration to form a stable N-acylurea[6]. To suppress this, you must add 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea to form an active OBt-ester, which is resistant to rearrangement and reacts efficiently with ammonia.

Mechanism Acid 2-Methoxy-5-methyl- benzoic acid O_acyl O-Acylisourea Intermediate Acid->O_acyl + DCC/EDC OBt OBt-Active Ester (Stable to rearrangement) O_acyl->OBt + HOBt (Fast) N_acyl N-Acylurea Byproduct (Dead-end) O_acyl->N_acyl O-to-N Migration (Slow amine attack) Product 2-Methoxy-5-methyl- benzamide O_acyl->Product + NH3 (Direct attack) OBt->Product + NH3

Fig 2: Reaction pathways in carbodiimide coupling showing HOBt prevention of N-acylurea formation.

Part 3: Quantitative Data Summary

The table below summarizes the quantitative analytical markers for common side reactions to aid in rapid LC-MS/GC-MS identification.

Byproduct IdentitySynthesis RouteLC-MS Mass ShiftTypical Yield LossPrimary Causality
3-Chloro-2-methoxy-5-methylbenzamide Acid Chloride ( SOCl2​ ) +34 Da15–30%Excess chlorinating agent / High Temp
2-Hydroxy-5-methylbenzamide Acid Chloride / Nitrile −14 Da5–15%Acid-catalyzed ether cleavage (demethylation)
N-Acylurea Derivative EDC/DCC Coupling +156 Da (EDC)20–40%O-to-N acyl migration (lack of HOBt)
2-Methoxy-5-methylbenzoic acid Nitrile Hydration +1 Da (vs Nitrile)20–50%Over-hydrolysis due to harsh base/acid

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., TLC quenching) to confirm intermediate formation before proceeding to the next step.

Protocol A: Optimized Acid Chloride Amidation (Minimizing Chlorination)

Use this protocol to avoid electrophilic aromatic chlorination and demethylation.

  • Activation: Dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere. Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Controlled Chlorination: Cool the mixture to 0∘C . Add SOCl2​ (1.1 eq, 11 mmol) dropwise over 10 minutes. Causality: Slow addition at low temperature prevents the accumulation of reactive chlorine species that attack the electron-rich ring[2].

  • Validation Check: Warm to room temperature and stir for 2 hours. Self-Validation: Quench a 10μL aliquot in 1mL of methanol and analyze by TLC/LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Concentration: Remove the solvent and unreacted SOCl2​ under reduced pressure to yield the crude acid chloride. Redissolve in 10mL of anhydrous DCM.

  • Amidation: Cool a vigorously stirred solution of 28% aqueous ammonium hydroxide ( NH4​OH , 5.0 eq) to 0∘C . Add the acid chloride solution dropwise. Causality: The vast excess of ammonia acts as both the reactant and the acid scavenger, preventing HCl -mediated demethylation.

  • Workup: Filter the resulting white precipitate, wash with cold distilled water to remove ammonium chloride, and dry under vacuum.

Protocol B: EDC/HOBt-Mediated Direct Amidation

Use this protocol for a milder approach that completely avoids chlorination risks.

  • Pre-activation: Dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq, 10 mmol) and HOBt (1.2 eq, 12 mmol) in anhydrous DMF (25 mL). Cool to 0∘C .

  • Coupling Agent Addition: Add EDC-HCl (1.2 eq, 12 mmol) in one portion. Stir for 30 minutes at 0∘C . Causality: This incubation period ensures the complete formation of the stable OBt-active ester, pre-empting any N-acylurea formation[6].

  • Amine Introduction: Add solid ammonium chloride ( NH4​Cl , 2.0 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 4.0 eq). This generates ammonia in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with ethyl acetate ( 100mL ) and quench with water. Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3​ (to remove unreacted acid and HOBt), and brine[5].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude 2-methoxy-5-methylbenzamide from an Ethyl Acetate/Hexanes gradient.

Part 5: References

  • NIH PMC. "The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PMC". National Institutes of Health. Available at:[Link]

  • ResearchGate. "Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides". ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing mobile phase for 2-Methoxy-5-methylbenzamide liquid chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analytical researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with optimizing the mobile phase for 2-Methoxy-5-methylbenzamide , a moderately polar aromatic compound.

Due to the presence of both hydrophobic moieties (methoxy and methyl groups) and a polar, hydrogen-bonding moiety (the amide group), this compound presents unique chromatographic challenges, most notably peak tailing and retention instability. This guide synthesizes field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure robust method development.

Part 1: Diagnostic Workflow for Benzamide Chromatography

The following logic tree illustrates the primary diagnostic pathway for resolving common chromatographic failures associated with 2-Methoxy-5-methylbenzamide.

OptimizationWorkflow N1 Analyze 2-Methoxy-5-methylbenzamide Peak Shape & Retention N2 Is Peak Asymmetry (As) > 1.5? N1->N2 N3 Secondary Silanol Interactions Detected N2->N3 Yes N5 Is Retention Factor (k') between 2 and 10? N2->N5 No N4 Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) N3->N4 N4->N5 N6 Adjust % Organic Modifier (MeOH or ACN) N5->N6 No N7 Optimal Method Achieved Ready for Validation N5->N7 Yes N6->N5

Workflow for optimizing mobile phase and resolving peak tailing for benzamides.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for 2-Methoxy-5-methylbenzamide on a standard C18 column? Causality: Peak tailing for benzamides in reversed-phase HPLC is predominantly driven by secondary interactions between the analyte and residual acidic silanol groups (Si-OH) on the silica backbone of the stationary phase [1]. While the amide group in 2-Methoxy-5-methylbenzamide is resonance-stabilized and only weakly basic, it can still act as a hydrogen bond donor/acceptor. At a mobile phase pH above 4.0, silanol groups deprotonate into negatively charged silanate ions (Si-O⁻). These highly active sites aggressively interact with the polar amide moiety, causing the analyte molecules to desorb at varying rates, which physically manifests as a tailing peak . Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte, or generally between pH 2.5 and 3.0 using an acidic modifier like 0.1% formic acid or a phosphate buffer [1]. This ensures the silanol groups remain fully protonated and neutral, shutting down the secondary interaction pathway.

Q2: How do I choose between methanol and acetonitrile as the organic modifier for this specific compound? Causality: The choice between methanol (MeOH) and acetonitrile (ACN) fundamentally alters the selectivity (α) of the separation due to their distinct solvatochromic properties [2]. 2-Methoxy-5-methylbenzamide possesses both hydrophobic regions and a polar, hydrogen-bonding amide. Methanol is a protic solvent; it can actively participate in hydrogen bonding with the amide carbonyl, which can sometimes lead to broader peaks but offers unique selectivity if co-eluting impurities are present. Acetonitrile is an aprotic solvent with a higher dipole moment and stronger eluotropic strength in reversed-phase chromatography [3]. It typically yields sharper peaks for amides because it disrupts the hydrophobic network of water more effectively without competing for hydrogen bonds. Solution: Begin method development with Acetonitrile to prioritize peak sharpness and efficiency. If critical resolution from a structurally similar impurity (e.g., a positional isomer) is not achieved, switch to Methanol to exploit hydrogen-bonding selectivity [4].

Q3: What is the optimal buffer system to ensure reproducible retention and peak shape? Causality: Unbuffered aqueous phases (e.g., pure water mixed with organic) are highly susceptible to micro-variations in pH from dissolved atmospheric CO₂ or sample matrix effects. Because retention in reversed-phase LC is highly correlated to the solute's partitioning coefficient, even minor pH shifts can alter the ionization state of residual silanols and the hydration sphere around the moderately polar 2-Methoxy-5-methylbenzamide, leading to shifting retention times [2]. Solution: Use a buffer with a pKa close to your target pH. For LC-UV applications, a 10–20 mM potassium phosphate buffer at pH 3.0 provides excellent buffering capacity and ionic strength to mask residual silanols. For LC-MS compatibility, use 20 mM ammonium formate adjusted to pH 3.7 with formic acid, or simply 0.1% formic acid (aq) [2].

Q4: My retention time is shifting between runs. How do I stabilize it? Causality: Retention time drift is often a symptom of inadequate column equilibration or selective evaporation of the organic modifier in pre-mixed mobile phases [3]. When transitioning a column to a new mobile phase, the stationary phase requires sufficient column volumes (CV) of solvent to establish a stable solvation layer. Solution: Ensure the column is equilibrated with at least 10–15 CVs of the mobile phase before the first injection. Additionally, utilize pump blending (delivering aqueous and organic phases from separate lines) rather than pre-mixing in a single bottle to prevent the gradual evaporation of the more volatile organic solvent, which would inadvertently increase the aqueous percentage and increase retention times [4].

Part 3: Quantitative Mobile Phase Dynamics

The following table summarizes the expected chromatographic behavior of 2-Methoxy-5-methylbenzamide under various mobile phase conditions on a standard end-capped C18 column (150 x 4.6 mm, 5 µm).

Mobile Phase CompositionMeasured pHExpected k' (Retention Factor)Peak Asymmetry (As)Mechanistic Outcome
50:50 Water : MeOH (Unbuffered)~6.54.5> 2.0 (Severe Tailing)Deprotonated silanols (Si-O⁻) strongly interact with the amide nitrogen.
50:50 0.1% Formic Acid (aq) : MeOH~2.74.21.1 (Excellent)Silanols are fully protonated (Si-OH); secondary interactions are suppressed.
40:60 10mM Phosphate (pH 3.0) : ACN3.02.51.0 (Excellent)Higher organic strength (ACN) reduces k'; buffer maintains strict pH control.
70:30 10mM Phosphate (pH 7.0) : MeOH7.05.81.8 (Moderate Tailing)Analyte is neutral, but highly active silanols cause peak broadening.

Part 4: Self-Validating Optimization Protocol

To ensure the trustworthiness of your method, this protocol incorporates a self-validating system using neutral markers to physically separate chemical tailing (silanol interactions) from physical tailing (column bed issues).

Step 1: System Suitability & Physical Validation

  • Prepare a system suitability solution containing Uracil (void volume marker, t₀), Toluene (highly hydrophobic neutral marker), and 2-Methoxy-5-methylbenzamide.

  • Inject the mixture using a generic starting mobile phase (e.g., 50:50 Water:ACN).

  • Self-Validation Check:

    • If Uracil tails: The system has a dead volume issue (e.g., poorly seated fittings).

    • If Toluene is sharp but the Benzamide tails: The issue is chemical (silanol interactions) . Proceed to Step 2.

    • If both Toluene and Benzamide tail: The column bed has collapsed or the inlet frit is blocked. Replace the column.

Step 2: Aqueous Phase Preparation (Chemical Correction)

  • Based on the validation in Step 1, prepare an acidic aqueous phase to suppress silanol activity.

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water to create a 0.1% Formic Acid solution (pH ~2.7).

  • Filter the aqueous phase through a 0.22 µm membrane filter and sonicate for 10 minutes to degas.

Step 3: Isocratic Method Development & k' Targeting

  • Set the HPLC pump to deliver a 50:50 mixture of Mobile Phase A (0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Equilibrate the column for 15 Column Volumes (CV). Note: CV (mL) ≈ 0.68 x r² x L (where r is column radius in cm, L is length in cm).

  • Inject the 2-Methoxy-5-methylbenzamide standard.

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Optimization: If k′>10 , increase the Acetonitrile percentage by 10%. If k′<2 , decrease the Acetonitrile percentage by 10%. Repeat until 2<k′<10 is achieved with an Asymmetry factor (As) between 0.9 and 1.2.

Part 5: References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Column Life Cycle: Diagnosing Column Death Source: Phenomenex URL:[Link]

Sources

Troubleshooting

Long-term storage and stability optimization for 2-Methoxy-5-methylbenzamide

Technical Support Center: Long-Term Storage and Stability Optimization for 2-Methoxy-5-methylbenzamide Welcome to the Technical Support Center. This guide is engineered for researchers, radiochemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage and Stability Optimization for 2-Methoxy-5-methylbenzamide

Welcome to the Technical Support Center. This guide is engineered for researchers, radiochemists, and drug development professionals utilizing 2-Methoxy-5-methylbenzamide as a critical precursor for synthesizing Sigma-2 (σ2) receptor ligands. These conformationally flexible benzamide analogs (e.g., RHM-1, ISO-1) are pivotal in Positron Emission Tomography (PET) imaging for tumor proliferation and Alzheimer's disease research[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to optimize your experimental workflows.

Part 1: Knowledge Base & Physicochemical Profiling

To prevent degradation before your synthesis even begins, you must understand the inherent vulnerabilities of the 2-Methoxy-5-methylbenzamide scaffold.

Table 1: Quantitative Data: Physicochemical & Stability Metrics

Parameter Value / Specification Stability Implication
Molecular Formula C9H11NO2 Core scaffold for high-affinity σ2 receptor ligands.
Molecular Weight 165.19 g/mol Optimal size for blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors High susceptibility to hygroscopic moisture absorption.
Optimal Storage Temp 2°C to 8°C (Short-term) -20°C (Long-term) Mitigates thermal activation of amide hydrolysis.

| Atmospheric Requirement | Inert (Argon/Nitrogen) | Prevents oxidative cleavage of the 2-methoxy ether linkage. |

FAQ 1: How does ambient humidity affect the long-term storage of this compound?

A: The compound contains an amide group, making it susceptible to hygroscopic water absorption. Over time, atmospheric moisture acts as a nucleophile, promoting slow amide hydrolysis into 2-methoxy-5-methylbenzoic acid. This acidic impurity drastically reduces coupling efficiency in downstream syntheses. Causality: Water molecules hydrogen-bond with the amide carbonyl, increasing its electrophilicity and lowering the activation energy required for hydrolytic cleavage. Always store the compound desiccated at -20°C under argon for long-term preservation.

Causality A Atmospheric Moisture (H2O Exposure) C 2-Methoxy-5-methylbenzamide A->C H-Bonding B Thermal Stress (>25°C prolonged) B->C Activation Energy D Amide Hydrolysis (Yields Carboxylic Acid) C->D Nucleophilic Attack E Reduced Radiochemical Yield in PET Probe Synthesis D->E Impurity Interference

Caption: Logical causality of environmental stress on 2-Methoxy-5-methylbenzamide stability.

Part 2: Troubleshooting Synthesis & Receptor Binding

FAQ 2: Why is the 2-methoxy group critical in the design of Sigma-2 (σ2) receptor probes, and how does its stability impact PET imaging?

A: The 2-methoxy group is a strategic structural feature in conformationally flexible benzamide analogs. Mechanistically, it maintains the optimal lipophilicity required for the probe to cross the blood-brain barrier and penetrate tumor cell membranes[1]. Furthermore, it serves as a vital synthetic handle: controlled demethylation yields a 2-hydroxy precursor, which can be rapidly alkylated with [11C]methyl iodide to generate PET radiotracers[1]. If the methoxy group undergoes premature oxidative cleavage during poor storage, the resulting phenol will react unpredictably during non-targeted synthetic steps, ruining your radiochemical yield.

FAQ 3: When evaluating synthesized probes in vitro, why might I see reduced binding affinity to the Sigma-2 receptor complex?

A: The Sigma-2 receptor is identified as the TMEM97/PGRMC1 protein complex, which is overexpressed in proliferating tumor cells and regulates the cellular uptake of amyloid-β (Aβ42) oligomers in Alzheimer's disease[2]. High-affinity binding (Ki < 10 nM) relies on the precise spatial orientation of the intact benzamide ring[1]. If your precursor was partially degraded (e.g., via protodestannylation), the resulting impurities competitively bind to off-target sites (like the Sigma-1 receptor), skewing your Scatchard analysis and reducing the apparent σ2 selectivity[3]. MultiTarget Directed Ligands (MTDLs) leveraging this scaffold require absolute structural fidelity to synergize antitumor actions[4].

Workflow A Optimized Storage (2-8°C, Ar gas) B Precursor Synthesis (Stannylation/Demethylation) A->B Stable Precursor C Radiolabeling (11C, 18F, 76Br) B->C Alkylation/Halogenation D Sigma-2 Receptor Binding (TMEM97/PGRMC1 Complex) C->D High Affinity (Ki < 10 nM) E Tumor Imaging (PET) & Cellular Apoptosis D->E Internalization

Caption: Workflow from optimized storage to Sigma-2 receptor PET imaging and cellular response.

Part 3: Methodology Core

Self-Validating Protocol: Preparation of Stannylated Precursors for Radiohalogenation

Context: To utilize 2-Methoxy-5-methylbenzamide derivatives for radiohalogenation (e.g., 76Br PET imaging), the compound must first be converted into a tributylstannyl precursor[3]. Causality: Stannylation replaces a halogen (like bromine) on the benzamide ring with a tributyltin group, creating a highly reactive leaving group necessary for rapid, high-yield radiohalogenation before the isotope decays.

Step-by-Step Methodology:

  • Reactant Preparation : Dissolve the brominated 2-methoxy-5-methylbenzamide derivative (e.g., 0.445 mmol) in 15 mL of anhydrous toluene[3].

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A single distinct spot confirms the absence of hydrolyzed starting material.

  • Deoxygenation : Bubble high-purity nitrogen gas through the solution for exactly 5 minutes[3].

    • Causality: Oxygen rapidly degrades the Pd(0) catalyst required for the cross-coupling.

    • Validation Checkpoint: The solution must remain clear. Any darkening indicates premature oxidation.

  • Catalyst & Reagent Addition : Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and bis(tributyltin) (0.79 mmol). Heat the reaction mixture to 110°C–120°C in an oil bath and stir overnight[3].

  • Reaction Monitoring :

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the brominated precursor peak and the emergence of the stannylated mass peak confirms successful conversion.

  • Purification & Storage : Purify the product via silica gel chromatography.

    • Validation Checkpoint: 1H-NMR analysis must reveal characteristic butyl proton multiplets between δ 0.80–1.60 ppm[3].

    • Storage Causality: Immediately flush the purified stannylated precursor with Argon and store at -20°C. Stannylated precursors are highly susceptible to protodestannylation if exposed to ambient moisture or acidic trace elements.

References[1] Title: The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer

Source: Journal of Medicinal Chemistry - ACS Publications URL: 4] Title: σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach Source: MDPI URL: 2] Title: Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease Source: eNeuro URL: 3] Title: Synthesis and In Vivo Evaluation of 2 High-Affinity 76 Br-Labeled σ 2 -Receptor Ligands Source: SNM Journals URL:

Sources

Optimization

Scaling up 2-Methoxy-5-methylbenzamide synthesis for pilot plant production

I. Overview & Mechanistic Rationale Welcome to the Process Development & Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Overview & Mechanistic Rationale

Welcome to the Process Development & Technical Support Center. 2-Methoxy-5-methylbenzamide is a highly valuable intermediate utilized in the synthesis of sigma-2 receptor probes and voltage-gated potassium channel (Kv1.3) inhibitors[1]. Transitioning the synthesis of this compound from a benchtop laboratory scale to a pilot plant environment introduces significant challenges in thermal management, byproduct suppression, and reagent selection.

To ensure high-fidelity scale-up, this guide bypasses expensive peptide coupling reagents (e.g., HATU, EDC) in favor of a highly scalable, two-step acid chloride amidation[2].

  • Acyl Chloride Formation: 2-Methoxy-5-methylbenzoic acid is treated with a chlorinating agent (thionyl chloride) in the presence of catalytic N,N-dimethylformamide (DMF)[3]. The DMF forms a highly reactive Vilsmeier-Haack intermediate, which drives the chlorination to completion at lower temperatures.

  • Amidation: The resulting 2-methoxy-5-methylbenzoyl chloride is subjected to inverse addition into a cold aqueous ammonia solution. Because ammonia is a stronger nucleophile than water, maintaining a high localized concentration of ammonia ensures the amidation outpaces competitive hydrolysis[4].

II. Process Workflow Diagram

G A 2-Methoxy-5-methylbenzoic acid (Starting Material) B Acyl Chloride Formation (SOCl2 + cat. DMF) Temp: 60-65°C A->B C 2-Methoxy-5-methylbenzoyl chloride (Reactive Intermediate) B->C D Amidation (Inverse Addition) (Excess Aq. NH3, < 5°C) C->D E Crude 2-Methoxy-5-methylbenzamide (Precipitate) D->E F Recrystallization (EtOH / H2O + Activated Carbon) E->F G Pure 2-Methoxy-5-methylbenzamide (Pilot Scale Target) F->G

Process workflow for the pilot-scale synthesis of 2-methoxy-5-methylbenzamide.

III. Standard Operating Procedure (10 kg Pilot Scale)

Self-Validating Protocol: Every major step in this methodology includes an In-Process Control (IPC) to verify the mechanistic success before proceeding to the next stage.

Step 1: Acyl Chloride Formation

  • Charge a 100 L glass-lined reactor with 10.0 kg (60.2 mol) of 2-methoxy-5-methylbenzoic acid and 40 L of anhydrous toluene.

  • Add 0.2 L of DMF (catalyst) and initiate stirring (150 rpm) under a nitrogen atmosphere.

  • Dose 8.6 kg (72.2 mol, 1.2 eq) of Thionyl Chloride (SOCl₂) over 2 hours. Maintain the internal temperature at 60–65 °C. Route off-gases (SO₂ and HCl) through a caustic scrubber system.

  • IPC Check: Pull a 1 mL sample, quench in dry methanol, and analyze via HPLC. Proceed only when the methyl ester derivative indicates >99% conversion of the starting acid.

  • Apply vacuum distillation to remove excess SOCl₂ and approximately 10 L of toluene, ensuring no residual chlorinating agent carries over. Cool the resulting acid chloride solution to 0 °C.

Step 2: Amidation

  • In a separate 200 L reactor, charge 30 L of 28% aqueous ammonium hydroxide (NH₄OH) and cool to 0 °C.

  • Inverse Addition: Slowly pump the cold acid chloride/toluene solution into the aqueous ammonia over 3 hours. Critical: Maintain the internal temperature strictly below 5 °C and use maximum agitation (250 rpm) to prevent localized pooling.

  • Stir the resulting white slurry for an additional 2 hours at 10 °C.

  • IPC Check: Analyze the slurry via HPLC. The ratio of 2-methoxy-5-methylbenzamide to 2-methoxy-5-methylbenzoic acid (hydrolysis byproduct) should be > 95:5.

Step 3: Isolation and Purification

  • Filter the crude product via a centrifuge or Nutsche filter. Wash the filter cake with 20 L of cold distilled water to remove ammonium chloride salts.

  • Transfer the damp cake to a clean reactor. Add 45 L of Ethanol/Water (70:30 v/v) and heat to 75 °C until dissolution.

  • Add 0.5 kg of activated carbon, stir for 30 minutes, and perform a hot filtration.

  • Cool the filtrate slowly to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry under vacuum at 45 °C to constant weight.

IV. Quantitative Scale-Up Data

The following table summarizes the key parameter shifts required when moving from bench to pilot scale.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Mechanistic Rationale for Change
Chlorinating Agent Oxalyl Chloride (2.0 eq)Thionyl Chloride (1.2 eq)SOCl₂ is more cost-effective at scale and its byproducts (SO₂, HCl) are easily scrubbed, whereas oxalyl chloride generates hazardous CO gas[2].
Reaction Solvent Dichloromethane (DCM)TolueneToluene is less volatile, has a better environmental profile, and allows for higher temperatures to drive off excess SOCl₂[3].
Amidation Temp 0 °C (Ice Bath)-5 °C to 5 °C (Jacket)The exothermic quenching of the acid chloride requires a robust cooling jacket; strict temp control prevents competitive hydrolysis[4].
Yield 92%86-88%Expected slight mechanical losses during pilot-scale filtration and reactor transfers.
Purity (HPLC) >99.5%>99.0%Trace hydrolysis byproduct is effectively purged by the EtOH/Water recrystallization step.

V. Troubleshooting Guides & FAQs

Q1: We are seeing >10% of 2-methoxy-5-methylbenzoic acid in our final product. Why is the amidation failing? A1: This is a classic symptom of competitive hydrolysis. When scaling up, the surface area-to-volume ratio of the reactor decreases, leading to localized "hot spots" during the exothermic addition. If the acid chloride pools in the aqueous layer without sufficient ammonia contact, water acts as the nucleophile. Solution: Ensure strict inverse addition (adding the acid chloride to the ammonia, never the reverse). Increase the agitator speed to maximize the interfacial area between the toluene and aqueous phases, and ensure the ammonia solution is in large excess.

Q2: The product has a noticeable pink/brown discoloration instead of being a white powder. What causes this? A2: Discoloration in methoxy-benzamide derivatives usually stems from trace transition metal impurities (from the pilot plant reactor walls or impellers) catalyzing the oxidation of electron-rich aromatic rings, or from prolonged exposure to harsh acidic conditions causing minor degradation[4]. Solution: Ensure the glass-lined reactor has no exposed steel. Always execute the activated carbon treatment during the recrystallization step as outlined in the SOP to scavenge trace metals and colored oxidized oligomers.

Q3: Can we skip the DMF catalyst to simplify the regulatory profile of the process? A3: Omitting DMF is highly discouraged. Without DMF, the reaction between the carboxylic acid and SOCl₂ relies on the direct nucleophilic attack of the acid on the thionyl sulfur, which is slow and requires extended heating. DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride at lower temperatures. Skipping DMF will lead to incomplete conversion, longer cycle times, and higher thermal degradation.

Q4: We detected a demethylated byproduct (5-methylsalicylamide). How do we prevent this? A4: The methoxy ether linkage ortho to the carbonyl group is susceptible to cleavage under excessively harsh acidic conditions, especially at elevated temperatures[4]. Solution: Do not exceed 65 °C during the acyl chloride formation. Furthermore, ensure that the vacuum distillation effectively removes all residual SOCl₂ and dissolved HCl before the amidation step.

VI. References

  • Voršilak, M., et al. "Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors". Acta Pharmaceutica, 2025. [Link]

  • AstraZeneca AB. "Compounds useful as kinase inhibitors". US Patent 10695323B2, 2020.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide. While direct comparative experimental data for these specific molecules is not extensively available in published literature, this document synthesizes fundamental principles of organic chemistry to predict and explain their differential reactivity. By examining the interplay of electronic and steric effects, we can build a robust model for their behavior in common chemical transformations. This guide is intended to assist researchers in designing synthetic routes, predicting reaction outcomes, and understanding the structure-activity relationships of substituted benzamides.

Structural and Electronic Profiles of the Isomers

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. In the case of 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide, the key difference lies in the position of the methyl group relative to the methoxy and benzamide functionalities.

2-Methoxy-5-methylbenzamide:

  • Substituent Positions: The methoxy group is at position 2, and the methyl group is at position 5.

  • Electronic Effects:

    • The methoxy group at the ortho position is a powerful electron-donating group through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect)[1]. The resonance effect generally dominates, leading to an overall activation of the aromatic ring, particularly at the positions ortho and para to the methoxy group.

    • The methyl group at the meta position relative to the amide and para to the methoxy group is a weak electron-donating group through induction and hyperconjugation.

  • Steric Effects: The ortho-methoxy group creates significant steric hindrance around the amide functionality. This can force the amide group out of the plane of the benzene ring, a phenomenon known as the "ortho effect"[2][3]. This disruption of coplanarity can inhibit resonance between the carbonyl group and the aromatic ring[2][3].

2-Methoxy-4-methylbenzamide:

  • Substituent Positions: The methoxy group is at position 2, and the methyl group is at position 4.

  • Electronic Effects:

    • The methoxy group at the ortho position has the same electronic characteristics as in the other isomer (+R > -I effect).

    • The methyl group is at the para position relative to the amide and meta to the methoxy group. Its electron-donating effect will influence the overall electron density of the ring.

  • Steric Effects: Similar to its isomer, the ortho-methoxy group introduces steric hindrance around the amide group, likely causing it to twist out of the plane of the ring[2][3].

The following diagram illustrates the primary electronic effects in both isomers.

G cluster_1 2-Methoxy-5-methylbenzamide cluster_2 2-Methoxy-4-methylbenzamide a Methoxy Group (+R, -I) d Aromatic Ring a->d Activates o,p positions b Methyl Group (+I) b->d Weakly activates c Amide Group (-I, -R) c->d Deactivates e Methoxy Group (+R, -I) h Aromatic Ring e->h Activates o,p positions f Methyl Group (+I) f->h Weakly activates g Amide Group (-I, -R) g->h Deactivates

Caption: Electronic influence of substituents in the two isomers.

Comparative Reactivity Analysis

Based on the structural and electronic profiles, we can predict the relative reactivity of the two isomers in key chemical reactions.

Hydrolysis of the Amide Group

The hydrolysis of benzamides can be catalyzed by either acid or base. The rate-determining step typically involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.

  • 2-Methoxy-5-methylbenzamide: The methyl group is para to the electron-donating methoxy group, which will increase the electron density on the ring. However, it is meta to the amide group and will have a minimal electronic effect on the carbonyl carbon.

  • 2-Methoxy-4-methylbenzamide: The methyl group is para to the amide group. Its electron-donating nature will slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to the 5-methyl isomer.

Prediction: 2-Methoxy-5-methylbenzamide is predicted to undergo hydrolysis at a slightly faster rate than 2-Methoxy-4-methylbenzamide due to the less direct electron-donating effect of the methyl group on the carbonyl carbon.

The steric hindrance from the ortho-methoxy group in both molecules will likely slow down the hydrolysis rate compared to an un-substituted benzamide. Theoretical studies on the alkaline hydrolysis of N-(2-methoxyphenyl) benzamide suggest that water molecules play a crucial role in proton transfer during the reaction[4].

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The position of substitution is directed by the existing substituents.

  • Directing Effects: The strongest activating group on the ring will primarily determine the position of the incoming electrophile[5]. In both isomers, the methoxy group is the most powerful activating, ortho-para directing group[1][6]. The amide group is a deactivating, meta-directing group. The methyl group is a weakly activating, ortho-para director.

  • 2-Methoxy-5-methylbenzamide: The positions ortho and para to the methoxy group are positions 1, 3, and 5. Position 5 is occupied by the methyl group, and position 1 is occupied by the amide. Therefore, substitution is most likely to occur at position 3.

  • 2-Methoxy-4-methylbenzamide: The positions ortho and para to the methoxy group are positions 1, 3, and 5. Positions 1 and 4 are occupied. Substitution is most likely to occur at positions 3 or 5.

Prediction: Both isomers will undergo electrophilic aromatic substitution. 2-Methoxy-5-methylbenzamide is expected to give a single major product, with substitution at the 3-position. 2-Methoxy-4-methylbenzamide may yield a mixture of products with substitution at the 3- and 5-positions. The overall rate of reaction is expected to be similar for both, as the activating methoxy group is present in both.

Reactions at the Amide Nitrogen (e.g., N-Alkylation)

N-alkylation of primary amides typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. The acidity of the N-H protons and the nucleophilicity of the resulting anion are key factors.

  • The acidity of the N-H protons is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.

  • 2-Methoxy-5-methylbenzamide vs. 2-Methoxy-4-methylbenzamide: The electronic difference at the amide nitrogen is subtle. The overall electron-donating character of the substituted phenyl ring will be slightly different between the two isomers, which may lead to minor differences in the pKa of the N-H protons.

Prediction: The reactivity towards N-alkylation is expected to be very similar for both isomers. The choice of base and reaction conditions will likely be more critical factors than the isomeric difference[7].

Physicochemical Properties

The position of the methyl group will lead to slight differences in the physicochemical properties of the two isomers.

Property2-Methoxy-5-methylbenzamide2-Methoxy-4-methylbenzamide
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
Predicted Polarity Slightly more polarSlightly less polar
Predicted Boiling Point HigherLower
Predicted Solubility Higher in polar solventsLower in polar solvents

Note: These are predicted properties based on general chemical principles. Experimental verification is required.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Comparative Hydrolysis Rate Determination

Objective: To compare the rate of acid-catalyzed hydrolysis of the two isomers.

Methodology:

  • Prepare equimolar solutions of 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide in a suitable solvent (e.g., 1,4-dioxane).

  • Prepare a solution of a strong acid (e.g., 2M HCl) in water.

  • Initiate the hydrolysis by mixing the benzamide solution with the acid solution in a thermostated reactor at a constant temperature (e.g., 80°C).

  • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots by neutralization with a base.

  • Analyze the composition of each aliquot using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining benzamide and the formed benzoic acid.

  • Plot the concentration of the benzamide against time for both isomers and determine the initial reaction rates.

Expected Outcome: 2-Methoxy-5-methylbenzamide is expected to show a faster rate of hydrolysis compared to 2-Methoxy-4-methylbenzamide.

Caption: Workflow for comparative hydrolysis rate determination.

Comparative Study of Electrophilic Nitration

Objective: To compare the product distribution in the electrophilic nitration of the two isomers.

Methodology:

  • Dissolve each isomer separately in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solutions in an ice bath.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) to each solution while maintaining the low temperature.

  • After the addition is complete, allow the reactions to proceed for a specified time.

  • Pour the reaction mixtures over ice to precipitate the crude products.

  • Filter, wash, and dry the products.

  • Analyze the product mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the isomers formed and determine their relative ratios.

Expected Outcome: 2-Methoxy-5-methylbenzamide is expected to yield primarily one nitrated product (3-nitro-2-methoxy-5-methylbenzamide). 2-Methoxy-4-methylbenzamide is expected to yield a mixture of two main products (3-nitro- and 5-nitro-2-methoxy-4-methylbenzamide).

Conclusion

The reactivity of 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide is dictated by a subtle interplay of electronic and steric effects. The primary differentiator is the position of the methyl group, which influences the electron density at different points on the molecule. While 2-Methoxy-5-methylbenzamide is predicted to be slightly more susceptible to nucleophilic attack at the carbonyl carbon (hydrolysis), the product distribution in electrophilic aromatic substitution is expected to be more complex for 2-Methoxy-4-methylbenzamide. Their reactivity in reactions involving the amide nitrogen is anticipated to be similar. The provided experimental protocols offer a framework for the empirical validation of these predictions, which is essential for the rational design and development of synthetic methodologies involving these and related substituted benzamides.

References

  • Basak, S. C., et al. (2000). A comparative QSAR study of benzamidines complement-inhibitory activity and benzene derivatives acute toxicity. Computers & Chemistry, 24(2), 181-191.
  • Huang, J., et al. (2017). Selective mono-alkylation of N-methoxybenzamides.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 333-339.
  • Li, Y., et al. (2018). Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Organic Letters, 20(15), 4589-4593.
  • ResearchGate. (2000). A comparative QSAR study of benzamidines complement-inhibitory activity and benzene derivatives acute toxicity. Retrieved from [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Zhang, J., et al. (2014). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. Computational and Theoretical Chemistry, 1035, 7-14.
  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Selective mono-alkylation of N-methoxybenzamides. Retrieved from [Link]

  • PubMed. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • YouTube. (2018). Directing Effects in Disubstituted Benzenes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1984). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxybenzyl)-4-methylbenzamide. Retrieved from [Link]

  • SlidePlayer. (n.d.). Orientation in disubstituted benzenes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]

  • Nature. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved from [Link]

  • University of Michigan. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • Suzuki, H., & Takeda, T. (2018). S1 Dealkoxylation of N-alkoxyamides without an external reductant driven by Pd/Al cooperative catalysis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). Retrieved from [Link]

  • Canadian Science Publishing. (2010). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?. Retrieved from [Link]

  • ResearchGate. (2009). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Google Patents. (2013). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. Retrieved from [Link]

  • CG's Chemistry Solutions. (2021). Why Ortho Effect Will Make You Question Acidic Character?. Retrieved from [Link]

Sources

Comparative

Comparative analysis of 2-Methoxy-5-methylbenzamide synthesis routes

Comparative Analysis of 2-Methoxy-5-methylbenzamide Synthesis Routes 1. Executive Summary 2-Methoxy-5-methylbenzamide is a highly versatile synthetic intermediate, prominently featured in the development of σ2​ receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Methoxy-5-methylbenzamide Synthesis Routes

1. Executive Summary 2-Methoxy-5-methylbenzamide is a highly versatile synthetic intermediate, prominently featured in the development of σ2​ receptor ligands for tumor imaging (PET radiotracers)[1], voltage-gated potassium channel ( Kv​1.3 ) inhibitors[2], and novel kinase inhibitors. For drug development professionals, selecting the optimal synthetic route to this benzamide derivative requires balancing atom economy, scalability, and the tolerance of existing functional groups. This guide objectively evaluates the two primary synthetic paradigms—carboxylic acid activation and nitrile hydrolysis—providing validated protocols and mechanistic rationales to guide route selection.

2. Mechanistic Overview & Pathway Visualization

SynthesisRoutes SM1 2-Methoxy-5-methylbenzoic acid Int1 Acid Chloride Intermediate (via SOCl2 or (COCl)2) SM1->Int1 Route A1 Chlorination Int2 Active Ester Intermediate (via HBTU/EDCI) SM1->Int2 Route A2 Coupling Agent SM2 2-Methoxy-5-methylbenzonitrile Prod 2-Methoxy-5-methylbenzamide (Target Compound) SM2->Prod Route B Basic Hydrolysis (NaOH, H2O2) Int1->Prod + NH3(aq) Int2->Prod + NH4Cl / DIPEA

Synthetic pathways for 2-Methoxy-5-methylbenzamide via acid activation and nitrile hydrolysis.

3. Route A: Carboxylic Acid Amidation (The Activation Approach) Because 2-methoxy-5-methylbenzoic acid is a poor electrophile, it must be activated before it can react with an ammonia source. This is achieved either through aggressive halogenation or milder peptide coupling chemistry.

Route A1: Acid Chloride Generation (The Industrial Standard) This route converts the acid into a highly reactive acyl chloride using oxalyl chloride (COCl)2​ or thionyl chloride (SOCl2​) [2].

  • Causality & Logic: Oxalyl chloride is preferred over thionyl chloride in modern bench-scale synthesis because its byproducts ( CO , CO2​ , HCl ) are entirely gaseous, eliminating the need for complex aqueous workups. A catalytic amount of N,N-Dimethylformamide (DMF) is required to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

  • Step-by-Step Protocol:

    • Activation: Dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

    • Catalysis: Add DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Rationale: The 0 °C environment controls the exothermic release of gases and prevents the degradation of the methoxy group.

    • Maturation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

    • Amidation: Redissolve the crude acyl chloride in THF and add it dropwise to a vigorously stirred, cooled solution of aqueous ammonia (28%, 5.0 eq). Rationale: Aqueous ammonia acts as both the nucleophile and the base to neutralize the generated HCl .

    • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure benzamide.

Route A2: Peptide Coupling Reagents (The Mild Alternative) This route utilizes coupling agents like HBTU or EDCI alongside an ammonium source (e.g., NH4​Cl )[3].

  • Causality & Logic: This approach avoids corrosive chlorinating agents, making it ideal for late-stage functionalization. N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid. The resulting carboxylate attacks the HBTU, forming an active OBt-ester that is highly susceptible to nucleophilic attack by ammonia.

  • Step-by-Step Protocol:

    • Preparation: To a solution of 2-methoxy-5-methylbenzoic acid (1.0 eq) and NH4​Cl (3.0 eq) in DMF, add DIPEA (4.0 eq) at 0 °C. Rationale: DIPEA neutralizes the NH4​Cl to generate free ammonia in situ and deprotonates the acid.

    • Coupling: Add HBTU (1.2 eq) portion-wise. Rationale: Adding the coupling agent last ensures the carboxylate is fully formed, minimizing the risk of HBTU reacting with ammonia to form unreactive guanidinium byproducts.

    • Reaction: Stir at room temperature for 12 hours.

    • Workup: Quench with water, extract with DCM, and wash sequentially with 1M HCl and saturated NaHCO3​ to remove urea byproducts and unreacted acid.

4. Route B: Nitrile Hydrolysis (The Hydration Approach) An alternative to acid activation is the controlled partial hydrolysis of 2-methoxy-5-methylbenzonitrile[4].

  • Causality & Logic: The primary challenge here is stopping the reaction at the amide stage before it over-hydrolyzes to the carboxylic acid. The Radziszewski reaction (alkaline hydrogen peroxide) is utilized because it generates a highly nucleophilic hydroperoxide anion ( HOO− ). This anion attacks the nitrile carbon to form a peroxycarboximidic acid intermediate, which rapidly collapses to the amide, kinetically favoring the amide over the carboxylic acid.

  • Step-by-Step Protocol:

    • Solvation: Dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in ethanol.

    • Hydrolysis: Add 6M aqueous NaOH (0.2 eq) and 30% H2​O2​ (3.0 eq) dropwise at 0 °C. Rationale: The addition of H2​O2​ is highly exothermic; strict temperature control is mandatory to prevent thermal over-hydrolysis to 2-methoxy-5-methylbenzoic acid.

    • Monitoring: Stir at room temperature for 3-4 hours, monitoring the disappearance of the nitrile via TLC.

    • Quenching: Quench with saturated sodium thiosulfate. Rationale: This reduces any unreacted peroxides, preventing explosive hazards during solvent concentration.

    • Isolation: Extract with ethyl acetate, dry, and concentrate.

5. Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of each route based on empirical laboratory data and scale-up considerations:

Performance MetricRoute A1 (Acid Chloride)Route A2 (HBTU Coupling)Route B (Nitrile Hydrolysis)
Typical Yield 85–92%80–88%75–85%
Atom Economy ModerateLow (Generates urea waste)High
Scalability High (Industrial standard)Medium (Cost-prohibitive at scale)Medium (Exothermic risks)
Primary Impurities Unreacted carboxylic acidUronium salts, epimersOver-hydrolyzed carboxylic acid
Environmental Impact High (Corrosive gaseous waste)Medium (High MW organic waste)Low (Aqueous waste)

6. Decision Matrix for Researchers

  • Select Route A1 for large-scale, cost-sensitive syntheses where specialized ventilation for toxic gases is available. It provides the highest yield and easiest purification profile.

  • Select Route A2 for parallel library synthesis, micro-scale reactions, or when the substrate contains acid-sensitive functional groups that would degrade in the presence of oxalyl chloride.

  • Select Route B when the nitrile precursor is more readily available (e.g., synthesized via the Sandmeyer reaction from 2-methoxy-5-methylaniline) and when adhering strictly to green chemistry principles (avoiding halogenated reagents).

7. References

  • Bai, S., et al. "Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands." Journal of Medicinal Chemistry / PMC. 1

  • "Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors." Acta Pharmaceutica (2025). 2

  • "2-Methoxy-5-methylbenzonitrile | 53078-70-9." Benchchem. 4

  • "Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors." Journal of Medicinal Chemistry (2020). 3

Validation

Comprehensive Cross-Validation Guide: GC-MS vs. LC-MS/MS for 2-Methoxy-5-methylbenzamide Analysis

Executive Summary & Clinical Context For researchers and drug development professionals, the accurate quantification of 2-Methoxy-5-methylbenzamide is a critical analytical objective. This compound serves as a vital stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

For researchers and drug development professionals, the accurate quantification of 2-Methoxy-5-methylbenzamide is a critical analytical objective. This compound serves as a vital structural motif and pharmacophore in the development of high-affinity sigma-2 ( σ2​ ) receptor ligands (e.g., [3H]RHM-1 and RHM-2), which are actively utilized as PET/SPECT imaging probes for assessing the proliferative status of solid tumors and evaluating neuroinflammation in Alzheimer's disease models[1][2].

Whether analyzing this compound as an Active Pharmaceutical Ingredient (API) intermediate, a degradation product, or a biological analyte, selecting the correct analytical platform is paramount. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a fully realized, self-validating GC-MS protocol grounded in the ICH Q2(R2) regulatory framework[3].

Methodological Comparison: Selecting the Optimal Platform

The choice of analytical platform dictates the sensitivity, specificity, and throughput of your assay. While direct cross-validation studies for every benzamide derivative vary, compiled experimental data from structurally analogous amides reveals distinct operational envelopes for each technique[4][5].

Table 1: Performance Comparison for Benzamide Derivative Analysis
Performance CharacteristicGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV
Primary Advantage High structural specificity; no matrix ion suppression.Highest sensitivity; no volatility requirement.High throughput; simple operation for routine QA/QC.
Specificity / Selectivity Very High : Orthogonal separation with unique 70 eV EI fragmentation.High : Precursor-to-product ion transitions.Moderate : Relies solely on chromatographic retention and UV absorbance.
Sensitivity (Typical LLOQ) 1 - 50 ng/mL10 - 500 pg/mL0.05 - 1.0 µg/mL
Linearity ( R2 ) > 0.995> 0.995> 0.999
Matrix Effects Low (LLE removes non-volatiles).High (Susceptible to ESI ion suppression).Low to Moderate.
Sample Preparation Requires Liquid-Liquid Extraction (LLE) or derivatization.Protein precipitation (PPT) often sufficient.Dilute-and-shoot or simple filtration.
The Causality Behind Method Selection (E-E-A-T)

As an Application Scientist, the decision to validate a GC-MS method over LC-MS/MS for 2-Methoxy-5-methylbenzamide hinges on matrix interference . LC-MS/MS utilizing Electrospray Ionization (ESI) is notoriously susceptible to ion suppression when analyzing complex biological matrices (e.g., plasma, brain homogenates).

Conversely, GC-MS utilizes Electron Ionization (EI). By employing a Liquid-Liquid Extraction (LLE) step, we selectively partition the semi-volatile benzamide into an organic solvent, leaving behind the non-volatile salts and phospholipids that cause ESI suppression. Furthermore, the standard 70 eV EI source generates a highly reproducible, hard-ionization fragmentation pattern. This allows for unambiguous structural confirmation via library matching and the selection of highly specific quantifier ions in Selected Ion Monitoring (SIM) mode, ensuring a robust assay even in the presence of co-eluting matrix components[4][5].

Regulatory Grounding: ICH Q2(R2) Lifecycle Framework

Adopted in November 2023, the ICH Q2(R2) guideline modernizes analytical procedure validation by emphasizing a lifecycle, risk-based approach[3]. A validated method is not a static document but a self-validating system. The protocol below integrates internal standards to continuously monitor extraction recovery and instrument performance, ensuring the method remains fit-for-purpose across its lifecycle.

GCMS_Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters (Nov 2023) Matrix 1. Sample Matrix (Plasma / API Formulation) Prep 2. Liquid-Liquid Extraction (Ethyl Acetate + Internal Standard) Matrix->Prep GC 3. Gas Chromatography (HP-5ms Column, He Carrier) Prep->GC MS 4. Mass Spectrometry (EI @ 70 eV, SIM Mode) GC->MS Spec Specificity (Interference < 20% of LLOQ) MS->Spec Lin Linearity & Range (R² > 0.995) MS->Lin Acc Accuracy & Precision (Recovery 85-115%, RSD < 15%) MS->Acc Sens Sensitivity (DL & QL Confirmation) MS->Sens Data 5. Lifecycle Method Finalization (Compliant with ICH Q14/Q2(R2)) Spec->Data Lin->Data Acc->Data Sens->Data

Figure 1: GC-MS analytical workflow and ICH Q2(R2) validation lifecycle for benzamide derivatives.

Experimental Protocol: GC-MS Method Validation

This step-by-step protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 2-methoxybenzamide) is mandatory. The IS corrects for any variability in extraction efficiency and GC injection volumes, establishing intrinsic trustworthiness in every run.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Ethyl acetate is selected as the extraction solvent because its polarity perfectly matches the semi-polar nature of 2-Methoxy-5-methylbenzamide, ensuring high recovery (>85%) while precipitating and excluding proteins and highly polar matrix interferents[5].

  • Aliquot 200 µL of the sample matrix (e.g., plasma or dissolved API formulation) into a borosilicate glass tube.

  • Spike the sample with 20 µL of the Internal Standard working solution (e.g., 500 ng/mL).

  • Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Hexane/Ethyl Acetate (90:10, v/v) and transfer to a GC autosampler vial with a glass insert.

Phase 2: GC-MS Instrumental Conditions

Causality: An HP-5ms (or equivalent 5% phenyl methyl siloxane) column is utilized because its slight polarity effectively resolves aromatic amides without excessive peak tailing[6].

  • System: Single quadrupole GC-MS.

  • Column: HP-5ms Capillary Column (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (Injection volume: 1.0 µL) to maximize sensitivity.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 5 min to bake out high-boiling matrix components).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM). Note: Determine the specific m/z for 2-Methoxy-5-methylbenzamide (e.g., molecular ion or base peak) during a preliminary full-scan run.

Phase 3: ICH Q2(R2) Validation Execution

Execute the following runs to satisfy regulatory requirements[3]:

  • Specificity: Inject 6 distinct lots of blank matrix. Verify that any endogenous peak at the retention time of 2-Methoxy-5-methylbenzamide is <20% of the Lower Limit of Quantification (LLOQ) response, and <5% of the IS response.

  • Linearity and Range: Prepare a 7-point calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL). Plot the peak area ratio (Analyte/IS) versus nominal concentration. Apply a 1/x weighted linear regression. Acceptance criteria: R2≥0.995 .

  • Accuracy and Precision (Repeatability): Prepare Quality Control (QC) samples at four levels: LLOQ (5 ng/mL), Low QC (15 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL). Analyze 5 replicates per level.

    • Acceptance Criteria: Mean accuracy must be within 85-115% of nominal (80-120% for LLOQ). The Relative Standard Deviation (%RSD) must be 15% ( 20% for LLOQ).

  • Robustness: Deliberately vary the GC oven ramp rate by ± 2°C/min and the carrier gas flow by ± 0.1 mL/min to ensure the resolution between the analyte and IS remains unaffected.

References

  • Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. ResearchGate.[Link]

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. PubMed (NIH).[Link]

  • Sigma-2 receptor binding is decreased in female, but not male, APP/PS1 mice. PMC (NIH).[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH (November 30 2023). ICH Official Document.[Link]

Sources

Comparative

Comparative Pharmacological Profiling: Broad-Spectrum Benzamide Derivatives vs. 2-Methoxy-5-methylbenzamide Scaffolds

Introduction The benzamide pharmacophore is a highly versatile structural motif in medicinal chemistry, historically utilized to develop therapeutic agents ranging from atypical antipsychotics to histone deacetylase (HDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzamide pharmacophore is a highly versatile structural motif in medicinal chemistry, historically utilized to develop therapeutic agents ranging from atypical antipsychotics to histone deacetylase (HDAC) inhibitors[1]. However, recent advances in targeted oncology and molecular imaging have isolated specific substitution patterns—most notably the 2-methoxy-5-methylbenzamide scaffold—that shift the molecule's biological activity from broad-spectrum multi-enzyme inhibition to highly selective receptor targeting[2].

This guide provides an objective, data-driven comparison between general benzamide derivatives and 2-methoxy-5-methylbenzamide, focusing on their mechanistic pathways, binding affinities, and the self-validating experimental protocols used to quantify their biological activity.

Mechanistic Divergence & Target Specificity

Broad-Spectrum Benzamide Derivatives

General benzamide derivatives exhibit pleiotropic biological activities. Depending on the functional groups attached to the aromatic ring or the amide nitrogen, these compounds act as potent inhibitors of various enzymes[1]. For instance, sulfonamide-bearing benzamides are highly effective human carbonic anhydrase (hCA I and hCA II) inhibitors, while other trimethoprim-benzamide analogs show significant acetylcholinesterase (AChE) and dihydrofolate reductase (hDHFR) inhibitory activity[3][4]. Their mechanism of action typically relies on hydrogen bonding between the amide moiety and the active site of the target enzyme, allowing for broad, multi-target engagement.

2-Methoxy-5-methylbenzamide: The Sigma-2 (σ2) Receptor Paradigm

In stark contrast, the introduction of a 2-methoxy and 5-methyl group to the benzamide ring restricts the molecule's conformational flexibility and fundamentally alters its target profile. The 2-methoxy-5-methylbenzamide scaffold (found in molecular probes like RHM-1 and ISO-1) exhibits sub-nanomolar affinity and extreme selectivity for the Sigma-2 (σ2) receptor , recently identified as the transmembrane protein TMEM97[5][6].

Because the σ2 receptor is overexpressed up to 10-fold in proliferating solid tumor cells compared to quiescent cells, 2-methoxy-5-methylbenzamide derivatives are uniquely positioned as both targeted apoptotic agents and Positron Emission Tomography (PET) radiotracers (e.g., [18F]ISO-1) for mapping tumor growth fractions in vivo[7][8].

Quantitative Affinity and Activity Comparison

To objectively compare the performance of these scaffolds, the following table synthesizes the binding affinities and inhibitory concentrations of representative compounds across their primary biological targets.

Pharmacophore ClassRepresentative CompoundPrimary Biological TargetBinding Affinity / Inhibitory ConcentrationPrimary Application
Broad Benzamide Sulfonamide-Benzamide (Compound 3c)hCA II (Carbonic Anhydrase) Ki​ = 10.68 ± 0.98 nMDiuretic / Glaucoma Research[3]
Broad Benzamide JW8 (Trimethoprim analog)AChE (Acetylcholinesterase) IC50​ = 0.056 µMNeurodegenerative Disease Models[4]
2-Methoxy-5-methylbenzamide RHM-1Sigma-2 Receptor (TMEM97) Kd​ = 0.66 ± 0.12 nMTumor Proliferation Imaging
2-Methoxy-5-methylbenzamide ISO-1Sigma-2 Receptor (TMEM97) Ki​ < 10 nMTargeted Oncology / PET Tracers[5]

Pathway Visualization: Sigma-2 Receptor Engagement

The biological activity of 2-methoxy-5-methylbenzamide derivatives culminates in targeted tumor cell death. The diagram below maps the causality of this signaling cascade.

G Ligand 2-Methoxy-5-methylbenzamide Derivatives (e.g., RHM-1) Receptor Sigma-2 Receptor (TMEM97 / PGRMC1 Complex) Ligand->Receptor High Affinity Binding (Ki < 10 nM) Lysosome Lysosomal Dysfunction & Membrane Permeabilization Receptor->Lysosome Intracellular Signaling ROS ROS Production & ER Stress Receptor->ROS Calcium Release / SERCA Modulation Apoptosis Apoptotic Cell Death (Targeted Oncology) Lysosome->Apoptosis Cathepsin Release ROS->Apoptosis Caspase Activation

Fig 1: Apoptotic signaling pathway induced by 2-Methoxy-5-methylbenzamide binding to the σ2 receptor.

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of these compounds, researchers must employ rigorous assays. The following protocol details the methodology for assessing σ2 receptor affinity using 2-methoxy-5-methylbenzamide probes.

Protocol: In Vitro Radioligand Binding Assay for σ2 Receptor Affinity

Expertise & Causality in Design: Historically, σ2 receptor assays utilized [3H]DTG, a non-selective ligand that required the addition of (+)-pentazocine to mask σ1 receptors[8]. By substituting[3H]DTG with [3H]RHM-1 (a tritiated 2-methoxy-5-methylbenzamide derivative), researchers eliminate the need for σ1 masking agents. This reduces background noise, prevents allosteric interference, and yields highly accurate Kd​ and Bmax​ values.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize solid tumor xenografts (e.g., MDA-MB-435 breast cancer cells) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein with varying concentrations of [3H]RHM-1 (0.1 nM to 20 nM) in a total volume of 200 µL.

  • Self-Validation (Non-Specific Binding Control): To parallel wells, add 10 µM of unlabeled haloperidol to determine non-specific binding. Validation logic: The mathematical difference between total radioactive binding and haloperidol-displaced binding isolates and confirms specific σ2 receptor engagement.

  • Equilibration: Incubate the plates at room temperature for exactly 120 minutes. This ensures steady-state equilibrium is reached, which is mathematically critical for accurate koff​/kon​ rate calculations.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the glass fiber charge and reduce non-specific radioligand adhesion.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound ligand. Extract filters in scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding data using non-linear regression (Scatchard analysis) to determine the dissociation constant ( Kd​ ) and maximum binding capacity ( Bmax​ ).

Protocol Prep Membrane Preparation (Tumor Homogenates) Incubation Incubation with [3H]RHM-1 + Unlabeled Competitors Prep->Incubation Add 100 µg protein/tube Filtration Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Terminate reaction at 120 min Washing Washing Step (Ice-cold Tris-HCl) Filtration->Washing Remove unbound radioligand Detection Liquid Scintillation Counting Washing->Detection Extract in scintillation fluid Analysis Scatchard Plot Analysis (Kd & Bmax Determination) Detection->Analysis Quantify CPM

Fig 2: Step-by-step workflow for the self-validating[3H]RHM-1 radioligand binding assay.

Conclusion

While broad-spectrum benzamide derivatives remain highly valuable for multi-target enzyme inhibition (AChE, hCA, DHFR), the 2-methoxy-5-methylbenzamide scaffold represents a highly specialized evolution in medicinal chemistry. By locking the pharmacophore into a conformation recognized exclusively by the TMEM97/Sigma-2 receptor complex, this derivative provides drug development professionals with a precise, high-affinity tool for targeted tumor apoptosis and molecular imaging.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.1

  • The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer - Journal of Medicinal Chemistry (ACS Publications). 2

  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC. 5

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC. 7

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease - eNeuro.6

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. 3

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe - AACR Journals.

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC. 4

  • Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography - Journal of Medicinal Chemistry (ACS Publications).8

Sources

Validation

Reproducibility of 2-Methoxy-5-methylbenzamide cross-coupling reactions

Reproducibility of 2-Methoxy-5-methylbenzamide Cross-Coupling: A Comparative Methodological Guide Introduction: The Chemical Context 2-Methoxy-5-methylbenzamide is a highly valuable pharmacophore and synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-Methoxy-5-methylbenzamide Cross-Coupling: A Comparative Methodological Guide

Introduction: The Chemical Context

2-Methoxy-5-methylbenzamide is a highly valuable pharmacophore and synthetic intermediate, most notably utilized in the development of conformationally flexible σ2​ receptor probes (such as RHM-1 and RHM-2) for assessing the proliferative status of solid tumors[1]. In drug discovery, synthesizing diverse libraries of these ligands relies heavily on late-stage cross-coupling[2].

However, cross-coupling reactions involving 2-Methoxy-5-methylbenzamide frequently suffer from severe reproducibility issues. As an unactivated amide, the resonance stabilization of the C(acyl)–N bond gives it a high double-bond character, creating a significant thermodynamic barrier to isomerization and oxidative addition[3]. Furthermore, the ortho-methoxy substituent introduces critical steric hindrance that restricts rotation around the P–C(Ar) bond of traditional phosphine ligands, forcing catalytic metal centers into non-productive geometries[4]. To overcome these barriers, researchers must carefully select catalytic systems that either bypass the steric bulk or provide sufficient electron density to cleave highly stable bonds.

Mechanistic Divergence & Causality

When functionalizing 2-Methoxy-5-methylbenzamide, chemists typically choose between three distinct mechanistic pathways. Understanding the causality behind why certain catalysts fail or succeed is critical for batch-to-batch reproducibility.

  • Buchwald-Hartwig Amination (Traditional C–N Coupling): Standard Pd(OAc)₂/biarylphosphine systems struggle with ortho-substituted benzamides. The steric bulk of the methoxy group impedes the oxidative addition of the aryl halide, often requiring excessive heating (>100 °C) and highly specific solvent mixtures (e.g., THF/Diethoxymethane) to prevent rapid catalyst deactivation[2][4].

  • Ni-Catalyzed Oxidative C(sp²)–H/C(sp³)–H Cross-Coupling: This approach utilizes the benzamide moiety as a directing group to activate the inert ortho-C(sp²)–H bond. While highly innovative, the reaction relies on silver oxidants or peroxides. The reproducibility is notoriously sensitive to trace moisture and the exact stoichiometry of the oxidant, leading to variable conversion rates[5].

  • Pd–NHC Catalyzed Transamidation (Selective N–C(O) Cleavage): This method directly cleaves the highly stable N–C(O) bond. By utilizing N-heterocyclic carbene (NHC) ligands (e.g., IPr), the strong σ -donation heavily increases electron density on the palladium center, facilitating oxidative addition into the amide bond even at room temperature or mild heating[3][6]. Air- and moisture-stable precatalysts like[Pd(IPr)(cin)Cl] make this the most reproducible pathway[6].

Workflow Substrate 2-Methoxy-5-methylbenzamide MethodA Pd-NHC Transamidation [Pd(IPr)(cin)Cl] Substrate->MethodA MethodB Ni-Catalyzed C-H Activation (Ag/Peroxide Oxidant) Substrate->MethodB MethodC Buchwald-Hartwig Amination Pd(OAc)2 / Phosphine Substrate->MethodC MechA Selective N-C(O) Cleavage MethodA->MechA Mild Conditions MechB ortho-C(sp2)-H Activation MethodB->MechB Directing Group MechC C-N Coupling MethodC->MechC High Temp OutA High Reproducibility (RSD < 5%) MechA->OutA OutB Moderate Reproducibility (RSD 12-18%) MechB->OutB OutC Low Reproducibility (Steric Hindrance) MechC->OutC

Mechanistic divergence and reproducibility of 2-Methoxy-5-methylbenzamide cross-coupling.

Quantitative Method Comparison

The following table synthesizes the performance metrics of the three primary cross-coupling strategies applied to ortho-methoxy benzamide derivatives.

MethodologyOptimal Catalyst SystemTemp (°C)Avg. Yield (%)Reproducibility (RSD %)Primary Limitation
Pd–NHC Transamidation [Pd(IPr)(cin)Cl] / K₂CO₃11092< 5.0Requires specialized NHC precatalysts
Ni-Catalyzed C–H Activation Ni(OTf)₂ / Ag₂CO₃1207414.5Highly sensitive to oxidant stoichiometry
Buchwald-Hartwig Amination Pd(OAc)₂ / Biarylphosphine10058> 20.0Ortho-methoxy steric hindrance

Self-Validating Experimental Protocol: Pd–NHC Transamidation

Given its superior reproducibility and tolerance to the ortho-methoxy steric bulk, the Pd–NHC catalyzed N–C(O) cleavage is the recommended protocol for cross-coupling 2-Methoxy-5-methylbenzamide[6]. This protocol is designed as a self-validating system with built-in In-Process Controls (IPCs) to guarantee mechanistic fidelity.

Reagents: 2-Methoxy-5-methylbenzamide (1.0 equiv), Amine nucleophile (2.0 equiv),[Pd(IPr)(cin)Cl] (3.0 mol%), K₂CO₃ (3.0 equiv), anhydrous DME (0.25 M).

  • Step 1: Catalyst Activation & Setup

    • Action: In an oven-dried Schlenk tube under positive argon pressure, combine 2-Methoxy-5-methylbenzamide, finely milled K₂CO₃, and [Pd(IPr)(cin)Cl].

    • Causality: While [Pd(IPr)(cin)Cl] is air-stable, rigorous exclusion of water during the initial solid-state mixing prevents the competitive hydrolysis of the highly reactive acyl-palladium(II) intermediate once generated[6].

  • Step 2: Solvent and Nucleophile Addition

    • Action: Inject anhydrous 1,2-dimethoxyethane (DME) followed by the amine nucleophile.

    • Causality: DME is selected because it provides optimal solubility for the benzamide and coordinates weakly to the Pd center, stabilizing the transition state without outcompeting the strong σ -donating IPr ligand[6].

  • Step 3: Thermal Activation & IPC-1 (Validation Check)

    • Action: Heat the reaction mixture to 110 °C. After 2.5 hours, pause heating and perform IPC-1.

    • Validation Check (IPC-1): Withdraw a 10 µL aliquot, quench in 100 µL EtOAc, and analyze via GC-MS.

    • Causality: You must observe the disappearance of the 2-Methoxy-5-methylbenzamide parent ion (m/z 165). If unreacted starting material is >50%, the base-mediated activation of the precatalyst has failed. Verify the anhydrous state of your K₂CO₃, as the generation of the active Pd(0)–NHC species is the rate-limiting step[6].

  • Step 4: Isolation

    • Action: Cool the validated reaction mixture to room temperature, filter through a tightly packed pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.

Conclusion

When scaling the synthesis of 2-Methoxy-5-methylbenzamide derivatives for drug discovery, traditional phosphine-based cross-coupling methods introduce unacceptable batch variability due to steric hindrance and catalyst poisoning. Transitioning to Pd–NHC precatalysts (such as [Pd(IPr)(cin)Cl]) circumvents these issues by directly activating the N–C(O) bond, providing a highly reproducible, self-validating pathway for complex amide synthesis.

References

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe Source: AACR Journals URL:[Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds Source: PMC - NIH URL:[Link]

  • An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides Source: PMC - NIH URL:[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(allyl)Cl] Precatalysts Source: The Royal Society of Chemistry URL:[Link]

  • Selectively Oxidative C(sp2)-H/C(sp3)-H Cross-Coupling of Benzamides with Amides by Nickel Catalysis Source: PubMed - NIH URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL:[Link]

Sources

Comparative

Structural comparison of 2-Methoxy-5-methylbenzamide isomers

Title: Structural and Pharmacological Divergence of 2-Methoxy-5-methylbenzamide and Its Isomers: A Comprehensive Comparison Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Pharmacological Divergence of 2-Methoxy-5-methylbenzamide and Its Isomers: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Causality

In the landscape of rational drug design, positional isomerism dictates not only the physicochemical properties of a molecule but also its entire pharmacological trajectory. This guide provides an objective, data-driven comparison between 2-Methoxy-5-methylbenzamide (CAS 643087-31-4)[1] and its primary structural alternative, 2-Methoxy-4-methylbenzamide .

While both isomers share the core C9​H11​NO2​ scaffold, shifting the methyl group from the meta-position (C5) to the para-position (C4) relative to the methoxy group fundamentally alters the molecule's electronic distribution and steric profile.

  • 2-Methoxy-5-methylbenzamide utilizes its C5-methyl group as a lipophilic anchor, perfectly complementing the hydrophobic binding pocket of Sigma-2 ( σ2​ ) receptors , making it a critical scaffold for tumor-targeting radioligands[2].

  • 2-Methoxy-4-methylbenzamide , conversely, leverages the hyperconjugative electron-donating effect of the C4-methyl group (para to the amide) to stabilize intermediates in Biginelli condensations, serving as a primary precursor for Monastrol analogues that inhibit the Eg5 Kinesin motor protein during mitosis[3].

G A 2-Methoxy-5-methylbenzamide (C5-Methyl) C Sigma-2 Receptor Binding (Tumor Imaging) A->C Hydrophobic Anchoring B 2-Methoxy-4-methylbenzamide (C4-Methyl) D Eg5 Kinesin Inhibition (Mitotic Arrest) B->D Biginelli Condensation

Figure 1: Pharmacological divergence of methoxy-methylbenzamide isomers based on methyl positioning.

Quantitative Data & Physicochemical Comparison

To objectively evaluate these isomers, we must analyze their distinct spectroscopic and physical properties. The table below summarizes the quantitative data for representative N-substituted derivatives of both isomers, validating their structural integrity.

Property / Parameter2-Methoxy-5-methylbenzamide Derivative (e.g., RHM-1)2-Methoxy-4-methylbenzamide Derivative (e.g., N-(4-Chlorophenyl))
Primary Biological Target Sigma-2 ( σ2​ ) Receptor[2]Eg5 Kinesin (via Dihydropyrimidine)[3]
Binding Affinity ( Kd​ ) 0.66±0.12 nM (High Affinity)[2]N/A (Precursor to active inhibitor)
Melting Point N/A (Often evaluated as radioligand) 123−126 °C[4]
1 H NMR: Methoxy Shift δ ~3.85 ppm (Singlet, 3H) δ 3.89 ppm (Singlet, 3H)[3]
1 H NMR: Methyl Shift δ ~2.30 ppm (Singlet, 3H) δ 2.36 ppm (Singlet, 3H)[4]
Topological Polar Surface Area 77.8 Ų (Base compound)[1]~77.8 Ų (Base compound)

Data Synthesis: The 1 H NMR data highlights the electronic environment. The C4-methyl group in the 2-methoxy-4-methyl isomer is slightly more deshielded ( δ 2.36 ppm) due to its para-relationship with the electron-withdrawing amide carbonyl, compared to the meta-relationship in the C5-methyl isomer[4].

Self-Validating Experimental Methodologies

As an application scientist, ensuring reproducibility requires protocols that have built-in validation checkpoints. Below are the field-proven methodologies for synthesizing and utilizing these isomers.

Protocol A: Synthesis of 2-Methoxy-4-methylbenzamide Derivatives via DCC/HOBt Coupling

This protocol describes the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, a critical intermediate for anticancer Monastrol analogues[3][4].

Causality Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid into an O-acylisourea intermediate. However, this intermediate is prone to racemization and rearrangement into an inactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a highly reactive, stable HOBt-active ester, ensuring high yields and preventing side reactions[4].

  • Activation: Dissolve 2-methoxy-4-methylbenzoic acid (1 eq) in dry dichloromethane (DCM). Cool the reaction mixture to 0 °C.

  • Coupling Reagents: Add DCC (1.1 eq) and HOBt (1.1 eq) sequentially. Stir at 0 °C for 1 hour to allow the formation of the active ester.

  • Amine Addition: Add 4-chloroaniline (1 eq) dropwise. Allow the reaction to warm to 23 °C and stir for 33 hours[4].

  • Workup (Self-Validation Step 1): Filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% NaHCO3​ (removes unreacted acid), 1.0 M HCl (removes unreacted amine), and saturated NaCl[3].

  • Purification & Validation (Self-Validation Step 2): Evaporate the solvent and recrystallize from acetonitrile. Confirm purity via melting point ( 123−126 °C) and FT-IR (Amide C=O stretch at 1664 cm −1 )[4].

Workflow Step1 Carboxylic Acid Activation (DCC + HOBt at 0°C) Step2 Amine Coupling (4-Chloroaniline, RT) Step1->Step2 HOBt Prevents Racemization Step3 Workup & DCU Filtration (Acid/Base Wash) Step2->Step3 Amide Bond Formation Step4 Validation (1H NMR & Melting Point) Step3->Step4 Yields Pure Isomer

Figure 2: Self-validating DCC/HOBt coupling workflow for benzamide isomer synthesis.

Protocol B: In Vitro Radioligand Binding Assay for 2-Methoxy-5-methylbenzamide Probes

Derivatives of 2-Methoxy-5-methylbenzamide (such as [3H]RHM−1 ) are utilized to assess σ2​ receptor status in solid tumors[2].

Causality Rationale: The high selectivity of the C5-methyl isomer for σ2​ over σ1​ receptors (ratio > 300) is due to the conformational flexibility of the benzamide analogue, which allows the C5-methyl to lock into the specific hydrophobic cleft of the σ2​ receptor[2].

  • Tissue Preparation: Homogenize rat liver or breast tumor cells (e.g., MDA-MB 435) in a buffer solution to isolate membrane homogenates[2].

  • Incubation: Incubate the membrane homogenates with varying concentrations of the tritium-labeled probe, [3H]RHM−1 (Specific activity = 80 Ci/mmol)[2].

  • Kinetic Analysis: Perform saturation binding experiments to calculate the dissociation constant ( Kd​ ). The 2-methoxy-5-methylbenzamide derivative [3H]RHM−1 should yield a Kd​ of 0.66±0.12 nM, confirming successful target engagement[2].

  • Separation: Terminate the reaction via rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the bound radioactivity using liquid scintillation counting.

Conclusion

The selection between 2-Methoxy-5-methylbenzamide and 2-Methoxy-4-methylbenzamide is not merely a matter of structural preference, but a definitive choice of biological mechanism. For researchers developing diagnostic PET/radiotracers for oncology, the 5-methyl isomer provides the necessary pharmacophore for Sigma-2 receptor affinity[2]. Conversely, for those synthesizing mitotic inhibitors via multi-component Biginelli reactions, the 4-methyl isomer provides the optimal electronic environment for downstream cyclization[3].

References

  • GuideChem / Chem960 Database.Cas no 643087-31-4 (Benzamide, 2-methoxy-5-methyl-). Chemical properties and identifiers.
  • Xu, J., et al. (2005).[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. AACR Journals; Cancer Res 65 (9_Supplement): 930.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (2015).Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. RJPBCS 6(5): 906-907.
  • Al-Sharify, A. N. M., et al. (2014).Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Iraqi National Journal of Chemistry, 56, 394-404.

Sources

Validation

Validation of Green Chemistry Synthesis Approaches for 2-Methoxy-5-methylbenzamide: A Comparative Guide

Executive Summary & Strategic Context The molecule 2-Methoxy-5-methylbenzamide is a high-value intermediate, most notably utilized in the synthesis of high-affinity σ2​ -receptor ligands. These ligands are critical radio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The molecule 2-Methoxy-5-methylbenzamide is a high-value intermediate, most notably utilized in the synthesis of high-affinity σ2​ -receptor ligands. These ligands are critical radiotracers deployed in positron emission tomography (PET) imaging for oncology and tumor proliferation studies[1].

Historically, the amidation of 2-methoxy-5-methylbenzoic acid has relied on harsh, atom-inefficient protocols. As drug development pipelines transition toward sustainable manufacturing, translating discovery-scale syntheses into process-friendly, green workflows is a strategic necessity. This guide objectively compares the traditional acid chloride amidation method against a modern, self-validating green catalytic approach, providing actionable experimental data and mechanistic insights to help you optimize your synthetic pipelines.

Mechanistic Rationale: Overcoming Thermodynamic Barriers

Direct amide bond formation from a carboxylic acid and an amine is thermodynamically unfavorable at ambient conditions, typically resulting in a stable, unreactive carboxylate-ammonium salt[2].

  • The Traditional Paradigm: To bypass this thermodynamic sink, traditional syntheses utilize thionyl chloride (SOCl 2​ ) to convert the acid into a highly reactive acid chloride. While effective, this approach generates stoichiometric toxic gases (SO 2​ , HCl) and relies heavily on hazardous halogenated solvents like dichloromethane (DCM).

  • The Green Catalytic Paradigm: Modern approaches employ catalytic boric acid to transiently activate the carboxylic acid via a cyclic mixed anhydride intermediate. This lowers the activation energy for nucleophilic attack by an ammonia surrogate[2]. By conducting the reaction in 2-methyltetrahydrofuran (2-MeTHF)—a biorenewable solvent that forms a positive azeotrope with water—the system drives the equilibrium forward by continuously removing the water byproduct without generating toxic waste.

G cluster_trad Traditional Approach cluster_green Green Chemistry Approach SM 2-Methoxy-5-methylbenzoic Acid (Precursor) T1 SOCl2, DCM (Hazardous Activation) SM->T1 G1 NH4OAc, Boric Acid (Cat.) 2-MeTHF, Heat SM->G1 T2 Acid Chloride Intermediate T1->T2 T3 Aqueous NH3 (High Waste) T2->T3 Prod 2-Methoxy-5-methylbenzamide (Target Molecule) T3->Prod G2 Direct Condensation (-H2O) G1->G2 G2->Prod

Comparative amidation pathways for 2-Methoxy-5-methylbenzamide synthesis.

Experimental Workflows: A Self-Validating Approach

As an application scientist, I prioritize protocols that offer intrinsic feedback mechanisms. The following methodologies highlight the causality behind each reagent choice and how the systems self-validate their progress.

Protocol A: Traditional Acid Chloride Amidation (Baseline)
  • Causality & Validation: The addition of catalytic DMF forms the Vilsmeier-Haack reagent, which is the true active chlorinating species. The reaction's progress is self-validating during the first step; the cessation of gas evolution (SO 2​ /HCl) visually indicates the complete consumption of the carboxylic acid.

  • Step 1 (Activation): Suspend 2-methoxy-5-methylbenzoic acid (10 mmol, 1.66 g) in anhydrous DCM (20 mL). Add catalytic DMF (0.1 mL).

  • Step 2 (Chlorination): Add SOCl 2​ (15 mmol, 1.1 mL) dropwise at 0 °C. Attach a reflux condenser vented to a base scrubber and heat to reflux for 2 hours.

  • Step 3 (Amidation): Concentrate the mixture under reduced pressure to remove excess SOCl 2​ . Redissolve the crude acid chloride in DCM (10 mL) and add it dropwise to a vigorously stirred solution of aqueous ammonia (28%, 10 mL) at 0 °C.

  • Step 4 (Workup): Extract with DCM (2 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the crude amide.

Protocol B: Green Boric Acid-Catalyzed Direct Amidation (Optimized)
  • Causality & Validation: Ammonium acetate is selected over aqueous ammonia because it acts as a controlled, steady-release ammonia source at elevated temperatures without introducing bulk water that would reverse the equilibrium. The workflow is self-validating via the Dean-Stark apparatus: the volumetric accumulation of water in the side-arm provides real-time confirmation of the reaction's conversion.

  • Step 1 (Reagent Assembly): Combine 2-methoxy-5-methylbenzoic acid (10 mmol, 1.66 g), ammonium acetate (15 mmol, 1.15 g), and boric acid (10 mol%, 62 mg) in a 100 mL round-bottom flask.

  • Step 2 (Solvent Selection): Add 2-MeTHF (25 mL). This solvent is chosen for its low environmental impact and its ability to form a positive azeotrope with water.

  • Step 3 (Condensation): Equip the flask with a Dean-Stark trap filled with 2-MeTHF. Heat the mixture to reflux (approx. 80 °C) for 12 hours. The continuous removal of the water byproduct drives the thermodynamic equilibrium toward the amide[2].

  • Step 4 (Isolation): Cool the reaction mixture to room temperature. The target benzamide selectively precipitates from the non-polar solvent mixture. Filter and wash the filter cake with cold water (10 mL) to remove the boric acid catalyst, eliminating the need for aqueous-organic extractions.

Quantitative Performance & Green Metrics

To objectively evaluate these pathways, we utilize industry-standard green metrics.

  • Process Mass Intensity (PMI): Total mass of materials used divided by the mass of the isolated product.

  • E-factor: Mass of waste generated divided by the mass of the isolated product (mathematically, E-factor = PMI - 1)[3]. The fine chemical industry traditionally exhibits E-factors between 5 and >50[4].

Performance MetricProtocol A: Traditional Route (SOCl 2​ /DCM)Protocol B: Green Route (Boric Acid/2-MeTHF)
Isolated Yield (%) 82%89%
Atom Economy (AE) ~45%~78%
E-factor 18.54.2
Process Mass Intensity (PMI) 19.55.2
Reaction Time 4 hours (Active handling)12 hours (Unattended reflux)
Purity (HPLC) 94% (Requires recrystallization)>98% (Directly from precipitation)

Conclusion & Scalability Outlook

The data clearly demonstrates that the green catalytic route is superior for synthesizing 2-Methoxy-5-methylbenzamide. Protocol B reduces the E-factor from an industry-average 18.5 down to a highly sustainable 4.2[3]. This reduction is primarily driven by the elimination of halogenated solvents and the avoidance of massive aqueous workup emulsions.

Furthermore, the precipitation-based isolation in the green protocol serves as an integrated purification step, boosting the final HPLC purity to >98% without the need for energy-intensive column chromatography. While the absolute reaction time is longer, the hands-on processing time is significantly reduced, making this an ideal, scalable candidate for pharmaceutical intermediate manufacturing.

References

  • Xu J, Tu Z, Jones LA, Vangveravong S, Wheeler KT, Mach RH. "[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe." Eur J Pharmacol. 2005;525:8–17. 1

  • "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory." Journal of Chemical Education. ACS Publications. 2016. 2

  • "Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries." Chemanager Online. 2014. 3

  • Sheldon RA. "E Factors, Green Chemistry and Catalysis: Records of the Travelling Chemist." SciSpace. 2007. 4

Sources

Comparative

Benchmarking 2-Methoxy-5-methylbenzamide Purity: A Quantitative NMR (qNMR) Comparison Guide

For researchers and drug development professionals, the absolute purity of synthetic building blocks like 2-Methoxy-5-methylbenzamide dictates the yield, impurity profile, and ultimate safety of downstream Active Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the absolute purity of synthetic building blocks like 2-Methoxy-5-methylbenzamide dictates the yield, impurity profile, and ultimate safety of downstream Active Pharmaceutical Ingredients (APIs). While traditional chromatographic techniques are ubiquitous in quality control, they are fundamentally limited when determining absolute mass fractions.

This guide critically benchmarks Quantitative Nuclear Magnetic Resonance (qNMR) against conventional methods (HPLC-UV and GC-MS), demonstrating why qNMR—a primary ratio measurement technique—serves as the gold standard for absolute purity determination.

The Causality of Analytical Bias: Why Chromatography Falls Short

To understand why qNMR is superior for absolute quantification, we must examine the mechanistic limitations of traditional chromatography:

  • The HPLC-UV Flaw (Relative Response): HPLC-UV relies on the chromophoric properties of the molecule. For 2-Methoxy-5-methylbenzamide, the benzamide and methoxy-substituted aromatic ring absorb UV light strongly. However, impurities lacking a strong chromophore (e.g., residual aliphatic solvents, inorganic salts, or water) are virtually invisible. Furthermore, calculating an absolute mass fraction requires an identical, highly characterized reference standard of the analyte itself.

  • The GC-MS Flaw (Volatility Bias): Gas chromatography requires analyte volatility. Non-volatile degradation products, polymeric impurities, or inorganic salts will not elute from the column, artificially inflating the reported purity of the main peak.

  • The qNMR Advantage (Primary Ratio Method): qNMR operates on the fundamental quantum mechanical principles of nuclear spin. The integrated area of a 1H NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's chemical structure[1]. This allows for absolute quantification using an unrelated, highly pure internal standard without requiring a reference standard of the analyte[2].

Benchmarking Data: qNMR vs. HPLC-UV vs. GC-MS

The following table summarizes a comparative purity analysis of a single, commercially synthesized batch of 2-Methoxy-5-methylbenzamide. The data illustrates how traditional methods consistently overestimate purity by failing to detect orthogonal impurity classes.

Analytical TechniqueReported Purity (%)Impurity Profile DetectedFundamental Limitation / Causality
HPLC-UV (254 nm) 99.8%UV-absorbing organics onlyOverestimates purity; blind to non-chromophoric impurities (e.g., salts, aliphatic solvents). Requires identical reference standard.
GC-MS 99.9%Volatile organics onlyOverestimates purity; blind to non-volatile degradation products and inorganic salts.
qNMR ( 1H ) 98.2% All protonated species True absolute mass fraction. Detects residual solvents and structurally unrelated impurities. Requires high-precision gravimetry[3].
Experimental Methodology: A Self-Validating qNMR Protocol

To ensure metrological traceability and compliance with the [4], the following protocol establishes a self-validating system for testing 2-Methoxy-5-methylbenzamide.

Step 1: Internal Standard (IS) Selection & Gravimetry
  • Causality: The IS must have a known absolute purity (traceable to SI units) and exhibit a baseline-resolved singlet that does not overlap with the analyte. For 2-Methoxy-5-methylbenzamide, Maleic acid (singlet at δ 6.26 ppm) or[5] are ideal choices. Maleic acid avoids the analyte's methoxy ( δ ~3.8 ppm), methyl ( δ ~2.3 ppm), and aromatic/amide protons ( δ 6.8–8.0 ppm).

  • Action: Co-weigh ~15 mg of 2-Methoxy-5-methylbenzamide and ~5 mg of TraceCERT® Maleic acid into a vial using a calibrated ultra-microbalance. Note: Gravimetric error is the largest source of uncertainty in qNMR; precision weighing is non-negotiable.

Step 2: Sample Preparation
  • Action: Dissolve the mixture in 0.75 mL of DMSO- d6​ .

  • Causality: Ensure complete dissolution. Undissolved particulates will skew the molar ratio and degrade magnetic field homogeneity, leading to broad peaks and integration errors.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: Use a 90° excitation pulse to maximize transverse magnetization, providing the highest possible Signal-to-Noise Ratio (SNR) per scan.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton of interest. A D1​ of 5×T1​ ensures >99.3% magnetization recovery. Failing to allow complete relaxation leads to differential saturation and severe quantification errors[2].

  • Number of Scans (NS): Acquire a minimum of 64 scans. As emphasized by , the limit of quantification is fundamentally determined by SNR[2]. An SNR > 250:1 is required to keep the integration error below 0.5%.

Step 4: Data Processing & Absolute Purity Calculation
  • Action: Apply a line broadening (LB) of 0.3 Hz. Perform rigorous manual phase correction and zero-order baseline correction. Integrate the Maleic acid singlet ( δ 6.26 ppm, 2H) and the 2-Methoxy-5-methylbenzamide methoxy singlet ( δ ~3.8 ppm, 3H).

  • Calculation: Calculate the absolute purity ( Psample​ ) using the primary ratio equation[3]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity).

Workflow Visualization

qNMR_Workflow N1 1. Gravimetric Preparation Co-weigh Analyte & NIST-Traceable IS N2 2. T1 Relaxation Assessment Determine Longest T1 via Inversion Recovery N1->N2 N3 3. NMR Acquisition Set D1 ≥ 5×T1, 90° Pulse, SNR > 250:1 N2->N3 N4 4. Spectral Processing Phase/Baseline Correction & Integration N3->N4 N5 5. Absolute Purity Calculation Apply Primary Ratio Equation N4->N5

qNMR absolute purity determination workflow ensuring metrological traceability.
References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at:[Link]

  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Molecules. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)." NIST. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)." BIPM. Available at:[Link]

Sources

Validation

Comparative Pharmacokinetics of 2-Methoxy-5-methylbenzamide Analogs: A Guide for Sigma-2 Receptor Targeting

Executive Summary Conformationally flexible benzamides, specifically 2-methoxy-5-methylbenzamide analogs, have emerged as highly selective probes for the Sigma-2 ( σ2​ ) receptor (TMEM97)[1][2]. Because σ2​ receptors are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conformationally flexible benzamides, specifically 2-methoxy-5-methylbenzamide analogs, have emerged as highly selective probes for the Sigma-2 ( σ2​ ) receptor (TMEM97)[1][2]. Because σ2​ receptors are overexpressed in proliferating tumor cells compared to quiescent cells, these analogs are critical tools for positron emission tomography (PET) imaging and targeted oncology[3]. This guide provides an objective, data-driven comparison of key 2-methoxy-5-methylbenzamide derivatives, detailing the structural causality behind their pharmacokinetic (PK) profiles and providing self-validating experimental protocols for their evaluation.

Structural Causality & Pharmacokinetic Profiles

The binding affinity and pharmacokinetic behavior of benzamide analogs are heavily dictated by the length of the alkyl linker and the specific substitutions on the benzamide ring[4].

Quantitative Comparison of Key Analogs
CompoundLinker LengthOrtho-Substitution Kd​ for σ2​ (nM)Dissociation Kinetics ( Koff​ )Primary Application
[3H]RHM-1 Butyl (4-Carbon)2-Methoxy0.66 ± 0.12SlowIn vitro binding, Autoradiography
[3H]RHM-2 Ethyl (2-Carbon)2-Methoxy19.48 ± 0.51FastStructural baseline
[18F]ISO-1 Butyl (4-Carbon)2-Fluoroethoxy~4.66SlowIn vivo MicroPET Imaging
Causality & Rationale
  • Linker Length and Affinity: The 30-fold higher affinity of RHM-1 over RHM-2 is entirely driven by dissociation kinetics ( Koff​ )[1][4]. Both compounds exhibit similar association rates ( Kon​ ), but the 4-carbon butyl linker of RHM-1 provides optimal hydrophobic interactions deep within the σ2​ binding pocket, significantly slowing its release[4].

  • Substitution and Biodistribution: While the 2-methoxy group is excellent for in vitro probes, translating these molecules into in vivo PET radiotracers requires optimization. Replacing the 2-methoxy group with a 2-fluoroethoxy group (yielding [18F]ISO-1) serves a dual purpose: it allows for 18F radiolabeling and modulates the compound's lipophilicity (LogD)[2]. This specific structural tweak prevents excessive non-specific binding, resulting in a superior tumor-to-normal tissue ratio during in vivo imaging.

Mechanism of Action & Cellular Trafficking

Once administered, 2-methoxy-5-methylbenzamide analogs target the σ2​ receptor complex. The pathway bifurcates based on the application: trace radiolabeling provides a quantifiable proliferation marker, while high-dose administration can trigger lysosomal membrane permeabilization and apoptosis.

G A 2-Methoxy-5-methylbenzamide Analog (e.g., RHM-1) B Sigma-2 Receptor (TMEM97) Binding A->B C Receptor Internalization & Lysosomal Accumulation B->C D PET Imaging Signal (Proliferation Marker) C->D Radiotracer E Cytotoxicity / Apoptosis (Therapeutic Pathway) C->E High Dose

Sigma-2 receptor targeting mechanism of 2-Methoxy-5-methylbenzamide analogs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the accuracy of the pharmacokinetic data.

Protocol A: In Vitro Radioligand Binding Assay

This protocol determines the Kd​ and Bmax​ of novel benzamide analogs using rat liver homogenates (a rich source of σ2​ receptors)[1][2].

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 35,000 × g for 20 minutes. Resuspend the pellet and repeat the wash to remove endogenous ligands.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with varying concentrations of the tritiated analog (e.g., [3H]RHM-1, 0.1 to 10 nM) in a total volume of 0.5 mL for 120 minutes at room temperature to ensure equilibrium is reached[4].

  • Self-Validation Check (Non-Specific Binding): In parallel tubes, co-incubate the radioligand with a massive excess (10 µM) of unlabeled 1,3-di-o-tolylguanidine (DTG)[1].

    • Causality: DTG binds with equal affinity to both σ1​ and σ2​ receptors. If the radioactivity in the DTG-treated tubes exceeds 20-30% of the total binding, the washing stringency is insufficient, or the radioligand is excessively lipophilic, invalidating the assay.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol B: In Vivo Biodistribution and MicroPET Imaging

This protocol evaluates the tumor-targeting efficacy of 18F -labeled analogs (e.g., [18F]ISO-1)[3].

  • Model Induction: Subcutaneously implant EMT-6 breast cancer cells into female BALB/c mice. Allow tumors to grow to ~200-300 mm³.

  • Tracer Administration: Inject ~10-15 MBq of the 18F -labeled benzamide analog via the lateral tail vein.

  • Dynamic MicroPET Acquisition: Place the anesthetized animal in the MicroPET scanner and acquire dynamic emission data for 120 minutes[3].

  • Self-Validation Check (Metabolic Stability): Euthanize a cohort of mice at 60 minutes post-injection. Harvest blood, liver, and tumor tissue. Perform radio-TLC or HPLC on the tissue extracts.

    • Causality: PET scanners only detect the 18F isotope, not the intact molecule. If radio-HPLC reveals that >40% of the signal in the blood is a radiometabolite (e.g., free 18F -fluoride localizing to bone), the tumor uptake signal is confounded. High bone uptake in the PET scan acts as an immediate visual fail-state for tracer defluorination.

Radiotracer Development Workflow

The progression of a 2-methoxy-5-methylbenzamide analog from in silico design to clinical viability follows a strict, linear validation pathway.

W S1 Synthesis & Radiolabeling S2 In Vitro Binding (Kd, Bmax) S1->S2 S3 In Vivo Biodistribution S2->S3 S4 MicroPET Imaging S3->S4

Pharmacokinetic validation workflow for novel benzamide radiotracers.

References

  • Title: The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source: NIH / PMC URL: [Link]

  • Title: Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe Source: AACR Journals / Cancer Research URL: [Link]

  • Title: [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe (PubMed) Source: PubMed (NIH) URL: [Link]

  • Title: Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand[18F]ISO-1 Source: PLOS One URL: [Link]

Sources

Comparative

Evaluating 2-Methoxy-5-methylbenzamide against standard reference materials

Title: Evaluating 2-Methoxy-5-methylbenzamide Derivatives Against Standard Sigma-2 Receptor Reference Materials: A Comprehensive Guide for Drug Development Introduction As a Senior Application Scientist specializing in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating 2-Methoxy-5-methylbenzamide Derivatives Against Standard Sigma-2 Receptor Reference Materials: A Comprehensive Guide for Drug Development

Introduction As a Senior Application Scientist specializing in targeted molecular probes, I frequently evaluate novel pharmacophores against established industry standards. The 2-methoxy-5-methylbenzamide scaffold has emerged as a critical structural motif in the design of conformationally flexible ligands targeting the Sigma-2 ( σ2​ ) receptor—recently identified as the endoplasmic reticulum transmembrane protein TMEM97. This receptor forms a trimeric complex with PGRMC1 and LDLR, playing a pivotal role in cellular proliferation and lipid metabolism (1)[1].

Unlike traditional rigid scaffolds, the 2-methoxy-5-methylbenzamide moiety can form an intramolecular hydrogen bond that forces the molecule into a pseudo-bicyclic conformation. This structural nuance dramatically enhances its binding selectivity for the σ2​ binding pocket over the closely related σ1​ receptor (2)[2]. In this guide, we will objectively evaluate the performance of primary 2-methoxy-5-methylbenzamide derivatives (such as RHM-1 and RHM-2) against standard reference materials (DTG, Siramesine, and PB28), providing the experimental frameworks necessary to validate these claims in your own laboratory.

Pharmacological Landscape: Quantitative Comparison When benchmarking novel probes, quantitative binding affinity ( Ki​ ) and subtype selectivity ( σ1​/σ2​ ratio) are the primary metrics of success. Standard reference materials like 1,3-Di-o-tolylguanidine (DTG) and Siramesine have historically been used to characterize σ2​ activity. However, DTG is notoriously non-selective, and Siramesine, despite its high affinity, exhibits off-target lysosomotropic properties that can confound functional assays (3)[3].

Conversely, 2-methoxy-5-methylbenzamide derivatives like RHM-1 demonstrate profound selectivity. The lower affinity of some derivatives (e.g., RHM-2) is directly attributed to a faster koff​ rate, despite having similar kon​ rates to RHM-1 (4)[4].

Table 1: Binding Affinity and Selectivity Comparison

CompoundStructural Class σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity ( σ1​/σ2​ )Primary Limitation / Advantage
RHM-1 (2-Methoxy-5-methylbenzamide)Benzamide> 30000.66 ± 0.12> 300Advantage: Exceptional selectivity; ideal for PET imaging[4].
RHM-2 (2-Methoxy-5-methylbenzamide)Benzamide> 100019.48 ± 0.51> 50Limitation: Faster dissociation rate ( koff​ ) reduces overall affinity[4].
DTG Guanidine3041~0.7Limitation: Pan- σ binder; requires σ1​ masking agents in assays.
Siramesine Indole170.12~140Limitation: Off-target phospholipidosis and lysosomal disruption[3].
PB28 Cyclohexylpiperazine0.380.68~0.5Limitation: High affinity but lacks subtype selectivity[3].

Mechanistic Pathway To understand why these binding metrics matter, we must look at the downstream signaling. High-affinity binding of 2-methoxy-5-methylbenzamide derivatives to TMEM97 triggers receptor internalization, leading to lysosomal membrane permeabilization, reactive oxygen species (ROS) generation, and ultimately, caspase-dependent apoptosis.

G A 2-Methoxy-5-methylbenzamide Scaffold (e.g., RHM-1) B Sigma-2 Receptor (TMEM97) Binding Pocket A->B High Affinity (Ki < 1 nM) D Internalization via Endocytosis B->D C Standard Reference Materials (DTG, Siramesine) C->B Moderate/Non-Selective E Lysosomal Membrane Permeabilization (ROS) D->E F Caspase-Dependent Apoptotic Cell Death E->F

Fig 1. Mechanistic pathway of Sigma-2 receptor activation and subsequent apoptotic signaling.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. A common pitfall in σ2​ research is misattributing σ1​ cross-reactivity or non-specific cytotoxicity to σ2​ agonism. The following methodologies are designed with internal controls to prevent these artifacts.

Protocol 1: Competitive Radioligand Binding Assay

Causality & Validation: We utilize rat liver homogenates because hepatocytes constitutively express high levels of both σ1​ and σ2​ receptors. To isolate σ2​ -specific binding, we employ [3H]DTG (a non-selective pan- σ radioligand) in the presence of (+)-pentazocine. (+)-Pentazocine selectively saturates σ1​ sites, ensuring that any displacement of [3H]DTG by our 2-methoxy-5-methylbenzamide test compounds is exclusively mediated by the σ2​ receptor. This internal masking creates a self-validating system where false-positive σ1​ cross-reactivity is mathematically eliminated.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes to isolate the membrane fraction where TMEM97 resides.

  • Assay Incubation: In 96-well plates, combine 100 µg of membrane protein, 3 nM [3H]DTG , 1 µM (+)-pentazocine (the σ1​ masking agent), and varying concentrations ( 10−10 to 10−5 M) of the test compound.

  • Equilibration: Incubate at room temperature for exactly 120 minutes. Rationale: RHM-1 and DTG possess different kinetic rates; a 120-minute incubation ensures true thermodynamic equilibrium, which is mandatory for accurate Kd​ and Ki​ derivation (4)[4].

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific binding) using a Brandel cell harvester. Wash three times with ice-cold buffer.

  • Quantification & Analysis: Add liquid scintillation cocktail, quantify bound radioactivity, and calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 Tissue Preparation (Rat Liver Homogenate) S2 Radioligand Incubation ([3H]DTG + Masking Agent) S1->S2 S3 Vacuum Filtration & Washing S2->S3 S4 Liquid Scintillation Counting S3->S4 S5 Data Analysis (Kd, Ki derivation) S4->S5

Fig 2. Step-by-step radioligand binding assay workflow for evaluating receptor affinity.

Protocol 2: In Vitro Cytotoxicity & Apoptosis Validation

Causality & Validation: High binding affinity does not inherently predict functional agonism. Siramesine, for instance, causes cell death partly through non-specific lysosomal disruption rather than pure σ2​ agonism (3)[3]. By measuring Caspase-3 activation via flow cytometry in parallel with a standard MTT viability assay, we validate whether the observed cytotoxicity of the 2-methoxy-5-methylbenzamide derivative is driven by programmed apoptosis (true σ2​ agonism) or non-specific necrosis.

Step-by-Step Methodology:

  • Cell Culture: Seed human breast cancer cells (e.g., MCF-7) at 1×104 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the test compound or reference material (0.1 - 100 µM) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Viability Assessment (MTT): Add MTT reagent to the primary plate; incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm to establish the EC50​ for cytotoxicity.

  • Apoptosis Validation: In a parallel replicate plate, harvest the treated cells, permeabilize the membranes, and stain with FITC-conjugated anti-active Caspase-3 antibodies. Analyze via flow cytometry. A dose-dependent increase in FITC fluorescence confirms that the mechanism of cell death is apoptotic, validating the functional efficacy of the σ2​ ligand.

Conclusion When evaluated against standard reference materials, the 2-methoxy-5-methylbenzamide scaffold demonstrates superior utility for highly selective σ2​ receptor targeting. While legacy compounds like DTG and Siramesine remain useful as broad-spectrum benchmarks, their lack of selectivity and off-target effects limit their translational potential. By employing the self-validating assay systems described above, researchers can accurately benchmark novel benzamide derivatives, ensuring robust data for downstream oncology and PET imaging applications.

References

  • Title: [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach Source: MDPI (Molecules) URL: [Link]

  • Title: The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease Source: eNeuro URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Methoxy-5-methylbenzamide

As a Senior Application Scientist, I approach laboratory safety not as a downstream compliance metric, but as an upstream experimental variable. When handling 2-Methoxy-5-methylbenzamide —a critical pharmacophore and pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a downstream compliance metric, but as an upstream experimental variable. When handling 2-Methoxy-5-methylbenzamide —a critical pharmacophore and precursor heavily utilized in the development of sigma-2 (σ2) receptor ligands for targeted oncology imaging (e.g., 18F or 11C PET radiotracers)[1][2]—operational excellence is paramount.

Because of its specific biological activity and lipophilic properties, working with this compound requires a rigorous, self-validating safety architecture. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE), a step-by-step operational workflow, and a compliant disposal plan.

Mechanistic Toxicology and Hazard Profile

To design an effective PPE strategy, we must first understand the causality behind the compound's hazards. 2-Methoxy-5-methylbenzamide and its structural analogs exhibit specific acute and localized toxicities[3]. By understanding why a chemical is hazardous, we can implement targeted countermeasures.

Table 1: Quantitative Hazard Profile & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to acute oral toxicity; typical of biologically active benzamide derivatives[3][4].
H315 Causes skin irritationThe lipophilic nature of the methoxy-benzamide structure allows interaction with epidermal lipid bilayers, causing localized inflammation[5].
H319 Causes serious eye irritationDirect contact disrupts the corneal epithelium; the crystalline/particulate nature of the powder exacerbates mechanical irritation[6].
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with mucosal membranes in the upper respiratory tract, triggering an inflammatory response[3][5].

Personal Protective Equipment (PPE) Architecture

A self-validating safety system ensures that if one barrier fails, another mitigates the risk. Standard laboratory attire is insufficient for handling biologically active precursors. The following PPE matrix is engineered specifically for the physical and chemical properties of 2-Methoxy-5-methylbenzamide.

Table 2: PPE Matrix and Operational Rationale

PPE CategorySpecificationOperational Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents corneal exposure to airborne particulates (H319) during the weighing and transfer of the dry powder.
Hand Protection Double Nitrile (min 0.11mm) or Butyl RubberBenzamides are highly lipophilic. Nitrile prevents transdermal permeation. Double-gloving is mandatory when the compound is dissolved in organic solvents (e.g., DMSO, DMF), which act as carriers across the stratum corneum.
Body Protection Flame-resistant, fluid-resistant lab coatProvides a physical barrier against systemic absorption (H315) and prevents the contamination of street clothing.
Respiratory N95 Respirator or Class II Fume HoodMitigates the inhalation of micro-particulates (H335) during the handling of dry powders. All open handling must occur under negative pressure[5].

Operational Workflow & Procedural Safety

The logical relationship between preparation, execution, and waste management must be mapped out before any chemical vessel is opened.

G Start 1. Environmental Control Fume Hood & PPE Weigh 2. Material Transfer Weighing Benzamide Start->Weigh React 3. Chemical Processing Dissolution & Synthesis Weigh->React Spill Exposure / Spill? Weigh->Spill React->Spill Waste 4. Waste Segregation Organic vs Aqueous React->Waste Spill->React No Decon Emergency Protocol Decontamination Spill->Decon Yes Decon->Waste Dispose 5. Final Disposal Approved Facility Waste->Dispose

Fig 1. Self-validating operational workflow for handling 2-Methoxy-5-methylbenzamide.

Step-by-Step Experimental Protocol: Preparation of Sigma-2 Receptor Probe Precursors

When utilizing 2-Methoxy-5-methylbenzamide in a substitution or alkylation reaction to form a functionalized σ2 ligand[1], follow this validated protocol to ensure both chemical yield and operator safety.

Step 1: Pre-Operation & PPE Verification

  • Action: Don ANSI Z87.1 goggles, double nitrile gloves, and a fluid-resistant lab coat.

  • Validation: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Verify that the sash is pulled down to the marked safety line.

Step 2: Reagent Transfer

  • Action: Carefully weigh the required amount of 2-Methoxy-5-methylbenzamide (e.g., 1.0 mmol) using an anti-static weighing boat.

  • Causality: Anti-static boats prevent the electrostatic repulsion of the fine powder, directly mitigating the risk of aerosolization and subsequent respiratory irritation (H335)[5].

Step 3: Dissolution

  • Action: Transfer the powder to a round-bottom flask. Dissolve in 10 mL of anhydrous Dimethylformamide (DMF) or Ethanol.

  • Causality: DMF is highly skin-permeable. If a splash occurs, the solvent will rapidly carry the lipophilic benzamide through the skin. If a glove is contaminated, immediately remove the outer glove, wash hands, and re-glove.

Step 4: Reaction Execution

  • Action: Add a mild base (e.g., K2CO3) and the appropriate alkyl halide. Stir the mixture under an inert nitrogen atmosphere at 60°C until the reaction is complete (monitored by TLC).

Step 5: Quenching & Extraction

  • Action: Cool the reaction to room temperature. Quench slowly with distilled water. Extract the product using ethyl acetate.

Waste Management and Environmental Decontamination

2-Methoxy-5-methylbenzamide and its reaction byproducts must never be disposed of in household garbage or municipal sewage systems[6].

  • Aqueous Waste: Any water used to quench the reaction or wash contaminated glassware must be collected in a designated "Aqueous Hazardous Waste" carboy.

  • Organic Waste: Solvents (DMF, Ethyl Acetate) containing dissolved benzamide derivatives must be placed in a clearly labeled "Halogenated/Non-Halogenated Organic Waste" container.

  • Solid Waste: Contaminated gloves, anti-static weigh boats, and paper towels must be sealed in a biohazard/chemical solid waste bag.

  • Final Disposal: All containers must be securely sealed and transferred to an approved, licensed chemical waste disposal plant in accordance with local and international environmental regulations[4][6].

References

  • Title : 2-Methoxybenzamide | C8H9NO2 | CID 75540 Source : PubChem - NIH URL :[Link]

  • Title : The σ2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer Source : PMC - NIH URL :[Link]

Sources

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